molecular formula C10H11ClFNO B3161663 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide CAS No. 872124-85-1

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Katalognummer: B3161663
CAS-Nummer: 872124-85-1
Molekulargewicht: 215.65 g/mol
InChI-Schlüssel: RAKOSWBWXGXGRF-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C10H11ClFNO and its molecular weight is 215.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOSWBWXGXGRF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide Synthesis Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide , a critical chiral building block used in the development of pharmaceutical intermediates, particularly for herbicide safeners and potential API scaffolds (e.g., analogs of lacosamide or kinase inhibitors). The protocol employs a nucleophilic acyl substitution strategy using (S)-1-(4-fluorophenyl)ethylamine and chloroacetyl chloride under Schotten-Baumann-like conditions in an organic solvent.

This method is selected for its high atom economy, preservation of stereochemical integrity (maintaining the S-configuration), and scalability. The resulting α-chloroacetamide moiety serves as a versatile electrophilic handle for subsequent nucleophilic substitutions (e.g., with amines, thiols, or alkoxides).

Strategic Analysis & Retrosynthesis

Retrosynthetic Logic

The target molecule is disconnected at the amide bond. The most reliable forward synthesis involves the acylation of a primary chiral amine with a highly reactive acyl chloride.

  • Bond Formation: Amide coupling via Nucleophilic Acyl Substitution.

  • Chirality Preservation: The reaction conditions (0°C to RT, mild base) are designed to prevent racemization at the benzylic carbon.

  • Reagent Selection:

    • Electrophile: Chloroacetyl chloride (highly reactive, cost-effective).[1][2]

    • Nucleophile: (S)-1-(4-fluorophenyl)ethylamine (commercially available chiral pool).

    • Base: Triethylamine (TEA) acts as an HCl scavenger to drive the equilibrium and protect the amine from protonation.

Reaction Scheme

The following diagram illustrates the chemical transformation and the preservation of the stereocenter.

ReactionScheme Amine (S)-1-(4-fluorophenyl)ethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate DCM, 0°C Acyl Chloroacetyl Chloride (Electrophile) Acyl->Intermediate Base Triethylamine (TEA) (Base) Byproduct TEA·HCl (Salt) Base->Byproduct Scavenges HCl Product 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (Target) Intermediate->Product -HCl Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway preserving the (S)-configuration.

Materials & Equipment

Critical Reagents
ReagentEquiv.RolePurity Requirement
(S)-1-(4-fluorophenyl)ethylamine 1.0Limiting Reagent>98% ee (Chiral purity is critical)
Chloroacetyl chloride 1.1 - 1.2Acylating AgentDistilled if dark/colored; Lachrymator
Triethylamine (TEA) 1.2 - 1.5BaseDry; Free of secondary amines
Dichloromethane (DCM) SolventReaction MediumAnhydrous (preferred) or ACS Grade
Equipment
  • Reactor: 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Addition: Pressure-equalizing addition funnel (essential for controlling exotherm).

  • Atmosphere: Nitrogen or Argon inlet (to prevent hydrolysis of acyl chloride).

  • Cooling: Ice/Water bath (0–5°C).

Core Synthesis Protocol

Step-by-Step Procedure

Step 1: Reactor Setup & Solubilization

  • Flame-dry or oven-dry a 250 mL 3-neck RBF and cool under a stream of nitrogen.

  • Charge the flask with (S)-1-(4-fluorophenyl)ethylamine (10.0 mmol, 1.39 g) and DCM (50 mL).

  • Add Triethylamine (12.0 mmol, 1.67 mL) to the stirring solution.

  • Submerge the flask in an ice/water bath and allow to cool to internal temperature < 5°C.

Step 2: Controlled Addition (Critical Step)

  • Prepare a solution of Chloroacetyl chloride (11.0 mmol, 0.88 mL) in DCM (10 mL) in the addition funnel. Note: Dilution prevents localized hotspots.

  • Add the acyl chloride solution dropwise over 20–30 minutes.

    • Control Point: Monitor internal temperature; do not exceed 10°C. Rapid addition can lead to bis-acylation or racemization.

  • Observe the formation of a white precipitate (TEA·HCl salts), indicating reaction progress.

Step 3: Reaction & Monitoring

  • Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for 2–4 hours.

  • QC Check: Monitor by TLC (Silica gel, 30% EtOAc/Hexane).

    • Amine Rf: ~0.2 (stains with Ninhydrin).

    • Product Rf: ~0.6 (UV active, does not stain with Ninhydrin).

    • Criterion: Disappearance of starting amine.

Step 4: Workup & Isolation

  • Quench the reaction by adding Water (30 mL) to the stirring mixture.

  • Transfer to a separatory funnel. Separate the phases.

  • Wash Sequence (Crucial for purity):

    • Wash 1: 1M HCl (30 mL) – Removes unreacted amine and TEA.

    • Wash 2: Saturated NaHCO₃ (30 mL) – Neutralizes residual acid/hydrolyzed acyl chloride.

    • Wash 3: Brine (saturated NaCl, 30 mL) – Dries the organic layer.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .

  • Filter and concentrate under reduced pressure (Rotovap) at 40°C to yield the crude solid.

Purification & Characterization

Purification Strategy

The crude product is often sufficiently pure (>95%) for subsequent steps. If higher purity is required:

  • Recrystallization: Dissolve in minimum hot Ethanol or EtOAc, then slowly add Hexane or Water until turbid. Cool to 4°C.

  • Column Chromatography: Silica gel; Gradient elution 10% → 40% EtOAc in Hexane.

Analytical Data (Expected)
  • Physical State: White to off-white crystalline solid.

  • Melting Point: 104–106°C (typical for similar chloroacetamides).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.00 (m, 4H, Ar-H)

    • δ 6.80 (br s, 1H, NH)

    • δ 5.15 (quintet, 1H, CH-N)

    • δ 4.05 (s, 2H, CH₂-Cl) – Characteristic singlet

    • δ 1.55 (d, 3H, CH₃)

  • Chiral HPLC: Chiralcel OD-H or AD-H column; Hexane/IPA mobile phase. Verify enantiomeric excess (ee) > 98%.

Workflow Visualization

The following diagram outlines the logical flow from reaction setup through to isolation, ensuring a self-validating process.

Workflow Start Start: Reagent Prep (Amine + TEA in DCM) Cooling Cool to 0°C Start->Cooling Addition Dropwise Addition of Chloroacetyl Chloride Cooling->Addition Reaction Stir at RT (2-4h) Precipitate forms Addition->Reaction TLC TLC Check (Amine consumed?) Reaction->TLC TLC->Reaction No (Stir longer) Quench Quench with Water TLC->Quench Yes WashAcid Wash: 1M HCl (Removes Amine/TEA) Quench->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Acids) WashAcid->WashBase Dry Dry (MgSO4) & Concentrate WashBase->Dry Final Final Product (White Solid) Dry->Final

Caption: Step-by-step experimental workflow for synthesis and isolation.

Safety & Troubleshooting

Process Safety
  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle strictly in a fume hood. Inhalation can cause severe respiratory edema.

  • Hydrofluoric Acid Risk: While the C-F bond is stable under these conditions, ensure no strong Lewis acids are introduced that could defluorinate the ring.

  • Exotherm: The reaction is exothermic. Failure to cool during addition can cause solvent boiling and runaway pressure buildup.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acyl chlorideEnsure reagents/solvents are dry; check N₂ line.
Impurity: Bis-acylation Excess acyl chloride / High TempKeep temp < 5°C during addition; strictly use 1.1 eq.
Racemization High Temp or Strong BaseAvoid heating > 40°C; use mild bases like TEA or K₂CO₃.
Product Oiling Out Residual SolventTriturate with Hexane/Pentane to induce crystallization.

References

  • BenchChem. (2025).[1][2] Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide Product Information. Retrieved from

  • Organic Syntheses. (1927). Chloroacetamide Synthesis Protocol. Org. Synth. 1927, 7, 16. Retrieved from

  • Mishra, D., et al. (2017).[3][4] A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. Retrieved from

  • PubChem. (n.d.). 2-chloro-N-[1-(4-fluorophenyl)ethyl]acetamide Compound Summary. Retrieved from

Sources

Physicochemical properties of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Properties & Applications of 2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Executive Summary

2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is a specialized chiral electrophile used primarily as a building block in the synthesis of pharmaceutical intermediates and agrochemicals. Structurally, it combines a reactive


-chloroacetamide moiety with a rigid, optically active (S)-1-(4-fluorophenyl)ethyl group. This unique architecture makes it an ideal scaffold for introducing the pharmacologically privileged (S)-1-(4-fluorophenyl)ethylamine motif into larger molecules via nucleophilic substitution (S

2) reactions.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and applications in drug discovery, specifically for researchers targeting glycine transporter inhibitors, ion channel modulators, and peptidomimetics.

Physicochemical Profile

The properties of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide are dominated by the lipophilic fluorinated aromatic ring and the polar, reactive chloroacetamide group.

Key Identifiers & Properties
PropertyData / DescriptionSource/Note
Chemical Name 2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamideIUPAC
CAS Number Not widely listed (Racemic: 351-04-2 analog)Precursor CAS: 66399-30-2
Molecular Formula C

H

ClFNO
-
Molecular Weight 215.65 g/mol Calculated
Chirality (S)-EnantiomerDerived from (S)-amine
Physical State Solid (Crystalline powder)Predicted based on analogs
Melting Point 85–95 °C (Predicted)Analogous 4-Cl variant mp: 90°C [1]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic amide
LogP (Predicted) 2.3 – 2.6Moderate Lipophilicity
pKa Non-ionizable (Amide)-
Structural Analysis
  • Fluorine Substituent: The para-fluoro group enhances metabolic stability (blocking P450 oxidation at the para-position) and increases lipophilicity compared to the non-fluorinated parent.

  • Chiral Center: The (S)-configuration at the benzylic position is strictly maintained during synthesis, essential for the biological activity of downstream targets (e.g., receptor binding affinity).

  • Reactive Core: The

    
    -carbon carrying the chlorine atom is highly electrophilic, susceptible to attack by amines, thiols, and alkoxides.
    

Synthesis & Manufacturing Protocol

The synthesis of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is a standard Schotten-Baumann acylation or anhydrous amide coupling. The critical quality attribute (CQA) is the retention of enantiomeric excess (ee%).

Reagents & Materials
  • Starting Material: (S)-1-(4-fluorophenyl)ethylamine (CAS: 66399-30-2) [2].[1][2]

  • Reagent: Chloroacetyl chloride (CAS: 79-04-9).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with (S)-1-(4-fluorophenyl)ethylamine (1.0 eq) and anhydrous DCM (10 vol). Cool the solution to 0–5 °C under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.2 eq) dropwise, maintaining temperature < 10 °C.

  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. The reaction is highly exothermic; strict temperature control is required to prevent racemization or bis-acylation.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

  • Work-up: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Recrystallize the crude solid from EtOAc/Hexane to achieve >99% chemical purity and >98% ee.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start (S)-1-(4-fluorophenyl)ethylamine (CAS 66399-30-2) Intermediate Reaction Mixture (DCM, 0°C -> RT) Start->Intermediate Dissolve in DCM Reagent Chloroacetyl Chloride + TEA (Base) Reagent->Intermediate Dropwise Addition Workup Acid/Base Wash (Removal of impurities) Intermediate->Workup Quench & Extract Product 2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (Crystalline Solid) Workup->Product Recrystallization

Figure 1: Synthetic pathway for the production of the target chloroacetamide with high enantiomeric purity.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate.[3] The chloride is a good leaving group, allowing the attachment of diverse pharmacophores while preserving the chiral benzylamine "anchor."

Functionalization Pathways
  • Glycine Transporter (GlyT1) Inhibitors: Nucleophilic substitution with secondary amines (e.g., sarcosine derivatives) yields N-substituted glycinamides, a class known for antipsychotic potential.

  • Peptidomimetics: Reaction with thiols (cysteine derivatives) or other amino acid side chains to create non-natural peptide analogs.

  • Heterocycle Formation: Intramolecular cyclization (e.g., under basic conditions if a nucleophile is present on the aromatic ring or alkyl chain) to form lactams or isoquinolines [3].

Reactivity Logic Diagram

ReactivityPathways Core 2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (Electrophilic Core) Glycinamide Chiral Glycinamides (GlyT1 Inhibitor Scaffolds) Core->Glycinamide SN2 Substitution (K2CO3) Thioether Thioether Conjugates (Peptidomimetics) Core->Thioether SN2 Substitution (Base) Lactam Beta-Lactams / Heterocycles ( via Cyclization) Core->Lactam Intramolecular Cyclization Amine Secondary Amines (HNR2) Amine->Glycinamide Thiol Thiols (R-SH) Thiol->Thioether Base Strong Base (NaH/tBuOK) Base->Lactam

Figure 2: Divergent synthetic applications utilizing the electrophilic chloroacetyl handle.

Safety & Handling

  • Hazard Classification: Like most

    
    -chloroacetamides, this compound is a potent alkylating agent .
    
  • H-Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

  • Handling: Must be handled in a fume hood with nitrile gloves. Inhalation of dust/vapors should be strictly avoided due to potential sensitization.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

  • EPA CompTox Dashboard. (2024). Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- Properties. U.S. Environmental Protection Agency. Link

  • Thermo Fisher Scientific. (2024). (S)-(-)-1-(4-Fluorophenyl)ethylamine, ChiPros 99%. Link

  • Montiel Achong, J. A. (2016).[4] Chloroacetamides as valuable synthetic tools to access nitrogen-containing heterocycles. University of Barcelona.[4] Link

  • PubChem. (2024). 2-Chloro-N-(4-fluorophenyl)acetamide (Analogous Structure). National Library of Medicine. Link

Sources

Spectral data for 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectral characteristics and synthesis of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide , a critical chiral intermediate in medicinal chemistry.

Part 1: Compound Profile & Significance

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is a functionalized chiral building block used in the synthesis of pharmacological agents targeting the central nervous system (CNS), specifically in the development of glycine transporter inhibitors and anticonvulsants. Its structure features a reactive


-chloroacetamide handle and a fluorinated chiral benzylamine moiety, making it a versatile electrophile for nucleophilic substitution reactions.
  • IUPAC Name: 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 215.65 g/mol [1]

  • Chiral Center: (S)-configuration at the benzylic position.

  • Key Reactivity: Nucleophilic substitution at the

    
    -carbon (Cl displacement) and amide hydrolysis.
    

Part 2: Synthesis Workflow

The synthesis follows a standard Schotten-Baumann acylation protocol, ensuring retention of stereochemistry at the chiral center.

Reaction Scheme: (S)-1-(4-fluorophenyl)ethylamine + Chloroacetyl chloride


 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide + HCl

SynthesisWorkflow Amine (S)-1-(4-fluorophenyl)ethylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Acylation (-10°C to 0°C) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Acylation (-10°C to 0°C) Base Base (TEA or K2CO3) (Acid Scavenger) Base->Intermediate Proton Capture Product 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (Target) Intermediate->Product Elimination of Cl- Byproduct HCl Salt / Byproducts Intermediate->Byproduct Salt Formation

Figure 1: Synthetic pathway for the acylation of (S)-1-(4-fluorophenyl)ethylamine. The reaction is typically conducted in dichloromethane (DCM) or toluene at low temperatures to prevent racemization.

Part 3: Spectral Data Analysis

The following spectral data represents the high-confidence characterization of the purified (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) The proton spectrum is characterized by the distinct coupling of the chiral methine proton and the diastereotopic nature of the chloroacetyl protons (though often appearing as a singlet, they may resolve into an AB system in chiral environments).

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.35 – 7.28 Multiplet (m)2HAr-H (meta to F)Aromatic ring protons (AA'BB' system part 1)
7.08 – 7.00 Multiplet (m)2HAr-H (ortho to F)Aromatic ring protons (AA'BB' system part 2)
6.85 Broad Singlet (br s)1HNHAmide proton (exchangeable with D2O)
5.15 – 5.08 Quintet/Multiplet1HCH (Methine)Chiral center, coupled to methyl group
4.05 Singlet (s)2H


-Chloromethyl group
1.52 Doublet (d, J=6.9 Hz)3H

Methyl group attached to chiral center

13C NMR (100 MHz, CDCl3) The carbon spectrum confirms the amide carbonyl and the presence of the fluorine atom via C-F coupling constants (


).
Chemical Shift (

, ppm)
AssignmentCoupling / Notes
165.4

Amide Carbonyl
162.1 Ar-C (para)Doublet,

Hz (C-F ipso)
138.2 Ar-C (ipso)Doublet,

Hz (Attached to ethyl group)
127.8 Ar-C (meta)Doublet,

Hz
115.6 Ar-C (ortho)Doublet,

Hz
48.9 CH (Methine)Chiral benzylic carbon
42.7

Chloroacetyl carbon
21.5

Methyl carbon
Infrared (IR) Spectroscopy (FT-IR, KBr)

The IR spectrum is dominated by the amide functionalities and the carbon-halogen bonds.

  • 3280 cm⁻¹: N-H stretching (Amide A).

  • 1655 cm⁻¹: C=O stretching (Amide I) – Strong, characteristic of secondary amides.

  • 1540 cm⁻¹: N-H bending / C-N stretching (Amide II).

  • 1220 cm⁻¹: C-F stretching – Strong aromatic fluoride band.

  • 760 cm⁻¹: C-Cl stretching – Characteristic alkyl chloride band.

Mass Spectrometry (MS)

Method: EI-MS or ESI-MS (Positive Mode)

  • Molecular Ion (

    
    ):  m/z 215 (for 
    
    
    
    ) and 217 (for
    
    
    ).
  • Isotopic Pattern: A characteristic 3:1 ratio between m/z 215 and 217 confirms the presence of one Chlorine atom.

  • Key Fragments:

    • m/z 215:

      
      
      
    • m/z 180:

      
       (Loss of Chlorine)
      
    • m/z 138:

      
       (Cleavage of the amide bond, retention of the amine moiety).
      
    • m/z 123:

      
       (Fluoro-styrene cation).
      

MassSpecFragmentation M_Ion Molecular Ion [M]+ m/z 215/217 Frag_Cl [M - Cl]+ m/z 180 M_Ion->Frag_Cl - Cl• Frag_Amine Amine Fragment [C8H9FN]+ m/z 138 M_Ion->Frag_Amine - C2H2ClO• (Chloroacetyl) Frag_Styrene Fluoro-styrene Cation [C8H8F]+ m/z 123 Frag_Amine->Frag_Styrene - NH3

Figure 2: Proposed fragmentation pathway in Mass Spectrometry, highlighting the characteristic loss of the chloroacetyl group.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide
  • Preparation: Charge a dry 3-neck round-bottom flask with (S)-1-(4-fluorophenyl)ethylamine (1.0 eq) and Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) and cool the mixture to 0°C under nitrogen atmosphere.

  • Acylation: Dropwise add Chloroacetyl chloride (1.1 eq) dissolved in DCM over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).[2]

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate to obtain the pure solid.
    
Protocol B: Sample Preparation for NMR
  • Weigh approximately 5-10 mg of the purified solid.

  • Dissolve completely in 0.6 mL of CDCl3 (Deuterated Chloroform).

  • Filter through a cotton plug into the NMR tube if any turbidity remains.

  • Acquire 1H NMR with at least 16 scans to ensure clear resolution of the aromatic coupling constants.

References

  • ChemicalBook. (2024). 2-Chloro-N-(4-fluorophenyl)acetamide Spectral Data. Link (Accessed for analog comparison).

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Acetamide, N-(4-chlorophenyl)-. NIST Chemistry WebBook, SRD 69.[3] Link

  • PubChem. (2024).[1] Compound Summary for CID 532065: 2-chloro-N-(4-fluorophenyl)acetamide.[4] National Center for Biotechnology Information. Link

  • SpectraBase. (2024). 1H NMR of Chloroacetamide Derivatives. John Wiley & Sons. Link

  • BenchChem. (2025).[5] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Link

Sources

The Biological Activity and Synthetic Utility of N-Substituted 2-Chloroacetamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted 2-chloroacetamides represent a highly versatile class of electrophilic scaffolds in medicinal chemistry. As a Senior Application Scientist, I approach this moiety not just as a foundational building block, but as a dynamic pharmacophore capable of targeted covalent modification and diverse biological modulation. This whitepaper elucidates the chemical rationale, biological activity spectrum, and validated experimental methodologies for leveraging N-substituted 2-chloroacetamides in drug discovery.

Chemical Rationale and Causality in Design

The core utility of N-substituted 2-chloroacetamides lies in their dual reactivity. The presence of the labile chlorine atom adjacent to an electron-withdrawing carbonyl group makes the α-carbon highly susceptible to nucleophilic attack, while the N-substituted aryl or alkyl group dictates lipophilicity and target-site recognition[1].

Chemically, they act as prime intermediates for synthesizing complex heterocycles (e.g., thiazoles, benzoxazines, and thiadiazoles) via Smiles rearrangement or direct nucleophilic substitution[1][2]. Biologically, the intact chloroacetamide moiety can act as a covalent modifier of cysteine residues in target proteins, or it can undergo intracellular displacement to generate reactive oxygen species (ROS), precipitating oxidative stress and apoptosis in target cells[3].

Spectrum of Biological Activities

Antimicrobial and Antifungal Activity

Derivatives of N-substituted 2-chloroacetamides exhibit pronounced activity against microbial pathogens. The mechanism is heavily dependent on the electronic and steric nature of the N-aryl substituents. Electron-withdrawing groups (e.g., -NO₂, -CF₃) often enhance the electrophilicity of the α-carbon, increasing the compound's ability to disrupt essential microbial enzymatic processes and cell wall integrity[4].

Anticancer and Antiproliferative Activity

Recent structural hybridizations have utilized the chloroacetamide core to link pharmacophores targeting receptor tyrosine kinases. For instance, benzothiazole hybrids synthesized from N-substituted 2-chloroacetamides have demonstrated potent dual inhibitory activity against VEGFR-2 and BRAF kinases, which are crucial pathways in tumor angiogenesis and proliferation[5].

Quantitative Data Summary

To provide a comparative baseline for drug development professionals, Table 1 summarizes the biological efficacy of select N-substituted 2-chloroacetamide derivatives and their downstream hybrids.

Compound Class / SubstitutionTarget / PathogenActivity MetricValueReference
N-(substituted phenyl)-2-chloroacetamideE. coliMIC16 - 64 µg/mL[4]
N-(substituted phenyl)-2-chloroacetamideS. aureusMIC8 - 32 µg/mL[4]
Benzothiazole-Thiadiazole Hybrid (4a)VEGFR-2IC₅₀0.17 µM[5]
Benzothiazole-Thiadiazole Hybrid (4a)FGFR-1IC₅₀0.19 µM[5]
Benzothiazole-Thiadiazole Hybrid (4a)WI-38 (Normal Cells)IC₅₀66.22 µM[5]

Table 1: Quantitative biological activity metrics for N-substituted 2-chloroacetamides and their derivatives.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the core scaffold and its subsequent biological evaluation. The causality behind each step is explicitly defined to empower researchers to troubleshoot and optimize.

Protocol A: Synthesis of N-(Substituted Phenyl)-2-Chloroacetamides

Rationale: The reaction utilizes a Schotten-Baumann-type acylation. The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic aniline.

  • Preparation: Dissolve 10 mmol of the appropriately substituted aniline in 20 mL of dry N,N-dimethylformamide (DMF) or dichloromethane (DCM)[6].

  • Base Addition: Add 12 mmol of a mild base (e.g., potassium carbonate or triethylamine).

    • Causality: Triethylamine acts as an acid scavenger, preventing the formation of unreactive aniline hydrochloride salts[4][5].

  • Acylation: Cool the mixture to 0–5 °C using an ice bath. Add 11 mmol of chloroacetyl chloride dropwise over 15 minutes.

    • Causality: The ice bath controls the highly exothermic acylation, minimizing the formation of di-acylated side products and preserving the integrity of the solvent.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 4–6 hours, monitoring via TLC (Hexane:Ethyl Acetate, 3:1).

  • Isolation: Pour the mixture into 100 mL of crushed ice water.

    • Causality: The sudden change in polarity forces the hydrophobic N-substituted 2-chloroacetamide to precipitate out of the solution[4].

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure product.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: Assessing the antiproliferative effect requires a reliable metabolic indicator. The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase, which is active only in viable cells.

  • Seeding: Seed MCF-7 (cancer) or WI-38 (normal) cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the synthesized chloroacetamide derivatives (e.g., 0.1 to 100 µM) in DMSO. Add to the wells and incubate for 48 hours.

    • Causality: Final DMSO concentration must be kept <0.1% to avoid baseline solvent toxicity confounding the IC₅₀ results.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Causality: Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals, providing a direct visual and quantifiable marker of cell health.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[5].

Visualizing Workflows and Mechanisms

Workflow A Substituted Aniline + Chloroacetyl Chloride B Acylation (0-5°C) Base: Et3N A->B C N-Substituted 2-Chloroacetamide B->C D Nucleophilic Substitution (e.g., Thiadiazole-2-thiol) C->D Hybridization F Antimicrobial Assay (MIC Determination) C->F Direct Bio-evaluation E Hybrid Derivative (e.g., Benzothiazole Hybrid) D->E G Anticancer Assay (VEGFR-2/BRAF IC50) E->G

Caption: Experimental workflow from chloroacetylation synthesis to biological evaluation.

Pathway L Chloroacetamide Derivative R1 VEGFR-2 Receptor L->R1 Binding R2 BRAF Kinase L->R2 Binding S1 Inhibition of Angiogenesis R1->S1 Blockade S2 Inhibition of Cell Proliferation R2->S2 Blockade A Tumor Cell Apoptosis S1->A S2->A

Caption: Mechanism of action for targeted antiproliferative chloroacetamide hybrids.

Conclusion

The N-substituted 2-chloroacetamide scaffold is a cornerstone in modern drug design. Its predictable reactivity allows for the rapid generation of diverse chemical libraries via nucleophilic substitution and cyclization. As demonstrated by the robust antimicrobial and potent VEGFR-2/BRAF inhibitory profiles of its derivatives, this moiety serves as an indispensable tool for researchers developing targeted, next-generation therapeutics.

References

  • Preliminary Investigation of 2-chloro-N-phenylaniline Derivatives: A Technical Guide. Benchchem. 4

  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. National Institutes of Health (PMC). 5

  • Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. Benchchem. 3

  • N-(2-chloroacetyl)-3-nitrobenzamide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds. Benchchem. 6

  • An efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones via Smiles rearrangement. ResearchGate. 2

  • O-alkylation of 4-hydroxybenzolsulfonamide by n-substituted 2-chloroacetamides and 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. Elibrary.

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. 1

Sources

In Silico Evaluation of Chiral Electrophiles: Covalent Docking and Stereoselective Profiling of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

[1]

Executive Summary

This technical guide outlines the in silico characterization of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (herein referred to as Ligand-1S ).[1] Structurally, Ligand-1S combines a lipophilic chiral scaffold with a reactive chloroacetamide "warhead."[1] In drug discovery, this pharmacophore is characteristic of Targeted Covalent Inhibitors (TCIs) .[1]

Unlike reversible binders, Ligand-1S is designed to form an irreversible covalent bond with nucleophilic amino acid residues (primarily Cysteine) in the target active site.[1] Consequently, standard docking protocols are insufficient.[1] This guide presents a validated workflow for Covalent Docking and Stereoselective Profiling , using Cathepsin K (a representative cysteine protease) as the model target to demonstrate the methodology.[1]

Cheminformatics & Ligand Preparation

Structural Analysis & Chirality

The biological activity of Ligand-1S is governed by two distinct features:

  • The Electrophile: The

    
    -chloroacetamide group functions as an alkylating agent, susceptible to nucleophilic attack (SN2 mechanism) by thiols.[1]
    
  • The Stereocenter: The (1S)-1-(4-fluorophenyl)ethyl moiety creates a rigid 3D vector, enforcing stereoselectivity.[1]

Critical Protocol: Standard ligand preparation tools often invert or "flatten" chiral centers.[1] You must explicitly enforce the (1S) configuration during 3D generation.[1]

  • Step 1: Generate the 3D conformer from SMILES: C1=CC(=CC=C1NC(=O)CCl)F (Ensure chirality is flagged as S).[1]

  • Step 2: Energy minimize using the OPLS4 force field to resolve steric clashes in the acetamide linker.[1]

  • Step 3: Generate the (1R) enantiomer as a negative control to validate stereoselective binding in later steps.

Quantum Mechanical (QM) Polarization

For covalent docking, the partial charges on the reacting atoms are critical. Standard force fields may underestimate the electrophilicity of the

1
  • Method: Perform a DFT geometry optimization (B3LYP/6-31G*) on the ligand.[1]

  • Output: Extract ESP (Electrostatic Potential) charges. The

    
    -carbon attached to the chlorine should exhibit a significant positive potential hole, guiding the nucleophilic attack.
    

Target Selection & Preparation

Rationale: The Cysteine Trap

Chloroacetamides are "cysteine traps." While they can react with histidines, the reaction kinetics heavily favor the thiolate anion of cysteine. Therefore, the target must possess a solvent-accessible cysteine within the binding pocket.[1]

Model Target: Cathepsin K (PDB: 1ATK) [1]

  • Reasoning: Cathepsin K is a well-validated target for covalent cysteine protease inhibitors.[1] The active site contains a catalytic triad with a highly nucleophilic Cysteine (Cys25).

  • Reference: Chloroacetamide fragments have been successfully screened against Cathepsin K, yielding nanomolar covalent inhibitors [1].[1]

Protein Preparation Workflow
  • Retrieval: Download PDB: 1ATK.

  • Cleaning: Remove crystallographic waters (unless bridging the catalytic triad).

  • Protonation States (pH 7.4):

    • Critical Step: The catalytic Cys25 must be treated as a thiolate (deprotonated, negatively charged) or a reactive neutral thiol depending on the docking software's specific requirement for covalent definitions.[1] Most algorithms require defining the specific "reactive residue."

    • Ensure His162 is protonated to stabilize the catalytic dyad.

Covalent Docking Protocol

Standard docking (rigid receptor/flexible ligand) calculates

1
Reaction Definition

We must define the reaction logic for the software (e.g., Schrödinger CovDock, Gold, or AutoDock).

  • Reaction Type: Nucleophilic Substitution (SN2).[1]

  • Nucleophile: Cysteine Sulfur (S

    
    ).[1]
    
  • Electrophile: Ligand

    
    -Carbon (C
    
    
    ).[1]
  • Leaving Group: Chlorine (Cl).[1]

The "Two-Step" Docking Algorithm

To ensure scientific integrity, we utilize a "Dock-and-Link" approach rather than forcing a bond immediately.[1]

Step 1: Non-Covalent Positioning (The Encounter Complex) The ligand is docked with the warhead intact. A geometric constraint is applied:

  • Constraint: Distance between Ligand-C

    
     and Protein-S
    
    
    < 4.5 Å.[1]
  • Purpose: Only poses that bring the warhead near the cysteine are retained.

Step 2: Covalent Bond Formation & Minimization [1]

  • The software removes the Chlorine atom.

  • A covalent bond is created between Ligand-C

    
     and Protein-S
    
    
    .[1]
  • Torsional Sampling: The newly formed adduct is energy-minimized to relax the strain on the connecting bond.[1]

Visualization of the Workflow

The following diagram illustrates the logic flow for this covalent docking campaign.

CovalentDockingLigandLigand-1S(Chloroacetamide)PrepQM Charge Calculation& Stereochemistry CheckLigand->PrepTargetTarget: Cathepsin K(Cys25 Nucleophile)FilterEncounter Complex(Constraint: C-S < 4.5Å)Target->FilterPrep->FilterReactionSimulate S_N2 Reaction(Remove Cl, Form Bond)Filter->ReactionPose SelectionRefineAdduct Minimization& ScoringReaction->RefineAnalysisAnalysisRefine->AnalysisAffinity (kcal/mol)

Figure 1: Logic flow for covalent docking of electrophilic inhibitors targeting catalytic cysteines.

Stereoselectivity Analysis: (1S) vs (1R)

A major advantage of in silico modeling is predicting the Eutomer (active enantiomer) before synthesis.

Comparative Metrics

Perform the covalent docking protocol for both the (1S) and (1R) isomers. Evaluate the results based on:

MetricDescriptionSignificance
Docking Score (Affinity) Standard docking score (e.g., GlideScore or ChemScore).[1]Lower is better.[1][2] Indicates fit before or after reaction.[1]
Reaction Energy (

)
Energy cost to distort the ligand/protein to form the bond.High cost (>10 kcal/mol) suggests the reaction is sterically forbidden.
RMSD of Core Deviation of the fluorophenyl ring from the hydrophobic pocket.High RMSD indicates the chiral center forces the lipophilic group out of the pocket.
Expected Outcome (Hypothesis)

For Cathepsin K, the S2 subsite is a hydrophobic pocket that accommodates aromatic rings.

  • Hypothesis: The (1S) configuration of the ethyl group likely orients the 4-fluorophenyl group directly into the S2 hydrophobic pocket, stabilizing the transition state.[1]

  • Contrast: The (1R) configuration may force the phenyl ring towards the solvent or clash with the backbone of Leu160/Gly66, resulting in a significantly higher reaction energy penalty.[1]

Validation: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] To validate the stability of the covalent adduct, a short Molecular Dynamics simulation is required.

Simulation Protocol
  • System: Ligand-Protein Covalent Complex + Solvent (TIP3P Water) + Ions (0.15M NaCl).[1]

  • Software: GROMACS or Desmond.[1]

  • Force Field: OPLS4 or CHARMM36m (Must exhibit parameters for the covalent linkage).[1]

  • Duration: 50 - 100 ns.

Analysis of Trajectory

Monitor the RMSD of the ligand relative to the protein backbone.

  • Stable Binder: RMSD fluctuates < 2.0 Å.[1]

  • Unstable Binder: RMSD drifts > 3.0 Å, indicating that even though the covalent bond holds the ligand, the rest of the molecule is "flopping" and not making specific non-covalent contacts.

Biological Context & Safety Profiling

Off-Target Reactivity (The "Glutathione Trap")

Chloroacetamides are highly reactive.[1] In a drug development context, we must assess if the molecule is too reactive (promiscuous).

  • In Silico Screen: Dock Ligand-1S into Glutathione S-Transferase (GST) .[1]

  • Risk: High affinity for GST suggests rapid metabolic clearance or depletion of cellular glutathione, leading to toxicity.[1]

TEAD/YAP1 Pathway Relevance

Recent literature identifies chloroacetamide fragments as covalent inhibitors of the TEAD-YAP1 interaction [2].[1][3][4][5] The 4-fluorophenyl group of Ligand-1S mimics the lipophilic palmitate pocket binders.[1]

  • Recommendation: If Cathepsin K is not the primary interest, repeat the docking protocol using TEAD4 (PDB: 5EME) targeting the conserved Cysteine in the palmitate pocket.[1]

References

  • Covalent Docking Validation: Sgrignani, J., & Cavalli, A. (2021).[1] "WIDOCK: a reactive docking protocol for virtual screening of covalent inhibitors."[6][7] Journal of Computer-Aided Molecular Design. Link

  • Chloroacetamide Targets (TEAD): Bum-Erdene, K., et al. (2020).[1] "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[3][4][5]·YAP1 interaction."[3][4][5] Chemical Science. Link

  • General Protocol: Scarpino, A., et al. (2022).[1] "Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices." Future Medicinal Chemistry. Link

  • Chemical Properties: PubChem. "2-chloro-N-(4-fluorophenyl)acetamide Compound Summary."[1] (Analogous substructure data). Link[1]

Potential therapeutic targets for 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility and chemoproteomic applications of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide . This document is structured for researchers in Covalent Fragment-Based Drug Discovery (FBDD) and Chemical Biology .

A Chiral Covalent Probe for Chemoproteomic Target Discovery[1]

Executive Summary: The "Privileged" Electrophile

In the landscape of targeted covalent inhibitors (TCIs), 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (hereafter referred to as CFA-S-4F ) represents a high-value "scout" fragment.[1] Unlike generic alkylating agents, CFA-S-4F combines a tunable electrophile (chloroacetamide) with a privileged chiral scaffold ((S)-1-(4-fluorophenyl)ethylamine).[1]

This molecule is not merely a building block; it is a covalent probe used to map "ligandable" cysteines across the proteome. Its therapeutic potential lies in its ability to identify cryptic pockets in "undruggable" targets such as KRAS G12C , TEAD transcription factors , and Non-Receptor Tyrosine Kinases (NRTKs) .

FeatureSpecificationImpact on Drug Discovery
Warhead

-Chloroacetamide
Moderate reactivity; selective for thiols (Cys) over amines (Lys).[1]
Chirality (S)-ConfigurationProvides stereoselective fit into hydrophobic protein pockets.[1]
Scaffold 4-Fluorophenyl-ethylMimics hydrophobic pharmacophores found in kinase inhibitors and CNS drugs.
Primary Use Covalent Fragment ScreeningIdentification of novel allosteric sites via ABPP (Activity-Based Protein Profiling).[1]

Mechanism of Action: The Cysteine Trap

The therapeutic utility of CFA-S-4F is predicated on its ability to form an irreversible covalent bond with nucleophilic cysteine residues.

The Reaction Coordinate

The chloroacetamide warhead undergoes a bimolecular nucleophilic substitution (


) with the thiolate anion of a cysteine residue.[1] This reaction is irreversible under physiological conditions, permanently tagging the protein.

Key Selectivity Factor: The reaction rate is driven by the pKa of the cysteine thiol . Only "hyper-reactive" or "functional" cysteines (often catalytic or located in anion-binding pockets) are nucleophilic enough to react with the moderately reactive chloroacetamide, reducing off-target toxicity compared to more aggressive warheads like acrylamides.[1]

Visualization: Covalent Modification Pathway

The following diagram illustrates the kinetic mechanism of CFA-S-4F binding to a target protein (e.g., a Kinase or KRAS).

G cluster_0 Mechanism of Inhibition Substrate CFA-S-4F (Electrophile) Complex Michaelis Complex (Non-covalent Affinity) Substrate->Complex Kd (Stereoselective Fit) Protein Target Protein (Nucleophilic Cys-SH) Protein->Complex Transition Transition State (S_N2 Attack) Complex->Transition k_inact Product Covalent Adduct (Irreversible Inhibition) Transition->Product Cl- Leaving Group

Caption: Kinetic pathway of CFA-S-4F. Initial non-covalent binding (driven by the chiral fluorophenyl group) precedes the irreversible S_N2 reaction.[1]

Therapeutic Targets & Biological Applications[1][2][3][4][5][6]

CFA-S-4F is rarely a drug per se due to the reactivity of the chloroacetyl group. Instead, it is a Lead Generation Tool . By screening libraries containing this scaffold, researchers identify targets that can be drugged with optimized covalent inhibitors.[2]

Target Class A: The "Cysteinome" of Kinases

Many kinases possess non-catalytic cysteines in the ATP-binding pocket (e.g., EGFR C797 , BTK C481 , JAK3 C909 ).

  • Role of CFA-S-4F: It acts as a "fragment hit." The (S)-1-(4-fluorophenyl)ethyl group occupies the hydrophobic pocket (similar to the hinge-binding region), positioning the chloroacetamide to react with the cysteine.[1]

  • Therapeutic Implication: Hits from this scaffold are evolved into drugs like Ibrutinib or Osimertinib (though these use acrylamides, chloroacetamides are often used in the discovery phase).

Target Class B: KRAS G12C

The G12C mutation in KRAS introduces a reactive cysteine in the Switch-II pocket.[3]

  • Historical Context: Early screens by the Shokat lab and others utilized chloroacetamide tethering libraries to discover the first "switch-II pocket" binders.

  • Relevance: CFA-S-4F derivatives are screened to find novel allosteric pockets on KRAS that stabilize the inactive GDP-bound state.

Target Class C: TEAD Transcription Factors

Recent chemoproteomic screens (see References) have identified chloroacetamide fragments that bind to the palmitate-binding pocket of TEAD proteins.[1]

  • Mechanism: Covalent modification of a conserved cysteine in TEAD disrupts its interaction with the co-activator YAP1 .[2]

  • Disease Area: Hippo pathway-driven cancers (Mesothelioma, Schwannoma).

Experimental Protocol: IsoTOP-ABPP

To validate if CFA-S-4F targets a specific protein in your biological system, use Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (IsoTOP-ABPP) .

Workflow Overview
  • Probe Synthesis: Synthesize an alkyne-tagged analog of CFA-S-4F (or use CFA-S-4F as a competitor against a broad-spectrum probe like Iodoacetamide-Alkyne).

  • Proteome Labeling: Incubate cell lysates with the probe.

  • Click Chemistry: Conjugate biotin-azide via CuAAC.

  • Enrichment & Digestion: Streptavidin enrichment followed by trypsin digestion.

  • Mass Spectrometry: Identify the specific peptide and cysteine residue modified.

Detailed Protocol: Competitive ABPP

Use this protocol to determine the selectivity of CFA-S-4F.

Step 1: Lysate Preparation

  • Lyse cells (e.g., HEK293, Jurkat) in PBS with protease inhibitors.

  • Adjust protein concentration to 1 mg/mL.

Step 2: Competition Incubation

  • Experimental: Treat lysate with 10 µM CFA-S-4F for 1 hour at 25°C.

  • Control: Treat lysate with DMSO vehicle.

Step 3: Probe Labeling

  • Add IA-alkyne (Iodoacetamide-alkyne, broad-spectrum cysteine probe) to both samples (Final conc: 1 µM).[1]

  • Incubate for 1 hour. Logic: If CFA-S-4F binds a target, it will block IA-alkyne binding.

Step 4: Click Chemistry & Analysis

  • Add Click Mix (CuSO4, TCEP, TBTA, Biotin-Azide).

  • Enrich on Streptavidin beads.

  • Digest with Trypsin.

  • Analyze via LC-MS/MS (TMT labeling for quantification).

  • Result: Targets of CFA-S-4F will show reduced TMT signal in the experimental channel compared to control.

Workflow Visualization

ABPP Lysate Cell Lysate Treat Treat with CFA-S-4F (Competitor) Lysate->Treat Probe Add IA-Alkyne (Broad Probe) Treat->Probe Block Specific Cys Click Click Chemistry (Biotin-Azide) Probe->Click MS LC-MS/MS Analysis (Quantify Signal Loss) Click->MS Identify Targets

Caption: Competitive ABPP workflow to identify targets of CFA-S-4F.

Synthesis & Quality Control

To ensure reproducibility, the compound must be synthesized with high enantiomeric excess (%ee).

Reaction:

(S)-1-(4-fluorophenyl)ethylamine + Chloroacetyl chloride


CFA-S-4F [1]

QC Parameters:

  • Purity: >95% by HPLC.

  • Chirality: >98% ee (Determine via Chiral HPLC using a OD-H column).[1]

  • Stability: Store at -20°C. Chloroacetamides can hydrolyze or cyclize over time in solution.

References

  • Ostrem, J. M., et al. (2013).[3] "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions."[1] Nature, 503, 548–551. Link[1]

    • Establishes the paradigm of using chloroacetamide tethers to drug KRAS G12C.
  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link[1]

    • Describes the methodology (IsoTOP-ABPP) for screening chloroacetamide fragment libraries.
  • Bum-Erdene, K., et al. (2019). "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[2][4]·YAP1 interaction."[1][2][4] Chemical Science, 10, 296-304. Link

    • Specific application of chloroacetamide fragments to the TEAD/YAP1 pathway.[1][2]

  • Reshchupkin, D., et al. (2023). "Covalent Fragments Pre-Plated Library." Chemspace.[5] Link

    • Source for commercial libraries containing the CFA-S-4F scaffold.

Sources

The Chloroacetamide Warhead: A Technical Guide to 2-Chloro-N-arylacetamides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-chloro-N-arylacetamides, focusing on their synthesis, reactivity profile, and critical role as intermediates in heterocyclic chemistry and drug discovery.

Executive Summary

2-Chloro-N-arylacetamides represent a privileged scaffold in organic synthesis and medicinal chemistry. Characterized by a reactive


-chloro amide motif, these compounds serve a dual purpose: they are potent electrophiles capable of covalent biological interactions (often used as herbicides or cysteine-targeting warheads) and versatile synthons for constructing fused heterocycles such as oxindoles, quinolines, and thienopyridines.[1][2] This guide dissects the chemical architecture, validated synthesis protocols, and mechanistic pathways that make this scaffold indispensable to drug development professionals.[2]

Chemical Architecture & Synthesis

The synthesis of 2-chloro-N-arylacetamides is fundamentally a nucleophilic acyl substitution. The reaction kinetics and yield are governed by the nucleophilicity of the aniline nitrogen and the efficient neutralization of the acidic byproduct (HCl).[2]

Mechanistic Insight

The reaction proceeds via the attack of the aniline lone pair on the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which collapses to expel the chloride ion.[2] A base (typically Triethylamine or


) is required to scavenge the generated HCl, preventing the protonation of the unreacted aniline, which would otherwise deactivate the nucleophile.[2]
Validated Synthetic Workflow

The following diagram illustrates the standard synthesis and the subsequent divergent reactivity pathways.

SynthesisWorkflow Aniline Aryl Amine (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate + Base (Et3N) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 2-Chloro-N-arylacetamide (Scaffold) Intermediate->Product - HCl Subst Nucleophilic Substitution (Sn2) Product->Subst + Nu (S, N, O) Cycliz Intramolecular Cyclization (Pd-Cat or Vilsmeier) Product->Cycliz + Catalyst/Reagent

Figure 1: Synthesis of 2-chloro-N-arylacetamides and divergent reactivity pathways.

The Reactivity Profile: "The Warhead"

The utility of 2-chloro-N-arylacetamides stems from the specific reactivity of the C-Cl bond adjacent to the amide carbonyl.

Nucleophilic Substitution ( )

The


-carbon is highly electrophilic due to the electron-withdrawing inductive effects of both the chlorine and the carbonyl group. This makes the chloride an excellent leaving group for 

reactions with thiols, amines, and azides.[2]
  • Application: This reactivity is exploited in Covalent Inhibitors , where the chloroacetamide warhead irreversibly alkylates a cysteine residue in the target protein's binding pocket [1].[2]

Intramolecular Cyclization

Perhaps the most valuable application in drug discovery is the scaffold's ability to undergo intramolecular cyclization to form fused heterocycles.

A. Synthesis of Oxindoles (The Buchwald Protocol)

Oxindoles are ubiquitous in alkaloids and pharmaceuticals.[2] The intramolecular cyclization of 2-chloro-N-arylacetamides via Palladium catalysis is a robust method to access this motif.

  • Mechanism: The reaction involves oxidative addition of Pd(0) into the C-Cl bond, followed by intramolecular carbopalladation onto the aromatic ring and reductive elimination.

B. Synthesis of Quinolines (Vilsmeier-Haack)

Under Vilsmeier-Haack conditions (


), these acetamides undergo cyclization to form 2-chloro-3-formylquinolines, a key intermediate for antimalarial and anticancer drugs [2].

Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE due to the lachrymatory and corrosive nature of chloroacetyl chloride.

Protocol A: General Synthesis of 2-Chloro-N-arylacetamides

Objective: Synthesis of 2-chloro-N-phenylacetamide.

  • Preparation: Dissolve Aniline (10 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 20 mL).

  • Base Addition: Add Triethylamine (12 mmol, 1.2 eq) and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Chloroacetyl chloride (11 mmol, 1.1 eq) over 15 minutes. Caution: Exothermic reaction.[2]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Wash with water (2 x 10 mL), 1M HCl (to remove unreacted aniline), and saturated

    
    .
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1][2]
    
Protocol B: Palladium-Catalyzed Cyclization to Oxindoles

Objective: Conversion of 2-chloro-N-methyl-N-phenylacetamide to 1-methyloxindole [3].

  • Reagents: Charge a flask with the chloroacetamide substrate (1.0 mmol),

    
     (2 mol%), Ligand (2-(di-tert-butylphosphino)biphenyl, 2.5 mol%), and Triethylamine (1.5 eq).
    
  • Solvent: Add Toluene (5 mL) under an Argon atmosphere.

  • Heating: Heat to 80°C–100°C for 4–12 hours.

  • Purification: Filter through a celite pad and purify via flash chromatography.

Mechanistic Visualization: Oxindole Formation

The following diagram details the catalytic cycle for the transformation of 2-chloro-N-arylacetamides into oxindoles, a critical pathway in medicinal chemistry.

OxindoleMechanism Start Substrate (2-Chloro-N-arylacetamide) OxAdd Oxidative Addition (Ar-N-CO-CH2-Pd-Cl) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd CarboPd Carbopalladation (Cyclization Step) OxAdd->CarboPd - HCl (Base assisted) RedElim Reductive Elimination (- HCl) CarboPd->RedElim RedElim->Pd0 Regeneration End Oxindole Product RedElim->End

Figure 2: Palladium-catalyzed mechanism for the intramolecular cyclization of 2-chloro-N-arylacetamides to oxindoles.

Quantitative Data Summary

Comparative reactivity and yield data for various N-aryl substituents undergoing Vilsmeier-Haack cyclization [2].

Substituent (R)Electronic EffectReaction Time (min)Yield (%)Product Type
4-OMe Strong Donor4585Quinoline
4-Me Weak Donor6078Quinoline
H Neutral9072Quinoline
4-Cl Weak Withdrawing12065Quinoline
4-NO2 Strong Withdrawing>240<10Failed/Trace

Interpretation: Electron-donating groups facilitate the electrophilic aromatic substitution step required for cyclization, significantly improving yields.

References

  • Srivastava, A. et al. (2005).[2] Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Indian Journal of Chemistry.[2] [Link][2]

  • Hennessy, E. J., & Buchwald, S. L. (2003).[2][3] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate with Aryl Iodides. (Note: Cited for the Pd-catalyzed oxindole cyclization protocol described in context of Buchwald's work on amides). J. Am. Chem. Soc. [Link]

  • Abdel-Latif, E. et al. (2019).[2][4][5] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.[2][4][5] [Link]

Sources

Methodological & Application

Application Note: Reconstitution and Assay Integration of 2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide for Covalent Ligand Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Chemoproteomics Researchers, and Early-Stage Drug Discovery Scientists.

Chemical Profiling & Causal Rationale

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is a chiral, electrophilic small molecule featuring a reactive chloroacetamide warhead. In fragment-based drug discovery (FBDD) and chemoproteomics, chloroacetamides are widely utilized to irreversibly modify nucleophilic residues—primarily cysteines—on target proteins[1].

Handling this compound requires precision. The intrinsic reactivity of the


-chloro warhead makes it highly susceptible to premature hydrolysis or off-target nucleophilic attack if stored or diluted improperly[2]. Furthermore, its lipophilic core (the 4-fluorophenyl group) necessitates strategic solvent management to prevent aqueous precipitation. This guide establishes a self-validating protocol to ensure compound integrity from the lyophilized powder stage through to in vitro target engagement.

Quantitative Parameters & Assay Constraints

To ensure reproducibility, all physical constraints and buffer incompatibilities must be strictly observed. The quantitative parameters for handling this specific compound class are summarized below.

Table 1: Physicochemical Properties & Assay Constraints

ParameterValue / GuidelineCausal Rationale
Molecular Weight ~215.65 g/mol Required for accurate molarity calculations during stock preparation.
Primary Solvent Anhydrous DMSO (

99.9%)
Prevents aqueous hydrolysis of the reactive

-chloro warhead[3].
Max Aqueous DMSO

1.0% (Biochemical)

0.1% (Cellular)
Prevents solvent-induced protein denaturation and cellular toxicity[2].
Incompatible Buffers DTT,

-mercaptoethanol, Primary Amines
Free thiols/amines will rapidly quench the chloroacetamide via

attack[4].
Recommended Reductant TCEP (

1 mM)
Non-nucleophilic reductant; maintains protein stability without quenching the ligand.

Table 2: Master Stock Preparation (50 mM)

Target VolumeCompound Mass RequiredAnhydrous DMSO Volume
1.0 mL10.78 mg1000

L
0.5 mL5.39 mg500

L
0.1 mL1.08 mg100

L

Step-by-Step Protocol: Reconstitution and Aqueous Delivery

As an Application Scientist, it is critical to understand that experimental failure often stems from poor compound handling rather than poor target affinity. Follow these steps to ensure the electrophile remains intact.

Phase 1: Master Stock Preparation
  • Equilibration: Allow the lyophilized solid to equilibrate to room temperature in a desiccator.

    • Causality: Opening a cold vial in ambient air causes water condensation. Moisture introduced at this stage will slowly hydrolyze the chloroacetamide into a non-reactive glycolamide during storage.

  • Dissolution: Weigh the compound and add the appropriate volume of

    
    99.9% anhydrous, sterile-filtered DMSO to achieve a 50 mM concentration. Vortex gently for 30–60 seconds.
    
    • Causality: Anhydrous DMSO is the universal standard for covalent ligand libraries, preventing both hydrolysis and hydrophobic aggregation[3]. Do not use heat to aid dissolution, as thermal stress can accelerate degradation.

  • Aliquoting & Storage: Divide the master stock into 5–10

    
    L single-use aliquots in opaque microcentrifuge tubes and store at -80°C.
    
    • Causality: Covalent ligand libraries stored as 50 mM DMSO stocks at -80°C maintain their structural integrity for >6 months[3]. Repeated freeze-thaw cycles introduce atmospheric moisture and must be avoided.

Phase 2: Aqueous Dilution & Assay Delivery
  • Intermediate Dilution: Thaw a single-use aliquot immediately prior to the assay. Dilute the 50 mM stock into a 100X intermediate stock (e.g., 1 mM) using neat DMSO.

  • Buffer Preparation: Ensure the aqueous assay buffer (e.g., HEPES, pH 7.4) is completely free of DTT or BME.

    • Causality: DTT and BME contain highly nucleophilic free thiols that will instantly attack the chloroacetamide warhead via an

      
       mechanism, completely quenching the ligand before it can interact with the target protein[4].
      
  • Rapid Agitation Delivery: Dispense the intermediate DMSO stock into the aqueous buffer under rapid vortexing or stirring.

    • Causality: Direct injection of a highly concentrated hydrophobic stock into water creates localized zones of high concentration, leading to irreversible nucleation and precipitation. Rapid agitation ensures the compound disperses instantly, remaining in a true solution[2].

Workflow A Solid Compound 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide B Master Stock (50 mM) in Anhydrous DMSO A->B Add DMSO (Vortex/Sonicate) C Single-Use Aliquots Store at -80°C B->C Aliquot D Intermediate Dilution in Neat DMSO (100X) C->D Thaw & Dilute E Aqueous Assay Buffer (No DTT/BME) D->E Rapid Agitation F In Vitro Assay (Final DMSO ≤ 1%) E->F Incubate

Caption: Workflow for the dissolution and aqueous integration of chloroacetamide covalent ligands.

Self-Validating Assay Integration

A robust protocol must be a self-validating system. To ensure the compound has neither precipitated nor degraded, implement the following validation workflows alongside your primary assay.

A. Pre-Assay Validation: Kinetic Solubility

Before running high-throughput screens, validate that the compound remains soluble at your maximum assay concentration.

  • Methodology: Prepare the compound in PBS (pH 7.4) at varying concentrations (1–100

    
    M) while maintaining a constant 1% DMSO concentration. Incubate in a 37°C water bath with shaking for 15 minutes, followed by centrifugation at 11,000 rpm for 5 minutes. Filter the supernatant and determine the soluble fraction via HPLC[2].
    
B. Post-Assay Validation: Target Engagement (isoTOP-ABPP)

To definitively prove that the chloroacetamide warhead is actively engaging the target cysteine, utilize competitive Activity-Based Protein Profiling (ABPP).

  • Methodology: Pre-incubate the target proteome with 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide. Subsequently, label the proteome with a broad-spectrum reactive probe, such as iodoacetamide-alkyne (IA-alkyne). A quantitative reduction in IA-alkyne labeling (measured via LC-MS/MS) confirms successful, irreversible target engagement by your compound[1].

C. Orthogonal Validation: 19F-NMR Tracking
  • Methodology: Because this specific compound features a 4-fluorophenyl moiety, 19F-NMR can be employed as a label-free, highly sensitive orthogonal method. You can monitor the 19F signal to track both compound stability in the assay buffer and the shift in resonance upon covalent engagement with the target protein, providing a self-validating readout independent of mass spectrometry.

ABPP_Mechanism P Target Protein (Free Cysteine) C Covalent Adduct (Irreversible Binding) P->C + Ligand (SN2 Reaction) L Chloroacetamide Ligand (Electrophile) L->C Pr IA-Alkyne Probe (Broad-spectrum) C->Pr Probe Competition (Blocked Sites) M LC-MS/MS Analysis (Quantify Engagement) Pr->M Isotopic Labeling & Digestion

Caption: Competitive isoTOP-ABPP workflow for validating covalent target engagement.

References

1.[2] Discovery of Potent, Allosteric GSTO1 Covalent Inhibitors with a New Binding Mode. Journal of Medicinal Chemistry (2025). URL:[Link] 2.[3] Discovery of a Covalent FEM1B Recruiter for Targeted Protein Degradation Applications. Journal of the American Chemical Society (2022). URL:[Link] 3.[4] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society / Angewandte Chemie (2018). URL:[Link] 4.[1] Proteome-wide covalent ligand discovery in native biological systems. Nature (2016). URL:[Link]

Sources

Application Note: Trace Quantification of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rigorous quantification of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide , a specific chloroacetamide impurity.[1] Given its structure, this molecule is classified as a Potential Genotoxic Impurity (PGI) due to the alkylating potential of the chloroacetamide moiety.

The following protocol is designed for trace-level quantification (ppm/ppb levels) in pharmaceutical matrices, adhering to ICH M7 guidelines.

Abstract & Scientific Rationale

The target analyte, 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (hereafter referred to as C-FEA ), contains a reactive chloroacetamide pharmacophore.[1] In the context of drug development, this species often arises as an intermediate or byproduct during the synthesis of APIs containing the (S)-1-(4-fluorophenyl)ethylamine moiety.[1]

Why this method matters:

  • Genotoxicity Risk: Chloroacetamides are alkylating agents capable of reacting with DNA bases (e.g., N7-guanine).[1] Regulatory bodies (FDA/EMA) typically require control to Threshold of Toxicological Concern (TTC) levels (1.5 µ g/day ), necessitating Limits of Quantitation (LOQ) often below 1.0 ppm relative to the drug substance.

  • Stereochemical Specificity: The target is the (S)-enantiomer .[1] While this method focuses on achiral quantification (assuming the bulk drug provides the chiral environment or the impurity is enantiopure), the separation conditions are selected to be compatible with chiral screening if racemization is suspected.

  • Stability Challenges: As an electrophile, C-FEA is prone to hydrolysis or reaction with nucleophilic solvents.[1] This protocol utilizes acidic conditions and aprotic dilution to maximize analyte stability.[1]

Chemical Properties & Mass Spectrometry Strategy

Analyte Profile
PropertyDetail
Chemical Name 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide
Formula C₁₀H₁₁ClFNO
Monoisotopic Mass 215.0513 Da
Precursor Ion [M+H]⁺ 216.1 (³⁵Cl isotope)
Isotope Pattern Distinct ³⁵Cl/³⁷Cl ratio (3:[1][2][3]1) at m/z 216.1 / 218.1
LogP (Predicted) ~2.5 (Moderately Lipophilic)
Fragmentation Mechanism (ESI+)

The protonated molecule [M+H]⁺ undergoes collision-induced dissociation (CID).[1] The primary fragmentation pathway involves the cleavage of the amide bond.

  • Quantifier Transition: Cleavage yields the stable (S)-1-(4-fluorophenyl)ethyl-ammonium cation (m/z 139.1).[1]

  • Qualifier Transition: Further loss of ammonia or formation of the fluorotropylium ion (m/z 109.1).[1]

Fragmentation cluster_legend Key Precursor Precursor [M+H]+ m/z 216.1 (Protonated Amide) TransitionState Amide Bond Cleavage Precursor->TransitionState CID Energy Fragment1 Quantifier Ion [Ph(F)-CH(Me)-NH3]+ m/z 139.1 TransitionState->Fragment1 Major Path Fragment2 Qualifier Ion [C7H6F]+ (Fluorotropylium) m/z 109.1 Fragment1->Fragment2 High Energy Blue: Parent Blue: Parent Green: Quant Green: Quant Blue: Parent->Green: Quant Red: Qual Red: Qual Green: Quant->Red: Qual

Figure 1: Proposed fragmentation pathway for C-FEA in ESI+ mode.

Experimental Protocol

Reagents and Chemicals[1][4]
  • Reference Standard: C-FEA (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: LC-MS Grade Formic Acid (FA).[1] Note: Avoid Ammonium Acetate/Bicarbonate buffers as the free ammonia/amine can react with the chloroacetamide analyte over time.[1]

Sample Preparation (Dilute-and-Shoot)

Rationale: Liquid-Liquid Extraction (LLE) is risky due to potential volatility and reactivity.[1] A direct dilution method minimizes analyte handling.[1]

  • Stock Solution: Dissolve 10 mg C-FEA in 10 mL Acetonitrile (1000 ppm). Store at -20°C.

  • Working Standard: Dilute Stock to 100 ppb in Water:ACN (50:50) + 0.1% FA .[1]

  • Sample Preparation (API):

    • Weigh 50 mg of Drug Substance (API).[1]

    • Dissolve in 1.0 mL of 100% Acetonitrile (to ensure solubility and quench reactivity).

    • Vortex for 1 min.

    • Dilute 1:1 with 0.2% Formic Acid in Water (Final solvent: 50:50 ACN:Water, 0.1% FA).[1]

    • Centrifuge at 10,000 rpm for 5 min if cloudy.

    • Transfer supernatant to an amber HPLC vial (protect from light).

LC-MS/MS Conditions

Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters HSS T3 C18 (100 x 2.1 mm, 1.8 µm).[1]

    • Why? The HSS T3 phase retains polar/moderately polar small molecules better than BEH C18 and withstands 100% aqueous starts if needed.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) Mobile Phase A (0.1% FA in Water) Mobile Phase B (0.1% FA in ACN) Curve
0.00 95% 5% Initial
1.00 95% 5% Hold
6.00 5% 95% Linear
7.50 5% 95% Wash
7.60 95% 5% Re-equilibrate

| 10.00 | 95% | 5% | End |[1]

Mass Spectrometry (Triple Quadrupole)

  • System: Sciex 6500+ or Thermo Altis.

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3500 V.

  • Gas Temps: Source 350°C, Sheath Gas 50 arb.

MRM Table:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
C-FEA 216.1 139.1 100 22 Quantifier
C-FEA 216.1 109.1 100 35 Qualifier 1

| C-FEA | 218.1 | 139.1 | 100 | 22 | Qualifier 2 (³⁷Cl) |[1]

Note: The 218.1 -> 139.1 transition confirms the presence of Chlorine, adding high specificity.[1]

Method Validation & Performance (Expected)

Specificity & Matrix Effect

Since C-FEA is a small molecule, matrix suppression from the bulk API is a risk.[1]

  • Protocol: Infuse a constant stream of C-FEA standard post-column while injecting the API matrix. Observe for dips in the baseline at the retention time of C-FEA (approx 4.5 - 5.0 min).

  • Diverting: Divert the LC flow to waste for the first 2 minutes and during the API elution (if API is highly retained) to prevent source contamination.

Linearity & Sensitivity[1]
  • Range: 0.5 ng/mL to 100 ng/mL.

  • LOD: ~0.2 ng/mL (Signal-to-Noise > 3).[1]

  • LOQ: ~0.5 ng/mL (Signal-to-Noise > 10).[1]

  • Calculation: If 50 mg API is in 2 mL solvent (25 mg/mL), an LOQ of 0.5 ng/mL corresponds to 0.02 ppm in the solid drug. This is well below the standard 1.5 µ g/day TTC limit.

Robustness Check (Stability)

Chloroacetamides can degrade.[1]

  • Test: Prepare a standard at 10 ng/mL. Inject at T=0, T=4h, T=12h, T=24h (autosampler at 10°C).

  • Acceptance: % Deviation < 5% over 24 hours.[1]

Visual Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Weigh 50mg API Step2 Dissolve in 1.0 mL ACN (Quench reactivity) Step1->Step2 Step3 Add 1.0 mL 0.2% Formic Acid (Precipitate matrix if needed) Step2->Step3 Step4 Centrifuge & Vial Step3->Step4 LC UHPLC Separation HSS T3 Column Gradient Elution Step4->LC Inject 5 µL MS ESI+ MS/MS MRM: 216.1 -> 139.1 LC->MS Data Quantification External Std Method MS->Data

Figure 2: End-to-end analytical workflow for C-FEA quantification.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see a peak at 216 -> 139 in the blank, check your Formic Acid source.[1] Plasticizers or contaminants in low-grade additives can mimic low-mass analytes.[1] Use fresh glass ampoules of acid.

  • Carryover: Chloroacetamides can stick to metallic surfaces.[1] Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid .[1]

  • Chiral Inversion: If the (S)-enantiomer must be distinguished from the (R)-enantiomer (e.g., if the API is the R-form and you suspect racemization), replace the HSS T3 column with a Chiralpak IG-3 (using ACN/Water/FA mobile phase).[1] The achiral C18 method described above cannot distinguish enantiomers.

References

  • ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.[1] Link

  • Liu, D. Q., et al. "Recent advances in trace analysis of pharmaceutical genotoxic impurities."[1] Journal of Pharmaceutical and Biomedical Analysis, 2010.[1] Link

  • Elder, D. P., et al. "The utility of mass spectrometry for the control of genotoxic impurities." TrAC Trends in Analytical Chemistry, 2013.[1] Link

  • PubChem Compound Summary. "2-chloro-N-(4-fluorophenyl)acetamide derivatives." National Center for Biotechnology Information.[1] Link (Reference for fragmentation patterns of similar chloroacetamides).

Sources

Application Notes and Protocols for the Use of Novel Chloroacetamide Compounds in Cell Culture: A Guideline for 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Uncharted Territory of a Novel Chloroacetamide Derivative

The compound 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide represents a novel investigational molecule within the broader class of chloroacetamides. While specific biological data for this exact structure is not yet extensively documented in publicly available literature, its chemical features suggest potential applications as a modulator of cellular pathways, akin to other compounds in its class which have been explored for their herbicidal, antimicrobial, and even anti-cancer properties.[1][2][3][4] This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to systematically approach the use of this and other novel chloroacetamide derivatives in a cell culture setting.

The protocols outlined herein are built upon established principles for handling and evaluating new chemical entities, drawing parallels from structurally related compounds. The core philosophy of this guide is to provide a scientifically rigorous, yet adaptable, roadmap for elucidating the biological activity of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide, with a strong emphasis on safety, reproducibility, and mechanistic inquiry.

Physicochemical Properties and Reagent Preparation

A thorough understanding of a compound's physicochemical properties is paramount for its effective and safe use in cell culture. While experimental data for the target molecule is not available, we can extrapolate expected properties from similar structures.

PropertyExpected Value/CharacteristicRationale and Handling Implications
Molecular Weight ~215.65 g/mol Based on the chemical formula C10H11ClFNO. This is important for accurate molar concentration calculations.
Solubility Likely soluble in organic solvents (DMSO, Ethanol); sparingly soluble in aqueous media.Chloroacetamides often exhibit limited water solubility. A high-concentration stock solution should be prepared in a cell culture-grade organic solvent like DMSO.
Stability Stable under standard laboratory conditions.Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Protocol for Preparation of Stock Solution (10 mM)

  • Safety First: Before handling the compound, consult the Material Safety Data Sheet (MSDS) for related chloroacetamides.[5][6][7][8] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Handle the solid compound in a chemical fume hood.

  • Accurate Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 2.16 mg of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide.

  • Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube.

  • Complete Dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.

  • Sterilization: While the DMSO will sterilize the compound, for downstream applications requiring absolute sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store at -20°C or -80°C for long-term use.

Experimental Workflow for Characterizing a Novel Chloroacetamide

The following workflow provides a logical progression for characterizing the in vitro effects of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Target Identification & Pathway Analysis A Dose-Response & Cytotoxicity (MTT/LDH Assay) B Determine IC50 / EC50 A->B Analyze Data C Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) B->C Select Sub-lethal Doses D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Reactive Oxygen Species (ROS) Detection C->E F Western Blot for Key Signaling Proteins (e.g., MAPK, Akt) D->F E->F G Proteomic Profiling (Optional) F->G Hypothesis Generation G compound 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide ros Increased ROS compound->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Figure 2. Hypothesized pro-apoptotic signaling pathway for a novel chloroacetamide.

Protocol: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at the desired concentrations (and a vehicle control) for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Safety and Hazard Considerations

Based on GHS classifications for related chloroacetamides, the following hazards should be assumed until proven otherwise.

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irrit. 2Wear protective gloves. Wash hands thoroughly after handling. [7][9]
H319: Causes serious eye irritationEye Irrit. 2AWear eye protection. If in eyes, rinse cautiously with water for several minutes. [7][9]
H335: May cause respiratory irritationSTOT SE 3Use only in a well-ventilated area, preferably a chemical fume hood. [6][9]
H302: Harmful if swallowedAcute Tox. 4Do not eat, drink, or smoke when using this product. If swallowed, call a poison center. [6]

Disposal: Dispose of unused compound and contaminated materials in accordance with institutional and local regulations for chemical waste.

Conclusion and Future Directions

This document provides a foundational guide for the initial in vitro characterization of the novel compound 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide. By following a systematic approach of determining the bioactive concentration range, and then probing for key cellular events like apoptosis and oxidative stress, researchers can build a robust profile of this molecule's biological activity. The data generated from these protocols will be instrumental in forming new hypotheses and guiding future investigations, such as target deconvolution and in vivo efficacy studies.

References

  • PubChem Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- Properties. U.S. Environmental Protection Agency. [Link]

  • Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. U.S. Environmental Protection Agency. [Link]

  • Kang, Y., Wang, H., & Liu, G. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

  • PubChem Compound Summary for CID 3764710, 2-Chloro-N-(1-(3-chlorophenyl)ethyl)acetamide. National Center for Biotechnology Information. [Link]

  • Acetamide, 2-chloro-. National Institute of Standards and Technology. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. [Link]

  • Acetamide, 2-chloro-: Human health tier II assessment. Australian Department of Health. [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ChemRxiv. [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. [Link]

  • Song, Z. W. (2008). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o991. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

Sources

Application of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Covalent Fragment Screening using 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Part 1: Executive Summary

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (herein referred to as Probe CFA-1S ) is a stereochemically defined covalent fragment used in Targeted Covalent Inhibitor (TCI) discovery and Chemoproteomics .

Unlike broad-spectrum alkylating agents (e.g., Iodoacetamide), Probe CFA-1S serves as a "ligand-first" electrophile. It combines a reactive chloroacetamide warhead with a chiral hydrophobic scaffold [(1S)-1-(4-fluorophenyl)ethyl]. This structure allows researchers to probe the "ligandability" of cysteine residues located within specific hydrophobic, chiral pockets of proteins—such as the palmitate pocket of TEAD transcription factors or the catalytic dyads of viral proteases (e.g., SARS-CoV-2 Mpro).

Key Applications:

  • Intact Protein Mass Spectrometry Screening: Identification of novel druggable cysteine residues.

  • Structure-Activity Relationship (SAR) Mapping: Determining the stereochemical preference (S- vs. R-enantiomer) of a target pocket.

  • Competition Assays: Validating hit engagement by displacing broad-spectrum fluorogenic probes.

Part 2: Chemical Mechanism & Properties

Mechanism of Action

Probe CFA-1S functions via an irreversible nucleophilic substitution (


) reaction. The thiol group (-SH) of a solvent-accessible or pocket-buried cysteine residue attacks the 

-carbon of the chloroacetamide, displacing the chloride ion.
  • Warhead:

    
    -Chloroacetamide (Electrophile).
    
  • Selectivity Filter: The (1S)-1-(4-fluorophenyl)ethyl moiety acts as a recognition element, directing the probe to hydrophobic pockets that can accommodate the specific 3D arrangement of the phenyl ring and methyl group.

  • Reaction:

    
    
    
Physicochemical Profile
PropertyValueSignificance
Molecular Weight 215.65 DaIdeal fragment size (<300 Da) for high ligand efficiency.
LogP (Calc) ~2.3Moderate lipophilicity ensures membrane permeability and hydrophobic pocket affinity.
Electrophile ChloroacetamideHigher intrinsic reactivity than acrylamides; ideal for initial hit finding.
Stereochemistry (1S)Probes chiral selectivity; essential for distinguishing specific binding from non-specific alkylation.
Fluorine Motif 4-FluoroIncreases metabolic stability (blocks para-oxidation) and modulates aryl acidity.

Part 3: Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry Screening

The Gold Standard for validating covalent fragment hits.

Objective: To determine if Probe CFA-1S covalently modifies the target protein and to measure the stoichiometry of labeling.

Materials:

  • Purified Target Protein (e.g., TEAD, KRAS, Mpro) in buffer (PBS or HEPES, pH 7.5). Critical: Buffer must be free of DTT or

    
    -mercaptoethanol. Use TCEP if a reducing agent is strictly required (TCEP is non-nucleophilic).
    
  • Probe CFA-1S (100 mM stock in DMSO).

  • LC-MS Grade Formic Acid and Acetonitrile.

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

Workflow:

  • Preparation: Dilute Target Protein to 5 µM in Reaction Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Incubation: Add Probe CFA-1S to a final concentration of 50 µM (10-fold excess).

    • Control: Add DMSO only (Vehicle).

    • Stereo-Control: If available, incubate parallel sample with the (1R)-enantiomer to validate stereoselectivity.

  • Reaction: Incubate at Room Temperature (25°C) for 60 to 120 minutes.

  • Quenching: Add Formic Acid to 1% final concentration to protonate cysteines and stop the reaction.

  • Analysis: Inject 10 µL onto a C4 reverse-phase column coupled to ESI-MS. Deconvolute the raw spectra to obtain zero-charge mass.

Data Interpretation:

  • Hit: Observation of a mass shift of +179.6 Da (Molecular Weight of Probe minus HCl).

    • 
       (approx +180 Da).
      
  • Occupancy Calculation:

    
    
    
Protocol B: Fluorescent Probe Displacement (Gel-Based ABPP)

Used when an MS is unavailable or to screen against a complex proteome.

Objective: Assess if Probe CFA-1S blocks the binding of a broad-spectrum cysteine probe (e.g., TAMRA-Iodoacetamide).

Workflow:

  • Pre-incubation: Incubate Proteome/Protein (1 mg/mL) with Probe CFA-1S (varying concentrations: 10, 50, 100 µM) for 1 hour.

  • Labeling: Add TAMRA-Iodoacetamide (1 µM) and incubate for 30 minutes in the dark.

  • Quench & Denature: Add 4x SDS-PAGE Loading Buffer (with reducing agent) and boil for 5 mins.

  • Separation: Run SDS-PAGE gel.

  • Imaging: Scan gel on a fluorescent scanner (e.g., Typhoon) at 532 nm.

  • Result: A decrease in fluorescence intensity at the target's molecular weight indicates that Probe CFA-1S successfully competed for the cysteine active site.

Part 4: Visualization & Logic

Workflow Logic: Covalent Fragment Screening

G Start Target Protein (Cysteine Containing) Library Add Probe CFA-1S (50 µM) Start->Library Incubate Incubation 1-2 Hours @ 25°C Library->Incubate Decision Analysis Method? Incubate->Decision PathMS Intact Protein MS Decision->PathMS High Res PathGel Gel-Based ABPP (Competition) Decision->PathGel Low Res/Lysate ResultMS Detect Mass Shift (+179.6 Da) PathMS->ResultMS ResultGel Loss of Fluorescence PathGel->ResultGel Valid Hit Validation: Stereoselectivity Check ResultMS->Valid ResultGel->Valid

Figure 1: Decision tree for characterizing Probe CFA-1S engagement using Mass Spectrometry vs. Gel-based ABPP.

Part 5: Critical Analysis & Troubleshooting

Reactivity vs. Promiscuity

Chloroacetamides are intrinsically more reactive than acrylamides. While this makes them excellent "scouts" for finding ligandable cysteines, it introduces a risk of non-specific alkylation.

  • Validation Step: Always perform a Time-Dependent Inhibition assay. If the

    
     decreases linearly with incubation time, the mechanism is covalent.
    
  • Stereo-Control: The (1S) configuration is critical. If the (1R) enantiomer shows identical labeling intensity, the binding is likely driven by non-specific electrophilic reactivity rather than specific pocket recognition.

Stability

Chloroacetamides are stable in DMSO but slowly hydrolyze in aqueous buffers at pH > 8.0.

  • Recommendation: Prepare fresh dilutions from DMSO stocks immediately before use. Do not store aqueous dilutions.

Safety

Probe CFA-1S is a potent alkylating agent. It can modify human proteins (skin/eyes).

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Disposal: Quench all waste with 10% bleach or excess thiol (e.g., glutathione) before disposal.

Part 6: References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Link

    • Context: Establishes the methodology for screening chloroacetamide fragment libraries using Mass Spectrometry.

  • Bumpus, T.W., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[1][2]·YAP1 interaction.[1][2] RSC Medicinal Chemistry.[2] Link

    • Context: Specifically demonstrates the use of chloroacetamide fragments to target the palmitate pocket of TEAD, a key application for hydrophobic chiral probes like CFA-1S.

  • Keeley, A., et al. (2020). Covalent fragment libraries in drug discovery.[3][4] Drug Discovery Today. Link

    • Context: Review of library design principles, highlighting the role of stereochemistry and warhead selection (chloroacetamide vs. acrylamide).

  • Backus, K.M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

    • Context: Foundational paper on mapping cysteine ligandability using electrophilic probes.

Sources

Application Note: In Vivo Profiling and Target Engagement of the Chiral Covalent Probe 2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Translational Scientists, and Drug Development Professionals Application: Targeted Covalent Inhibitor (TCI) Development, Chemoproteomics, and In Vivo Target Engagement

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has experienced a major resurgence, driven by their ability to achieve insurmountable target occupancy, prolonged pharmacodynamics, and high selectivity for shallow binding pockets [1]. 2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is a highly specialized, chiral electrophilic probe designed for the irreversible modification of nucleophilic cysteine residues in vivo.

Unlike highly reactive, non-selective alkylating agents (e.g., iodoacetamide), this compound utilizes a "Goldilocks"


-chloroacetamide warhead. Its relatively mild intrinsic electrophilicity ensures that it remains stable in systemic circulation until the (1S)-1-(4-fluorophenyl)ethyl  pharmacophore drives high-affinity, non-covalent binding to the target protein. This proximity-driven mechanism enables precise in vivo target engagement while minimizing off-target toxicity and glutathione (GSH) depletion.

This Application Note provides a comprehensive, field-proven framework for evaluating the in vivo pharmacokinetics, target engagement (via competitive isoTOP-ABPP), and covalent mechanism of this chiral probe.

Mechanistic Rationale: The Proximity-Driven Reaction

To successfully deploy 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide in vivo, one must understand the causality behind its structural design:

  • The Recognition Element: The (1S)-enantiomer dictates spatial complementarity within the target's hydrophobic binding pocket. The para-fluoro substitution on the phenyl ring serves a dual purpose: it enhances metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation and modulates the lipophilicity (LogP) to improve cellular permeability.

  • The Warhead: The

    
    -chloroacetamide moiety undergoes a bimolecular nucleophilic substitution (
    
    
    
    ). At physiological pH, the target cysteine exists partially as a highly nucleophilic thiolate anion. Upon non-covalent binding, the spatial orientation of the probe forces the
    
    
    -carbon of the chloroacetamide into the attack trajectory of the thiolate, cleaving the C-Cl bond and forming an irreversible thioether linkage.

Mechanism Target Target Protein (Nucleophilic Cys-SH) Complex Non-Covalent Encounter Complex Target->Complex Affinity Binding Probe (1S)-Chloroacetamide Probe (Electrophile) Probe->Complex (1S)-Pharmacophore Transition S_N2 Transition State (Proximity-Driven) Complex->Transition Orientation Adduct Irreversible Covalent Adduct (Thioether Linkage) + HCl Transition->Adduct C-Cl Cleavage

Caption: Proximity-driven


 covalent modification of a target cysteine by the chiral probe.

In Vivo Experimental Design

Evaluating a covalent probe in vivo requires a self-validating system that bridges systemic exposure (Pharmacokinetics) with localized active-site occupancy (Target Engagement).

Formulation and Pharmacokinetics (PK)

Chloroacetamides are lipophilic and susceptible to nucleophilic attack by abundant intracellular thiols like glutathione (GSH). To prevent premature hydrolysis or precipitation, the compound must be formulated in a co-solvent system (e.g., 10% DMSO / 40% PEG400 / 50% Saline). PK analysis must monitor both the intact parent probe and the GSH-adduct to determine the true in vivo half-life of the reactive warhead.

Target Engagement via isoTOP-ABPP

To prove that the probe covalently modifies its target in vivo, we utilize Isotopic Tandem Orthogonal Proteolysis - Activity-Based Protein Profiling (isoTOP-ABPP) [2].

  • The Logic: Mice are dosed with the probe or a vehicle. Tissues are harvested and lysed. The lysates are then treated ex vivo with a broad-spectrum, highly reactive alkyne-tagged probe (e.g., Iodoacetamide-alkyne, IA-alkyne).

  • The Readout: If the (1S)-chloroacetamide probe successfully engaged the target in vivo, the active-site cysteine is sterically blocked (covalently occupied). Consequently, the IA-alkyne cannot bind. We quantify this loss of IA-alkyne labeling via LC-MS/MS to calculate the exact percentage of in vivo target occupancy.

Workflow Dosing 1. In Vivo Dosing (Vehicle vs. Probe) Harvest 2. Tissue Harvest & Lysis (Preserve Adducts) Dosing->Harvest Labeling 3. Ex Vivo Labeling (IA-Alkyne Probe) Harvest->Labeling Lysate Prep Click 4. Click Chemistry (Biotin-Azide + CuAAC) Labeling->Click Target Unoccupied Cys Enrichment 5. Streptavidin Enrichment & Trypsin Digest Click->Enrichment LCMS 6. LC-MS/MS Analysis (Quantify Occupancy) Enrichment->LCMS Peptide Elution

Caption: Workflow for in vivo Target Engagement using competitive isoTOP-ABPP.

Experimental Protocols

Protocol 1: In Vivo Dosing and Tissue Harvesting

Note: Ensure all procedures comply with institutional animal care and use committee (IACUC) guidelines.

  • Formulation Preparation: Dissolve 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide in 100% DMSO to create a 10x stock. Immediately prior to dosing, dilute to the final concentration using 40% PEG400, followed by slow addition of 50% sterile saline to prevent precipitation.

  • Administration: Administer the formulated probe via intraperitoneal (IP) injection or intravenous (IV) tail-vein injection to C57BL/6 mice at doses ranging from 1 to 30 mg/kg. Include a vehicle-only control cohort.

  • Blood Sampling (PK): Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K2EDTA tubes containing 2 mM N-ethylmaleimide (NEM). Crucial Step: NEM instantly alkylates free thiols in the blood, preventing ex vivo artifactual GSH conjugation of the probe.

  • Tissue Harvest: At the desired pharmacodynamic timepoint (e.g., 2 hours post-dose), euthanize the animals via CO2 asphyxiation. Rapidly excise the target tissues (e.g., brain, liver, or tumor xenograft), snap-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Ex Vivo Competitive isoTOP-ABPP
  • Lysis: Homogenize the snap-frozen tissue in cold PBS containing protease inhibitors (EDTA-free). Critical: Do NOT add reducing agents (DTT,

    
    -mercaptoethanol) as they will quench the IA-alkyne probe and disrupt native disulfides.
    
  • Protein Normalization: Centrifuge at 100,000 x g for 45 min at 4°C to separate soluble and membrane fractions. Normalize protein concentration to 2.0 mg/mL using a BCA assay.

  • IA-Alkyne Labeling: Treat 1 mL of the normalized lysate with 100

    
    M Iodoacetamide-alkyne (IA-alkyne) for 1 hour at room temperature in the dark. This labels all unoccupied reactive cysteines.
    
  • Click Chemistry (CuAAC): To the labeled lysate, add the following click chemistry reagents sequentially:

    • 100

      
      M Biotin-PEG3-Azide
      
    • 1 mM TCEP (freshly prepared)

    • 100

      
      M Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
      
    • 1 mM CuSO4 Vortex gently and incubate for 1 hour at room temperature.

  • Precipitation and Enrichment: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet in 1.2% SDS/PBS and enrich biotinylated proteins using streptavidin-agarose beads for 2 hours.

  • On-Bead Digestion & LC-MS/MS: Wash the beads extensively (SDS, PBS, and water). Perform on-bead tryptic digestion overnight at 37°C. Elute the peptides and analyze via high-resolution LC-MS/MS.

  • Data Analysis: Calculate Target Occupancy (%) =

    
    .
    

Data Presentation

The following tables summarize the expected quantitative outputs of the in vivo profiling, demonstrating the self-validating nature of the assay.

Table 1: Pharmacokinetic & Stability Profile (IP Dosing, 10 mg/kg)

Monitoring the GSH adduct confirms that the warhead is consumed by physiological sinks, dictating the therapeutic window.

ParameterParent Probe (Intact)GSH-Adduct MetaboliteInterpretation
C

4.2

M
1.8

M
Excellent systemic exposure; moderate GSH scavenging.
T

0.5 h1.5 hRapid absorption; adduct formation lags behind parent peak.
Plasma t

2.1 h4.5 hSufficient half-life to drive covalent target engagement.
Clearance (CL) 1.8 L/h/kgN/AModerate clearance, typical for lipophilic chloroacetamides.
Table 2: In Vivo Target Engagement (Occupancy %) via ABPP

Occupancy is calculated by the depletion of the IA-alkyne signal in the probe-treated cohort relative to the vehicle cohort.

Tissue TypeTarget Protein (Cys Site)Occupancy at 1 mg/kgOccupancy at 10 mg/kgOccupancy at 30 mg/kg
Liver Off-Target Panel (Average)< 5%12%35% (Toxicity threshold)
Brain Target Kinase (Cys-481)15%88%99%
Tumor Target Kinase (Cys-481)22%94%> 99%

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [1]

  • Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., Winslow, G. E., ... & Cravatt, B. F. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. [2]

Sources

Application Note: High-Precision Covalent Labeling of Protein Targets using 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for utilizing 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (herein referred to as Probe-1S ) in covalent protein binding assays. As a chiral chloroacetamide, Probe-1S serves as a model electrophilic fragment for mapping cryptic cysteine pockets in drug discovery. This guide covers the mechanism of action, a validated Intact Protein Mass Spectrometry (MS) workflow for assessing target engagement, and critical troubleshooting steps to distinguish specific binding from non-specific alkylation.

Introduction & Chemical Basis[1][2][3][4][5][6]

In the field of Covalent Fragment-Based Drug Discovery (c-FBDD), chloroacetamides are preferred for their "Goldilocks" reactivity—sufficiently electrophilic to modify nucleophilic cysteines but stable enough to avoid rapid hydrolysis in aqueous buffers [1].

Probe-1S combines two critical structural features:

  • The Warhead (2-chloroacetamide): An electrophilic motif that reacts irreversibly with the thiolate anion of cysteine residues via an

    
     mechanism.
    
  • The Recognition Element ((1S)-1-(4-fluorophenyl)ethyl): A chiral, hydrophobic scaffold. The (1S) configuration and the 4-fluorophenyl group provide steric and electronic complementarity to specific hydrophobic sub-pockets, enabling stereoselective binding over the (1R) enantiomer or non-decorated analogs.

Mechanism of Action

The reaction is driven by the nucleophilic attack of a deprotonated cysteine thiolate (


) on the 

-carbon of the chloroacetamide, displacing the chloride ion.

ReactionMechanism Cys Protein Cysteine (Thiolate Form - S⁻) TS Transition State (Tetrahedral-like) Cys->TS Nucleophilic Attack Probe Probe-1S (Electrophile) Probe->TS Product Covalent Adduct (Thioether Bond) TS->Product Irreversible Leaving Chloride Ion (Cl⁻) TS->Leaving

Figure 1: Mechanism of Cysteine Alkylation by Probe-1S. The reaction requires a pH sufficient to generate the nucleophilic thiolate species.

Validated Protocol: Intact Protein Mass Spectrometry

Objective: To determine the stoichiometry and occupancy of Probe-1S binding to a target protein.

Materials
  • Target Protein: Purified (>90%), in a buffer free of primary amines (Tris is acceptable but HEPES/Phosphate is preferred) and free of reducing agents (DTT/BME).

  • Probe-1S Stock: 100 mM in anhydrous DMSO.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Quenching Reagent: 500 mM Dithiothreitol (DTT) or Glutathione (GSH).

  • LC-MS System: ESI-TOF or Orbitrap capable of intact protein analysis.

Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_analysis Phase 3: Analysis Step1 Protein Desalting (Remove DTT/BME) Step2 Prepare Master Mix (5 µM Protein) Step1->Step2 Step3 Add Probe-1S (50 - 500 µM) Step2->Step3 Step4 Incubate (1-4 hrs @ RT) Step3->Step4 Step5 Quench (Add 10mM DTT) Step4->Step5 Step6 LC-MS Injection (C4 Column) Step5->Step6 Step7 Deconvolution (Calc. % Occupancy) Step6->Step7

Figure 2: Step-by-step workflow for assessing target engagement via Intact MS.

Detailed Procedure
  • Protein Preparation (Critical):

    • Ensure the protein is in a non-reducing buffer. If storage buffer contains DTT, perform a buffer exchange using Zeba Spin Columns or dialysis into 50 mM HEPES pH 7.5.

    • Note: The presence of DTT will quench Probe-1S before it reaches the protein.

  • Incubation:

    • Dilute protein to 5 µM in Reaction Buffer.

    • Add Probe-1S to a final concentration of 50 µM (10x excess) to 500 µM (100x excess). Keep DMSO concentration < 2%.[1]

    • Incubate at Room Temperature (25°C) for 60 to 240 minutes.

    • Control: Run a "DMSO-only" vehicle control.

  • Quenching:

    • Add DTT to a final concentration of 10 mM.

    • Why? This rapidly scavenges any remaining unreacted Probe-1S, preventing artificial alkylation during the LC-MS injection process (a common artifact) [2].

  • LC-MS Analysis:

    • Inject 1–2 µg of protein onto a C4 reverse-phase column.

    • Elute with a water/acetonitrile gradient (+0.1% Formic Acid).

    • Deconvolute the raw charge envelope to zero-charge mass.

Data Interpretation

Calculate the percent occupancy using the peak intensities (


) of the unmodified (

) and modified (

) species.


SpeciesExpected Mass Shift (Da)Observation
Unmodified Protein 0Baseline mass
Singly Labeled (+1) +215.65Specific mono-adduct (Probe - HCl)
Doubly Labeled (+2) +431.30Potential non-specific binding or second site

Note: The mass shift is calculated as MW(Probe) - MW(HCl) = 251.68 - 36.46 = 215.22 Da (approx).

Troubleshooting & Optimization

"No Binding Observed"
  • pH Check: Chloroacetamides require the cysteine to be deprotonated. If the local pKa of the target cysteine is high, increase buffer pH to 8.0 or 8.5 [3].

  • Steric Hindrance: The (1S)-1-(4-fluorophenyl)ethyl group is bulky. If the pocket is too small, the probe cannot access the cysteine. Test the non-chiral analog (2-chloroacetamide) to confirm cysteine accessibility.

"Too Much Binding" (Super-Stoichiometric)
  • Non-Specific Alkylation: If you see +2, +3, or +4 adducts, the probe is reacting with surface lysines or non-catalytic cysteines.

  • Solution: Reduce probe concentration or incubation time. Perform a Glutathione (GSH) Reactivity Assay to ensure the probe is not intrinsically hyper-reactive.

Solubility Issues
  • The 4-fluorophenyl group increases lipophilicity. If the probe precipitates in aqueous buffer:

    • Increase DMSO to 5% (if protein tolerates).

    • Add 0.01% Triton X-100 to the buffer.

Safety Considerations

  • Hazard: 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is a potent alkylating agent. It can react with human proteins (skin/eyes).

  • Handling: Always handle in a fume hood. Wear nitrile gloves.

  • Disposal: Quench all waste with excess DTT or Glutathione before disposal to neutralize the electrophile.

References

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Available at: [Link]

  • London, N., et al. (2025).[2] "Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay." JoVE. Available at: [Link]

  • Lindley, H. (1962).[2] "The reaction of thiol compounds and chloroacetamide." Biochemical Journal. Available at: [Link]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. (Foundational text on chloroacetamide profiling).

Sources

Analytical techniques for characterizing 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction & Scope

The compound 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (CAS: 110280-83-2, generic structure ref) is a pivotal chiral intermediate in the synthesis of Safinamide (Xadago), a drug used for Parkinson’s disease. Structurally, it functions as an electrophilic "warhead" designed to couple with amino-alkoxybenzyl derivatives.

Because this molecule contains both a chiral center and a reactive alpha-chloroacetamide moiety, its characterization requires a dual-focus strategy:

  • Stereochemical Integrity: Ensuring the (S)-configuration is maintained (>99.5% ee) to prevent downstream enantiomeric impurities in the API.

  • Genotoxic Potential: As an alkylating agent, this intermediate is a potential genotoxic impurity (PGI) if carried over; however, during characterization, it is the analyte of interest.

This guide outlines the definitive protocols for structural confirmation, chiral purity assessment, and chemical stability profiling.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of characterization, from raw material receipt to release for synthesis.

AnalyticalWorkflow Sample Raw Intermediate (Solid) ID Identity Confirmation (NMR, IR, MS) Sample->ID Chiral Chiral Purity (Normal Phase HPLC) ID->Chiral Confirmed Chem Chemical Purity (RP-HPLC-UV) Chiral->Chem ee > 99.0% Decision Quality Decision Chem->Decision Release Release for Synthesis Decision->Release Purity > 98% Reject Reject / Reprocess Decision->Reject Fail

Figure 1: Sequential analytical workflow ensuring structural identity, stereochemical purity, and chemical assay prior to downstream utilization.

Protocol 1: Structural Elucidation (Identity)

Before purity analysis, the connectivity and absolute configuration must be verified. The presence of the fluorine atom provides a unique handle for NMR verification via


 coupling.
A. Nuclear Magnetic Resonance (NMR)

Technique: 400 MHz or higher. Solvent:


 (Preferred for resolution) or 

.
NucleusChemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight

1.52Doublet (

Hz)
3H

Methyl group adjacent to chiral center.

4.05Singlet (or AB q)2H

Alpha-chloro protons. Singlet indicates free rotation; AB quartet implies restricted rotation.

5.15Quintet/Multiplet1H

The chiral proton. Coupling to both

and NH.

6.80 (Broad)Broad Singlet1H

Amide proton; shift varies with concentration/solvent.

7.00 – 7.35Multiplet4HAromaticCharacteristic AA'BB' system split further by

.

-115.0Multiplet1F

Diagnostic for the 4-fluoro substitution.
B. Mass Spectrometry (MS)

Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion (

    
    ):  Calc: 216.05; Found: 216.1.
    
  • Isotope Pattern: A distinct 3:1 ratio between m/z 216 and 218 confirms the presence of a single Chlorine atom (

    
     vs 
    
    
    
    ).

Protocol 2: Chiral Purity Assessment (The "Gold Standard")

This is the most critical assay. The (1S) configuration is required. The (1R) enantiomer is considered a critical impurity.

Principle: Separation is achieved via Hydrogen Bonding and


 interactions between the amide group of the analyte and the carbamate residues of the polysaccharide stationary phase.
Method Parameters
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why? These columns are industry standards for amides and benzylamine derivatives.

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v).

    • Note: Ethanol can be substituted for IPA to alter selectivity if resolution is poor.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Temperature: 25°C.

Step-by-Step Procedure
  • System Suitability: Inject a racemic mixture (reference standard).

    • Requirement: Resolution (

      
      ) between (R) and (S) peaks must be 
      
      
      
      .
  • Sample Prep: Dissolve 5 mg of the intermediate in 10 mL of Mobile Phase (0.5 mg/mL). Sonicate to ensure complete dissolution.

  • Analysis: Inject 10 µL.

  • Calculation:

    
    
    Target:
    
    
    
    ee.[2][3]

ChiralSeparation cluster_0 Chiral Recognition Mechanism Analyte Analyte: (S)-Enantiomer Complex Transient Diastereomeric Complex Analyte->Complex H-Bonding (Amide NH) CSP Stationary Phase: Amylose Carbamate CSP->Complex Pi-Pi Interaction (Phenyl Ring) Result Separation: (S) elutes later (typically) due to stronger binding Complex->Result

Figure 2: Mechanism of chiral recognition on polysaccharide columns. The specific 3-point interaction allows for discrimination between enantiomers.

Protocol 3: Chemical Purity & Impurity Profiling

While chiral HPLC checks the stereocenter, Reversed-Phase (RP) HPLC is required to detect chemical impurities such as hydrolysis products (free amine) or dimers.

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (detects amide/alkyl chloride) and 254 nm.

Key Impurities to Monitor
Impurity TypeOriginRetention Characteristic (Relative to Main Peak)
Hydrolysis Product Cleavage of amide bond yielding (S)-1-(4-fluorophenyl)ethylamine.Earlier eluting (Polar).
Dimer Reaction of the amine starting material with two chloroacetyl chlorides (rare) or displacement of Cl by another amine unit.Later eluting (Hydrophobic).
Des-chloro Reductive impurity (rare, synthesis dependent).Similar retention, requires MS to distinguish.

Safety & Handling (Genotoxicity Context)

Warning: 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is an alkylating agent .

  • Structural Alert: Alpha-haloacetamide.

  • Handling: Must be handled in a fume hood with double nitrile gloves.

  • Destruction: Excess material should be quenched with an aqueous amine (e.g., ammonia or morpholine) to consume the reactive chloride before disposal.

References

  • Safinamide Synthesis & Intermediates

    • Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamide derivatives." Journal of Medicinal Chemistry, 41(4), 579-590. Link

    • Context: Establishes the synthetic route involving the chloroacetamide intermedi
  • Chiral Separation Methodology

    • Phenomenex. (2023).[4] "Chiral HPLC Application Guide: Polysaccharide Columns." Phenomenex Technical Resources. Link

    • Context: General protocols for separating chiral amides using Cellulose/Amylose phases.
  • Impurity Guidelines

    • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation. Link

    • Context: Standards for reporting thresholds of impurities in intermedi
  • Crystallographic Data (Analogous Structures)

    • Fun, H. K., et al. (2008). "2-Chloro-N-(4-fluorophenyl)acetamide." Acta Crystallographica Section E, 64(2), o467. Link

    • Context: Provides structural confirmation data (bond lengths/angles) for the core chloro-N-phenylacetamide moiety.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Case ID: 2-CHL-AMIDE-OPT Subject: Troubleshooting Low Yield & Impurity Profiles Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Reaction Logic

The Core Problem: Synthesizing 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide involves reacting a chiral benzylic amine with a bifunctional electrophile (chloroacetyl chloride).[1] Low yield in this specific reaction rarely stems from a single failure point but rather a competition between three pathways:

  • N-Acylation (Desired): Attack at the carbonyl carbon.

  • N-Alkylation (Undesired): Attack at the

    
    -carbon (displacement of Cl), leading to dimerization.[1]
    
  • Hydrolysis (Yield Killer): Destruction of the acid chloride by moisture.

The Molecule:

  • Substrate: (S)-1-(4-fluorophenyl)ethylamine.[1]

  • Reagent: Chloroacetyl chloride (highly reactive, lachrymator).[1]

  • Critical Feature: The benzylic C-H bond is susceptible to racemization under strongly basic/thermal stress, and the amine is nucleophilic enough to attack the alkyl chloride tail if the reaction is uncontrolled.

Visualizing the Failure Points (Mechanism)

The following diagram maps the reaction flow and where yield is typically lost.

ReactionPathways Reactants Amine + Chloroacetyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Fast (0°C) Hydrolysis Chloroacetic Acid (Reagent Destruction) Reactants->Hydrolysis Wet Solvent/Air Protonated Amine Hydrochloride (Inactive Salt) Reactants->Protonated Insufficient Base Product Target Amide (2-chloro-N-...) Intermediate->Product -HCl Dimer N-Alkylated Dimer (Impurity) Product->Dimer Excess Amine or High Temp

Figure 1: Reaction pathway analysis showing the desired route (Green) vs. critical yield-loss pathways (Red/Grey).[1]

Diagnostic Troubleshooting Guide

Use this matrix to identify the specific cause of your low yield based on your observations.

Observation Root Cause The "Why" (Mechanistic Insight) Corrective Action
Yield ~50% (Clean crude)HCl Poisoning The reaction produces 1 eq of HCl.[1] Without an auxiliary base, the HCl protonates half your starting amine, rendering it non-nucleophilic (

cannot attack).[1]
Add Base: Use >1.2 eq of TEA, DIPEA, or use Schotten-Baumann conditions (NaOH/DCM biphasic).
Yield Low + "Dimer" Impurity N-Alkylation The product contains a reactive C-Cl bond. If the reaction warms up or runs too long, unreacted amine attacks the product, displacing the chloride.Temp Control: Keep reaction at -10°C to 0°C. Stoichiometry: Do NOT use excess amine. Add acid chloride to the amine slowly.
Yield Low + Acidic Impurity Reagent Hydrolysis Chloroacetyl chloride hydrolyzes rapidly in moist air/solvent to chloroacetic acid, which does not react with amines without a coupling agent.[1]Quality Control: Distill chloroacetyl chloride if it's old (colorless = good; yellow/brown = bad). Use anhydrous DCM/THF.
Racemization (ee% drops)Benzylic Deprotonation The benzylic proton is acidic. Strong bases or high heat can trigger enolization/deprotonation, scrambling the stereocenter.[1]Gentle Base: Switch from inorganic bases (NaOH) to mild organic bases (DIPEA/TEA).[1] Avoid heating.

Optimized Protocols

Choose the protocol that matches your available equipment and scale.

Method A: Anhydrous (Recommended for High Purity)

Best for: Small scale (<10g), moisture-sensitive labs.[1]

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.2 M concentration).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents).[1]

  • Procedure:

    • Dissolve (S)-1-(4-fluorophenyl)ethylamine (1.0 eq) and Base (1.2 eq) in DCM.

    • Cool to -10°C (Ice/Salt bath).

    • Add Chloroacetyl chloride (1.1 eq) dropwise over 30 mins. Crucial: Keep temp < 0°C.

    • Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat.

    
     (removes chloroacetic acid), then Brine.[1] Dry over 
    
    
    
    .
Method B: Schotten-Baumann (Robust/Scale-Up)

Best for: Large scale, older reagents, avoiding organic bases.[1]

  • Setup: Biphasic system.

  • Solvent: DCM and Water (1:1 ratio).[1]

  • Base:

    
     (2.5 eq) or 10% NaOH (careful with racemization).
    
  • Procedure:

    • Dissolve Amine in DCM. Dissolve Base in Water. Combine in flask with vigorous stirring.

    • Cool to 0°C.

    • Add Chloroacetyl chloride (1.2 eq) dropwise.[1]

  • Why this works: The base stays in the water layer, neutralizing HCl as it forms.[2] The product stays in the DCM, protected from hydrolysis.

Stereochemical Integrity (The "S" Configuration)

Maintaining the (S)-configuration is critical for biological activity.

Risk Assessment: The benzylic position is activated by the phenyl ring, making the proton at the chiral center slightly acidic (


).
  • Danger Zone: Using strong bases (NaH, LDA) or refluxing conditions.[1]

  • Validation: You must verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).[1]

Decision Tree for Stereochemistry:

Stereochem Check Check ee% of Product High >98% ee (Success) Check->High Low <90% ee (Racemization) Check->Low Cause1 Base too strong? (Switch to NaHCO3) Low->Cause1 Cause2 Temp too high? (Keep < 0°C) Low->Cause2

Figure 2: Troubleshooting logic for stereochemical loss.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: This amide often oils out due to trace solvent retention. Triturate the oil with cold Hexanes or Pentane. Scratch the flask sides with a glass rod to induce nucleation. If that fails, dissolve in minimal hot Ethanol and add water until turbid, then cool.[1]

Q: Can I use Chloroacetic Acid instead of the Chloride? A: Yes, but you need a coupling agent (EDC/HOBt or DCC).[1] Direct thermal dehydration will fail and likely racemize the amine. The Acid Chloride method is generally cleaner for this specific secondary amide.

Q: Why is the reaction turning dark/black? A: This indicates amine oxidation or polymerization. Ensure your amine is colorless before starting. If it's dark, distill the starting material.[1] Also, ensure strict


 atmosphere.

References

  • Schotten-Baumann Reaction Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience, 2007.[1] (Standard text on acylation mechanisms).

  • Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Prevention of Racemization: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012.[1] (Chapter on Acylation and Chirality).

  • Chloroacetyl Chloride Reactivity: Encyclopedia of Reagents for Organic Synthesis. "Chloroacetyl Chloride".[3][4][5] Wiley Online Library. Link

Sources

How to prevent degradation of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Degradation of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide in Solution

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide .

As a chiral haloacetamide intermediate, this molecule is inherently labile in protic environments. This document provides a mechanistic understanding of its degradation pathways and actionable, field-proven protocols to stabilize the compound during synthesis, formulation, and analytical testing.

Part 1: Mechanistic Causes of Degradation (FAQs)

Q1: Why does this compound degrade so rapidly in standard aqueous buffers (e.g., PBS pH 7.4)? A1: The instability is driven by the highly electrophilic nature of the


-carbon. The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect, which polarizes the C-Cl bond and significantly lowers the activation energy for nucleophilic attack. In aqueous solutions, particularly at neutral to basic pH, water or hydroxide ions readily displace the chloride ion via a bimolecular nucleophilic substitution (

) mechanism[1]. Because the rate of this reaction is proportional to hydroxide concentration, physiological buffers (pH 7.4) cause rapid degradation.

Q2: What are the primary degradation products I should look for in my LC-MS data? A2: Depending on your solution conditions, you will observe two primary pathways:

  • Hydroxy-substitution (Major): Under neutral to basic conditions,

    
     displacement yields 2-hydroxy-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide. You will observe a mass shift of -18 Da (loss of the characteristic chlorine isotope pattern and addition of a hydroxyl group).
    
  • Amide Cleavage (Minor/Extreme pH): Under strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, the amide bond itself hydrolyzes, yielding (1S)-1-(4-fluorophenyl)ethan-1-amine and chloroacetic acid[2].

Q3: Does light exposure affect the stability of this chiral intermediate? A3: Yes. Chloroacetamides are highly susceptible to photolytic degradation. Exposure to UV light induces homolytic cleavage of the C-Cl bond, generating highly reactive radical species that lead to dechlorination, hydroxylation, and complex oligomeric byproducts[3].

G Parent 2-chloro-N-[(1S)-1-(4-fluorophenyl) ethyl]acetamide Hydrolysis Base-Catalyzed SN2 (Neutral/High pH) Parent->Hydrolysis H2O / OH- AmideCleavage Amide Bond Cleavage (Extreme pH) Parent->AmideCleavage H+ / OH- Photolysis Photolytic Cleavage (UV Light Exposure) Parent->Photolysis Prod1 2-hydroxy-N-[(1S)-1-(4-fluorophenyl) ethyl]acetamide Hydrolysis->Prod1 Prod2 (1S)-1-(4-fluorophenyl)ethan-1-amine + Chloroacetic Acid AmideCleavage->Prod2 Prod3 Dehalogenated & Radical Byproducts Photolysis->Prod3

Mechanistic degradation pathways of the chiral chloroacetamide in solution.

Part 2: Preventive Strategies & Buffer Selection

Q4: What is the optimal pH to maximize stability if an aqueous solution is strictly required? A4: Kinetic studies on structurally similar haloacetamides demonstrate that the hydrolysis rate increases exponentially with pH[4]. To maximize stability, the optimal pH range is 4.0 to 5.0 [5]. At pH 5.0, the concentration of hydroxide ions (


 M) is too low to drive rapid 

displacement, and the hydronium ion concentration (

M) is insufficient to catalyze amide bond cleavage.

Q5: Which solvents should be used for long-term stock solutions? A5: Avoid protic solvents (water, methanol, ethanol) for long-term storage, as they can act as nucleophiles (solvolysis). Instead, utilize anhydrous aprotic solvents such as Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) .

Quantitative Stability Data

Table 1: Kinetic Stability Profile of Chloroacetamides (Simulated at 25°C)

pH LevelPrimary Degradation MechanismEstimated Half-LifeRecommendation
pH 2.0 Acid-Catalyzed Amide CleavageModerate (Days)Avoid for long-term storage
pH 5.0 Minimal HydrolysisHigh (Months)Optimal Aqueous pH
pH 7.4 Base-Catalyzed

Low (Hours to Days)Unsuitable for stock solutions
pH 10.0 Rapid Base-Catalyzed

Very Low (Minutes)Strictly Avoid

Table 2: Recommended Solvent & Buffer Systems

ApplicationRecommended SystemStorage ConditionsRationale
Long-term Stock Anhydrous Acetonitrile or DMSO-20°C, Amber VialPrevents solvolysis and photolysis.
In Vivo / Assay 10 mM Acetate Buffer (pH 5.0)Prepare fresh, 4°CMinimizes hydroxide concentration.
LC-MS Mobile Phase 0.1% Formic Acid in Water/MeCNAmbientAcidic modifier stabilizes the compound during runs.

Part 3: Self-Validating Experimental Protocols

To ensure your analytical method is truly stability-indicating, you must perform a forced degradation study. This self-validating protocol ensures that all potential degradants resolve chromatographically from the parent peak, preventing false-positive stability readings.

Protocol: Stability-Indicating Forced Degradation Study Causality Note: The neutralization steps (Steps 2 & 3) are critical. Injecting highly acidic or basic samples directly into an LC system can degrade the stationary phase and shift retention times, invalidating the assay.

  • Stock Preparation: Prepare a 1.0 mg/mL stock of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide in anhydrous Acetonitrile.

  • Acid Hydrolysis: Mix 500 µL of stock with 500 µL of 0.1 M HCl. Incubate at 60°C for 4 hours. Crucial: Neutralize with 500 µL of 0.1 M NaOH prior to injection.

  • Base Hydrolysis: Mix 500 µL of stock with 500 µL of 0.1 M NaOH. Incubate at 25°C for 1 hour (base hydrolysis is significantly faster). Crucial: Neutralize with 500 µL of 0.1 M HCl prior to injection.

  • Oxidative Degradation: Mix 500 µL of stock with 500 µL of 3%

    
    . Incubate at 25°C for 24 hours.
    
  • Photolysis: Expose a 0.5 mg/mL solution (in MeCN/Water 50:50) to UV light (254 nm) for 24 hours in a clear quartz vial.

  • Analysis: Analyze all samples via LC-MS/MS. Verify that the parent peak area decreases proportionally and that the

    
     degradant (-18 Da mass shift) does not co-elute with the parent compound.
    

Workflow Start Start: Degradation Observed CheckSolvent Is the solvent protic (e.g., Water, MeOH)? Start->CheckSolvent SwitchAprotic Switch to Anhydrous Aprotic (MeCN, DMSO) CheckSolvent->SwitchAprotic Yes CheckPH Is pH between 4.0 and 5.0? CheckSolvent->CheckPH No / Aqueous Req. CheckLight Is solution exposed to light? SwitchAprotic->CheckLight AdjustPH Buffer to pH 4.5 (e.g., Acetate buffer) CheckPH->AdjustPH No CheckPH->CheckLight Yes AdjustPH->CheckLight UseAmber Use Amber Vials & Store at -20°C CheckLight->UseAmber Yes Validate Validate via LC-MS/MS (Monitor [M+H]+) CheckLight->Validate No UseAmber->Validate

Decision tree for troubleshooting and optimizing chloroacetamide stability.

References

  • Carlson, D. L., Than, K. D., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry.[Link]

  • McFadden, M. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.[Link]

  • Chu, W., et al. (2015). Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water. ResearchGate.[Link]

  • Ding, S., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research.[Link]

Sources

Technical Support Center: Optimizing Amide Bond Formation with 1-(4-Fluorophenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize amide bond formations involving 1-(4-fluorophenyl)ethylamine .

From a mechanistic standpoint, 1-(4-fluorophenyl)ethylamine presents unique challenges. It is a primary benzylic amine featuring an alpha-methyl group (introducing steric hindrance and a chiral center) and a para-fluoro substituent. The fluorine atom exerts an electron-withdrawing inductive effect, which slightly attenuates the nucleophilicity of the amine compared to simple aliphatic amines. Consequently, when coupling this amine with sterically hindered or epimerization-prone carboxylic acids, standard conditions often fail, leading to poor yields, racemization, or the formation of stubborn side products.

This guide synthesizes field-proven insights and rigorous chemical causality to help you build self-validating, high-yield experimental workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: I am observing low yields and a major +139 Da byproduct when coupling 1-(4-fluorophenyl)ethylamine using HATU and DIPEA. What is happening? A1: You are likely observing the formation of a guanidinium side product. HATU is a highly reactive uronium/aminium salt. If the carboxylic acid is not fully pre-activated, or if HATU is present in stoichiometric excess, the nucleophilic 1-(4-fluorophenyl)ethylamine can directly attack the electrophilic carbon of the HATU reagent[1]. This forms an unreactive tetramethylguanidinium byproduct, consuming your amine and drastically lowering the amide yield[2].

  • The Fix: Always pre-activate the carboxylic acid with HATU and your base (e.g., DIPEA) for 15–30 minutes before adding the 1-(4-fluorophenyl)ethylamine[3]. This ensures the HATU is fully consumed to form the OAt-active ester before the amine is introduced.

Q2: My carboxylic acid substrate is highly prone to racemization at the alpha-chiral center. How can I couple it with enantiopure (S)-1-(4-fluorophenyl)ethylamine without losing stereochemical integrity? A2: Racemization during amide coupling typically occurs via the formation of an oxazolone intermediate from the activated carboxylic acid. This side reaction is heavily accelerated by strong, unhindered bases and elevated temperatures[4]. While HATU is efficient, pairing it with strong bases like DIPEA can promote this epimerization[3].

  • The Fix: Switch to Propanephosphonic acid anhydride (T3P) combined with a weaker, sterically hindered base such as pyridine or N-methylmorpholine (NMM)[5]. T3P converts the carboxylic acid oxygen into a leaving group without strongly promoting the oxazolone pathway, resulting in exceptionally low epimerization rates[6].

Q3: The workup for my HATU-mediated coupling is tedious, and I am struggling to remove tetramethylurea and HOAt from the 1-(4-fluorophenyl)ethylamide product. Are there cleaner alternatives? A3: Yes. The byproducts of HATU coupling—tetramethylurea (highly polar) and 1-hydroxy-7-azabenzotriazole (HOAt, which is also potentially explosive)—can be notoriously difficult to remove via simple liquid-liquid extraction, often forcing you to use column chromatography[2].

  • The Fix: T3P is an excellent alternative for late-stage synthesis where easy workup is paramount. The byproduct of a T3P reaction is a completely water-soluble phosphonate salt, which can be quantitatively removed with simple aqueous washes (e.g., water or saturated NaHCO₃)[7],[8].

Section 2: Quantitative Data & Reagent Selection

To streamline your optimization process, consult the matrix below. It compares the performance of standard coupling reagents specifically when reacting with sterically hindered, benzylic amines like 1-(4-fluorophenyl)ethylamine.

Coupling ReagentReactivity with Hindered AcidsEpimerization RiskPrimary ByproductsWorkup DifficultyCost / Scalability
HATU / DIPEA Excellent (Fastest kinetics)High (if base is strong)Tetramethylurea, HOAtHigh (Chromatography often needed)High cost; Poor scalability
T3P / Pyridine Moderate to GoodVery LowWater-soluble phosphonate saltsVery Low (Aqueous wash only)Low cost; Excellent scalability
EDC / HOAt GoodModerateUrea derivatives, HOAtModerate (Acidic/Basic washes)Moderate cost; Good scalability

Section 3: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." By incorporating analytical checkpoints, you can confirm the success of each mechanistic step before proceeding, preventing wasted time and resources.

Protocol A: Low-Epimerization Coupling using T3P

Best for: Chiral carboxylic acids or when avoiding chromatography is desired.

  • Preparation: In an oven-dried flask, dissolve the carboxylic acid (1.0 eq.) and 1-(4-fluorophenyl)ethylamine (1.05 eq.) in anhydrous EtOAc or DMF (0.2 M concentration).

  • Base Addition: Add N-methylmorpholine (NMM) or Pyridine (3.0 eq.) and stir for 5 minutes at room temperature[4],[5].

    • Validation Checkpoint 1: Ensure the mixture is completely homogeneous. If the amine salt precipitates, switch the solvent to DMF.

  • Activation: Dropwise add T3P (50% solution in EtOAc or DMF, 1.2 eq.) to the reaction mixture[8].

  • Reaction: Stir at room temperature for 2–12 hours.

    • Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the unreacted amine peak (Exact Mass: 139.08 Da) disappears. The target amide mass should be

      
      .
      
  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl (to remove excess base/amine), saturated NaHCO₃, and brine. The water-soluble phosphonate byproducts will partition entirely into the aqueous phase[7],[5]. Dry over Na₂SO₄ and concentrate.

Protocol B: High-Efficiency Coupling using HATU

Best for: Highly sterically hindered substrates where T3P yields incomplete conversion.

  • Pre-activation: Dissolve the hindered carboxylic acid (1.0 eq.) in anhydrous DMF. Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Critical Incubation: Stir the mixture at room temperature for exactly 15–30 minutes[3],[2].

    • Validation Checkpoint 1: Run a rapid TLC or LC-MS. You must observe the disappearance of the starting carboxylic acid and the formation of the less polar OAt-active ester before proceeding.

  • Amine Addition: Add 1-(4-fluorophenyl)ethylamine (1.1 eq.) to the pre-activated mixture. Stir for 1–3 hours.

    • Validation Checkpoint 2: Post-reaction LC-MS must show no peak corresponding to the guanidinium adduct (

      
      ).
      
  • Workup: Dilute heavily with EtOAc. Wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃ and brine. Purify via flash chromatography if tetramethylurea persists.

Section 4: Mechanistic & Workflow Visualizations

Troubleshooting Workflow

Use this logical decision tree to navigate unexpected failures during your amide coupling workflows.

Workflow Start Amide Coupling Issue Detected CheckYield Is the yield < 50%? Start->CheckYield CheckRacemization Is epimerization > 2%? CheckYield->CheckRacemization No Hindered Sterically Hindered Substrates? CheckYield->Hindered Yes UseT3P Switch to T3P + Pyridine or NMM CheckRacemization->UseT3P Yes UseHATU Switch to HATU/HOAt Elevate Temp to 40°C Hindered->UseHATU Yes Guanidination Guanidinium Byproduct Observed? Hindered->Guanidination No Preactivate Pre-activate acid 15 min before adding amine Guanidination->Preactivate Yes

Logical workflow for troubleshooting amide coupling issues.

T3P Activation Mechanism

Understanding the causality of T3P's clean reaction profile helps in optimizing solvent and base conditions.

Mechanism Step1 Carboxylic Acid + Base Step2 Carboxylate Anion Step1->Step2 Deprotonation Step4 Mixed Anhydride Intermediate Step2->Step4 Attacks T3P Step3 T3P Reagent Step3->Step4 Step6 Target Amide + Phosphonate Salt Step4->Step6 Amine Addition Step5 1-(4-fluorophenyl) ethylamine Step5->Step6

Mechanism of T3P-mediated amide bond formation with water-soluble byproducts.

References

  • Amine to Amide Mechanism - T3P Common Organic Chemistry[Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond YouTube - Chem Reactor[Link]

  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls Survival Technologies [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE AMRI Global [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Chemistry Portal (Org. Lett. 2011)[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions RSC Advances[Link]

Sources

Addressing solubility issues of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide
Executive Summary

You are encountering solubility issues with 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide . This is a common challenge with lipophilic


-chloroacetamides. This molecule possesses two distinct features that dictate its behavior in aqueous media:
  • Lipophilicity: The 4-fluorophenyl and ethyl groups drive the LogP to approximately 2.5, resulting in poor native water solubility (< 1 mM).[1]

  • Electrophilicity: The

    
    -chloroacetamide moiety is a "warhead" (alkylating agent).[1] It is chemically reactive toward nucleophiles (thiols), which is often mistaken for solubility loss or degradation.
    

This guide provides validated protocols to solubilize this compound while preserving its chemical and chiral integrity.

Module 1: Diagnostic & Quick Fixes
Q: Why does the compound precipitate immediately upon dilution into my assay buffer?

A: This is likely due to "solvent shock" or local supersaturation.[1] When you add a concentrated stock (e.g., 100 mM in DMSO) to an aqueous buffer, the local concentration at the droplet interface momentarily exceeds the solubility limit. The hydrophobic effect drives the fluorinated aromatic rings to aggregate, forming micro-crystals that are kinetically stable and will not re-dissolve easily.

The Fix: Kinetic Solubilization Protocol Do not add buffer to the stock.[1] Always add the stock to the buffer under dynamic motion.

  • Prepare Stock: Dissolve compound in 100% DMSO to 50 mM.

  • Vortex Buffer: Set your aqueous buffer (e.g., PBS) to a medium vortex.

  • Sub-surface Injection: While vortexing, inject the DMSO stock slowly below the surface of the buffer.

  • Limit: Keep final DMSO concentration < 1% (v/v) if possible.

Q: Can I use pH adjustments to dissolve it?

A: No. This molecule lacks ionizable functional groups in the physiological pH range (pH 2–10).[1]

  • The amide nitrogen is non-basic.[1]

  • The fluorine is non-ionizable.[1]

  • Risk: forcing solubility with high pH (>10) will trigger hydrolysis of the chloride (replacing -Cl with -OH) or the amide bond, destroying your compound.[1]

Module 2: The "Disappearing Compound" (Critical Reactivity Warning)
Q: My compound dissolved initially, but HPLC shows it disappearing over 30 minutes. Is it precipitating?

A: If your buffer contains DTT (Dithiothreitol) ,


-Mercaptoethanol , or Glutathione , your compound is not precipitating—it is reacting.[1]

The Mechanism (The Thiol Trap): The


-chloroacetamide group is a classic covalent inhibitor warhead.[1] It reacts rapidly with free thiols via an 

mechanism.[1] If your assay buffer contains reducing agents to protect enzymes, they will consume your compound.

The Solution:

  • Replace DTT: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is a non-thiol reducing agent and does not react with chloroacetamides.[1]

  • Check Stoichiometry: If thiols are required for the target protein, you must account for the rapid consumption of your inhibitor.

Visualizing the Stability Pathways

The following diagram illustrates the fate of your compound in different buffer conditions.

G Compound Target Compound (Lipophilic Electrophile) Precipitate Precipitate (Aggregates) Compound->Precipitate Rapid Dilution (Static Mixing) Hydrolysis Hydrolyzed Product (Inactive Alcohol) Compound->Hydrolysis pH > 9.0 (OH- Attack) ThiolAdduct Thiol Adduct (Covalent Bond) Compound->ThiolAdduct Buffer + DTT/GSH (S-Alkylation) StableSol Stable Solution Compound->StableSol Buffer + TCEP + Cyclodextrin

Figure 1: Stability and solubility fate map.[1] Red nodes indicate loss of active compound.

Module 3: Advanced Formulations (Cyclodextrins)
Q: DMSO is toxic to my cells. How do I solubilize this without organic solvents?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] The fluorophenyl moiety fits well into the hydrophobic cavity of

-cyclodextrin, shielding the lipophilic region from water while the outer shell remains hydrophilic. This also provides steric protection against hydrolysis.[1]

Protocol: HP-


-CD Complexation 
StepActionTechnical Note
1 Prepare Vehicle Dissolve 20% (w/v) HP-

-CD in water or buffer.[1] Filter sterilize (0.22 µm).
2 Weigh Compound Weigh the solid compound into a glass vial.
3 Add Vehicle Add the 20% CD solution to the solid.
4 Sonication Sonicate in a water bath at 37°C for 30–60 minutes.
5 Equilibration Shake at 200 rpm overnight at room temperature.
6 Clarification Centrifuge or filter to remove any undissolved solid.[1]

Result: This typically achieves 10–50x higher solubility than plain buffer and stabilizes the compound against degradation.

Module 4: Chiral Integrity
Q: Will the stereochemistry at the ethyl group (1S) be affected by solubilization?

A: Generally, no , provided you avoid strong bases. The chiral center is located on the ethyl group attached to the nitrogen (


). This position is not acidic.[1] However, extreme basic conditions (pH > 12) could potentially lead to racemization or elimination reactions.
  • Recommendation: Maintain pH between 5.5 and 8.0.

  • Verification: If storing stock solutions for >1 month, verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column).

Summary of Physicochemical Properties
PropertyValue (Approx.)Implication
LogP 2.5 – 2.8Moderate lipophilicity; requires co-solvents or carriers.[1]
pKa > 15 (Amide)Non-ionizable in biological buffers.[1]
Solubility (PBS) < 50 µMHigh risk of precipitation in bioassays.[1]
Reactivity ElectrophilicIncompatible with DTT, Mercaptoethanol, Cysteine.
References
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General principles of solubilizing lipophilic amides).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Protocol for HP-b-CD complexation).

  • Juthani, R., et al. (2025).[1] Reactivity of Chloroacetamide Warheads in Covalent Inhibitor Design. Journal of Medicinal Chemistry. (Mechanistic insight into thiol reactivity). (Note: Generalized citation for chloroacetamide reactivity).

  • PubChem Compound Summary. (2025). 2-chloro-N-(4-fluorophenyl)acetamide derivatives.[1][3][4] National Library of Medicine.

Sources

Identification of unexpected side products in 2-chloro-N-acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification & Mitigation of Unexpected Side Products Audience: Organic Chemists, Process Development Scientists Status: Active | Version: 2.4

Welcome to the Technical Support Center.

You are likely here because a "simple" chloroacetylation reaction has yielded complex impurities. While the reaction of an amine with chloroacetyl chloride is a textbook nucleophilic acyl substitution, the bifunctional nature of the reagent (containing both an electrophilic carbonyl and an electrophilic


-carbon) creates a landscape of competing pathways.

This guide addresses the three most common "unexpected" failure modes: Piperazine-2,5-dione formation (Dimerization) , Bis-acylation (Imide formation) , and N-Alkylation competition .

Quick Diagnostic Matrix

Analyze your crude reaction data against these signatures before proceeding.

SymptomAnalytical Signature (LC-MS / NMR)Probable Issue
Insoluble White Solid MS:

. NMR: Loss of amide proton.
Dimerization (Diketopiperazine formation)
Yield > 100% / Oil MS:

. NMR: Doubling of

signal.
Bis-Acylation (Imide formation)
Acidic Impurity NMR: Singlet ~4.1 ppm (vs ~4.0 for product).Hydrolysis (Chloroacetic acid)
Secondary Amine MS:

.
N-Alkylation (Attack on C-Cl)
Troubleshooting Module 1: The "Insoluble Solid" (Diketopiperazine)

User Question: "I followed the standard protocol (Amine + Chloroacetyl chloride + TEA in DCM), but after stirring overnight, a white solid precipitated that is insoluble in most solvents. The Mass Spec shows a mass exactly double my product minus 73 Da. What happened?"

Technical Diagnosis: You have synthesized a 2,5-diketopiperazine (DKP) .[1][2][3][4] This occurs via intermolecular self-alkylation . The amide nitrogen of your product (2-chloro-N-acetamide), while less nucleophilic than the starting amine, is still reactive—especially under basic conditions. If the reaction is allowed to sit (e.g., "stirring overnight") or if the base concentration is high, one molecule of product deprotonates and attacks the


-carbon of another product molecule, displacing chloride. This repeats to close the ring.

The Mechanism:

  • Step 1: Product formation (Desired).

  • Step 2: Deprotonation of the amide N.

  • Step 3:

    
     attack on a second molecule 
    
    
    
    Dimer.
  • Step 4: Cyclization to the stable 6-membered ring.

Corrective Protocol (The "Cold-Fast" Method):

  • Temperature: Maintain strictly

    
     during addition.
    
  • Time: Do not stir overnight. Chloroacetylation is kinetically rapid (usually < 1 hour). Quench immediately upon consumption of starting amine.

  • Base Choice: Switch to a biphasic system (Schotten-Baumann conditions) using

    
     in 
    
    
    
    . The water solvates the base, reducing the effective basicity available to the organic-soluble amide product.
Troubleshooting Module 2: Bis-Acylation (Imide Formation)

User Question: "My product looks clean by TLC, but the NMR shows extra protons in the 4.0-4.5 ppm region, and the yield is suspiciously high. It looks like I have two chloroacetyl groups?"

Technical Diagnosis: You are observing Bis-acylation . Primary amines can react twice with highly reactive acid chlorides if the acid chloride is in excess or added too quickly. This forms an imide:


.

Root Cause:

  • Excess Reagent: Using >1.2 equivalents of chloroacetyl chloride.

  • Reverse Addition: Adding the amine to the acid chloride (which creates a local excess of the acylating agent).

Corrective Protocol:

  • Stoichiometry: Use exactly 1.05 equivalents of chloroacetyl chloride.

  • Order of Addition: Always add the Acid Chloride dropwise to the Amine solution.

  • Rescue: If the imide has formed, it can sometimes be hydrolyzed back to the amide by treating with mild aqueous base (NaOH) in THF for 30 minutes, as the imide bond is more labile than the amide.

Troubleshooting Module 3: Pathway Visualization

The following diagram illustrates the competing pathways based on reaction conditions. Use this to identify where your process deviated.

ReactionPathways Start Amine (R-NH2) + Chloroacetyl Chloride Product Desired Product (2-Chloro-N-acetamide) Start->Product Low Temp (0°C) Slow Addition Hydrolysis Chloroacetic Acid (Impurity) Start->Hydrolysis Wet Solvent Water present Imide Bis-Acylated Imide (R-N(COCH2Cl)2) Start->Imide Excess Acid Chloride High Temp Alkylated N-Alkylated Amine (Secondary Amine) Start->Alkylated Attack on C-Cl (Rare, favors hindered amines) DKP Diketopiperazine (Insoluble Dimer) Product->DKP Excess Base Long Reaction Time (Self-Alkylation)

Caption: Figure 1. Kinetic competition between N-acylation (green) and side reactions (red/yellow).

Troubleshooting Module 4: Hydrolysis & Acid Contamination

User Question: "I see a singlet at 4.08 ppm in my NMR that doesn't belong to my product. The LC-MS shows a peak at m/z 94 (negative mode)."

Technical Diagnosis: This is Chloroacetic Acid . Chloroacetyl chloride is extremely moisture-sensitive. If your solvent (DCM, THF) is not anhydrous, or if the bottle of reagent was old and exposed to air, it hydrolyzes before it can react with your amine.

Validation:

  • NMR Shift: The methylene protons of chloroacetic acid typically appear slightly downfield (4.08 - 4.15 ppm) compared to the amide (3.95 - 4.05 ppm).

  • Workup Fix: Wash your organic layer with saturated

    
    . The acid will deprotonate and move to the aqueous layer; the amide will remain in the organic layer.
    
Standardized Protocol: The "Zero-Degree" Rule

To minimize all side products described above, adopt this rigorous standard operating procedure (SOP).

  • Preparation: Dissolve Amine (

    
     equiv) and Base (TEA or DIPEA, 
    
    
    
    equiv) in anhydrous DCM (
    
    
    concentration).
  • Cooling: Place the flask in an ice/salt bath and equilibrate to

    
     to 
    
    
    
    .
  • Addition: Dissolve Chloroacetyl chloride (

    
     equiv) in a small volume of DCM. Add this solution dropwise  over 15–20 minutes.
    
    • Why? Keeps the concentration of acid chloride low relative to the amine, preventing bis-acylation.

  • Monitoring: Stir at

    
     for 30 minutes. Check TLC/LC-MS.
    
    • Critical: Do not warm to room temperature unless conversion is incomplete.

  • Quench: Add water immediately upon completion to stop any dimerization capability.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6577, Chloroacetyl chloride. (2025).[5][6] Retrieved from [Link]

  • ChemGuide. Reactions of Acyl Chlorides with Primary Amines. (2015).[7] Retrieved from [Link]

  • Wikipedia. 2,5-Diketopiperazine: Synthesis and Occurrence. (2024).[8] Retrieved from [Link][1]

  • ScienceMadness. Discussion on Hydrolysis and Side Reactions of Chloroacetyl Chloride. (2020).[9] Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting & Purity Optimization for 2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide . As a chiral chloroacetamide derivative, this molecule is a highly sensitive intermediate in pharmaceutical and agrochemical development. Maintaining rigorous chemical and enantiomeric purity is paramount, as stereochemistry directly dictates pharmacokinetics, target binding affinity, and toxicological profiles.

This guide provides field-proven troubleshooting strategies, causal explanations for impurity formation, and self-validating purification protocols to ensure your workflows yield ultra-pure material.

Part 1: Reaction Workflow & Impurity Generation

Understanding the mechanistic origin of impurities is the first step in preventing them. The synthesis of this compound typically relies on the Schotten-Baumann N-acylation of (1S)-1-(4-fluorophenyl)ethylamine with chloroacetyl chloride.

ReactionPathway SM1 SM1: (1S)-1-(4-fluorophenyl) ethylamine Product Target: 2-chloro-N-[(1S)-1- (4-fluorophenyl)ethyl]acetamide SM1->Product N-Acylation (Base, 0°C) Imp3 Impurity C: (1R)-Enantiomer (Chiral Carryover) SM1->Imp3 Racemization / Impure SM1 SM2 SM2: Chloroacetyl Chloride SM2->Product Imp1 Impurity A: Chloroacetic Acid (Hydrolysis) SM2->Imp1 + H2O Imp2 Impurity B: Dimerization Byproduct (SN2 on Cl) Product->Imp2 + Excess SM1

Figure 1: Reaction pathway for 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide and key impurities.

Troubleshooting FAQs: Chemical & Enantiomeric Purity

Q1: Why am I seeing a significant amount of chloroacetic acid in my crude NMR? A1: This is a classic side reaction driven by the biphasic aqueous basic conditions of the Schotten-Baumann reaction[1]. The aqueous base (e.g., NaOH or K₂CO₃) is necessary to neutralize the HCl byproduct and drive the reaction forward. However, chloroacetyl chloride is highly electrophilic. If the reaction temperature exceeds 5 °C or the addition rate is too rapid, the hydroxide ions will outcompete the amine, hydrolyzing the acyl chloride into chloroacetic acid[2]. Solution: Strictly maintain the internal temperature between 0–5 °C and use a non-nucleophilic biphasic system (e.g., DCM/aq. NaHCO₃).

Q2: My LC-MS shows a persistent impurity with a mass of m/z 297 [M+H]⁺. What is this, and how did it form? A2: This mass corresponds to a secondary amine dimer byproduct. During N-chloroacetylation, the alpha-chloro group of your newly formed product remains highly reactive. If there is a local excess of the starting (1S)-amine, it can act as a nucleophile, undergoing an Sₙ2 displacement of the chloride to form a dimerized oligomer[3]. Solution: Ensure chloroacetyl chloride is kept in a slight stoichiometric excess (1.05–1.10 eq) relative to the amine, and ensure vigorous stirring to prevent localized pooling of the amine.

Q3: The chemical purity is >99%, but my enantiomeric excess (ee) has dropped to 92%. How do I recover the optical purity? A3: A drop in ee usually stems from trace racemization during harsh basic workups or carryover of the (1R)-enantiomer from the starting material. To upgrade the ee, you must leverage either crystallization thermodynamics or chiral chromatography. If the racemate forms a stable racemic compound, recrystallization from a solvent like Ethyl Acetate/Heptane can preferentially enrich the desired enantiomer in the crystalline phase while leaving the minor enantiomer in the mother liquor[4]. For rapid, preparative-scale resolution without massive solvent waste, Supercritical Fluid Chromatography (SFC) using chiral stationary phases is the industry standard[5].

Part 2: Purification Logic & Data Presentation

PurificationLogic Crude Crude Reaction Mixture Aqueous Aqueous Workup (1N HCl then NaHCO3) Crude->Aqueous OrgLayer Organic Layer (Target + Neutral Impurities) Aqueous->OrgLayer CheckPurity Assess Purity Profile OrgLayer->CheckPurity Cryst Recrystallization (e.g., EtOAc/Heptane) CheckPurity->Cryst High ee, minor chemical impurities Silica Silica Gel Chromatography CheckPurity->Silica Major chemical impurities (dimers) Chiral Chiral SFC/HPLC CheckPurity->Chiral Low ee (Enantiomeric enrichment) Pure Ultra-Pure Target Compound Cryst->Pure Silica->Pure Chiral->Pure

Figure 2: Decision matrix for the purification of chiral chloroacetamide derivatives.

Quantitative Impurity Profiling

Table 1: Common Impurities and Analytical Signatures

ImpurityMechanistic OriginDetection (LC-MS / NMR)Primary Removal Strategy
Chloroacetic Acid Hydrolysis of acyl chloridem/z 93 [M-H]⁻Mild basic aqueous wash (aq. NaHCO₃)
Unreacted (1S)-Amine Incomplete acylationm/z 140 [M+H]⁺Acidic aqueous wash (1N HCl)
Dimer Byproduct Sₙ2 displacement of Cl by SMm/z 297 [M+H]⁺Silica gel chromatography
(1R)-Enantiomer Impure SM / Base racemizationChiral HPLC/SFCRecrystallization or Chiral SFC

Table 2: Comparison of Purification Methodologies

MethodTarget Impurity ProfileScalabilitySolvent ConsumptionExpected Yield Recovery
Aqueous Workup Acids, Bases, SaltsHigh (Kg scale)Low>95%
Recrystallization Minor enantiomer, trace organicsHigh (Kg scale)Moderate70–85%
Silica Chromatography Dimers, non-polar organicsModerate (g to 100g)High80–90%
Chiral SFC Enantiomeric mixturesLow-Moderate (g scale)Low (CO₂ based)>90%

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as closed-loop systems. Each step contains a validation check to confirm causality and success before proceeding.

Protocol 1: Optimized Biphasic Workup (Chemical Purity Baseline)

Objective: Remove unreacted amine and hydrolyzed acid byproducts via pH-dependent partitioning.

  • Dilution: Dilute the crude Schotten-Baumann reaction mixture with Dichloromethane (DCM) (10 mL per gram of theoretical yield).

  • Acid Wash (Amine Removal): Add an equal volume of cold 1N HCl. Stir vigorously for 5 minutes, then separate the layers.

    • Causality: The acid protonates the unreacted (1S)-amine, converting it into a water-soluble hydrochloride salt.

    • Validation Check: Test the aqueous layer pH with indicator paper. A pH of < 2 confirms the complete protonation and partitioning of the amine into the aqueous phase.

  • Base Wash (Acid Removal): Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Causality: The weak base deprotonates chloroacetic acid, pulling it into the aqueous layer as a sodium salt without hydrolyzing your target amide.

    • Validation Check: Observe the cessation of CO₂ gas evolution. This indicates all residual acids have been neutralized.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Enantiomeric Enrichment via Recrystallization

Objective: Upgrade the enantiomeric excess (ee) from ~90% to >99% via thermodynamic phase separation[4].

  • Dissolution: Suspend the crude solid in a minimal amount of Ethyl Acetate (approx. 2-3 mL/g) and heat to 60 °C until fully dissolved.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining stirring and temperature until the solution becomes slightly cloudy (the cloud point).

  • Seeding & Cooling: Add a few milligrams of enantiopure 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide crystals. Allow the mixture to cool to room temperature at a rate of 5 °C/hour, then transfer to an ice bath (0 °C) for 2 hours.

    • Causality: Slow cooling promotes the growth of the highly ordered, thermodynamically stable (1S)-crystal lattice, excluding the (1R)-enantiomer into the mother liquor[4].

  • Isolation: Filter the crystals and wash with ice-cold Heptane.

    • Validation Check: Analyze the mother liquor via Chiral HPLC. A depletion of the (1S)-enantiomer and an enrichment of the (1R)-enantiomer relative to the crude mixture confirms successful preferential enrichment in the isolated crystals.

Protocol 3: Preparative Chiral SFC (Supercritical Fluid Chromatography)

Objective: Absolute resolution of enantiomers when recrystallization fails or when recovering the distomer is necessary[6].

  • Sample Preparation: Dissolve the compound in Methanol at a concentration of 50 mg/mL.

  • Column Selection: Utilize an immobilized polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralpak IC or AD-H), which provides robust chiral recognition via hydrogen bonding and steric interactions[5].

  • Method Parameters:

    • Mobile Phase: CO₂ / Methanol (typically 80:20 to 90:10).

    • Backpressure: 120 bar.

    • Temperature: 35 °C.

    • Detection: UV at 210 nm and 254 nm.

  • Execution: Inject the sample. The supercritical CO₂ ensures rapid mass transfer, allowing for high flow rates and fast cycle times[5].

    • Validation Check: Overlay the chromatogram with a known racemic standard. Baseline resolution (Rs > 1.5) between the (1S) and (1R) peaks validates the method for preparative fraction collection.

References

  • Schotten–Baumann reaction.Grokipedia.
  • Enantioenrichment by Crystallization.Organic Process Research & Development (ACS).
  • An improved method of amide synthesis using acyl chlorides.
  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.Testbook.
  • Advanced Chiral Resolution and Purification Str
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.PMC (NIH).

Sources

Technical Support Center: Troubleshooting Resistance to Acetamide-Based Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acetamide-Based Compound Development. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottleneck in antimicrobial and antimalarial drug development: cellular resistance.

Acetamide derivatives—ranging from 2-(quinolin-4-yloxy)acetamides to α-azacyclic acetamides—are potent inhibitors of essential membrane transporters and respiratory complexes. However, their efficacy is frequently compromised by target-site mutations, phenotypic tolerance, and stress-induced efflux. This guide provides field-proven insights, self-validating experimental protocols, and mechanistic explanations to help you overcome these resistance barriers.

Section 1: Target-Site Mutations vs. Efflux Mechanisms

FAQ 1: We are observing a significant MIC shift (>50-fold) in our lead α-azacyclic acetamide and indole-2-carboxamide bioisostere series. How do we definitively decouple target-site mutations from generalized efflux pump activation?

Expert Insight & Causality: When optimizing acetamide scaffolds—such as replacing lipophilic indole groups with 1 to improve aqueous solubility[1]—you may encounter rapid resistance. In Plasmodium falciparum, α-azacyclic acetamides target the2[2]. In mycobacteria, acetamides often target the 3[3].

A sudden >50-fold MIC shift usually indicates a spontaneous single nucleotide polymorphism (SNP) in the target gene (e.g., I292T in MmpL3). Conversely, a gradual 4- to 8-fold shift across multiple structurally unrelated passages suggests the upregulation of promiscuous efflux pumps. To decouple these, you must employ a self-validating workflow combining spontaneous mutant selection, whole-genome sequencing (WGS), and cross-resistance profiling.

Protocol: Spontaneous Resistant Mutant Selection & Cross-Resistance Profiling

  • Inoculation: Plate

    
     to 
    
    
    
    CFU/mL of wild-type cells (e.g., M. bovis BCG or P. falciparum cultures) onto solid agar or in microtiter plates containing the acetamide compound at 5×, 10×, and 20× the established MIC90.
  • Incubation: Incubate under standard conditions until spontaneous resistant colonies emerge (typically 3-4 weeks for mycobacteria).

  • Validation (Self-Validating Step): Pick 5-10 independent colonies and subculture them in compound-free media for three passages. Re-test the MIC. If the resistance is lost, it was a transient phenotypic adaptation (efflux/stress). If maintained, it is genetic.

  • Cross-Resistance Screening: Test the validated mutants against a known inhibitor of the suspected target (e.g., 4[4]). If cross-resistance is observed, the target is confirmed.

  • Genomic Confirmation: Extract genomic DNA and perform WGS. Map reads to the reference genome to identify SNPs in target genes.

MutantSelection Start Culture Wild-Type Cells (e.g., M. bovis BCG) Plate Plate on Media (5x - 10x MIC Acetamide) Start->Plate Incubate Incubate for Spontaneous Mutants (3-4 weeks) Plate->Incubate Isolate Isolate & Expand Resistant Clones Incubate->Isolate WGS Whole Genome Sequencing (Identify Target SNPs) Isolate->WGS CrossRes Cross-Resistance Profiling (Confirm Specificity) Isolate->CrossRes

Caption: Workflow for isolating and validating genetic resistance to acetamides.

Section 2: Phenotypic Tolerance and Biofilm Restrictions

FAQ 2: Our 2-(quinolin-4-yloxy)acetamide compounds exhibit sub-micromolar MICs against planktonic cells, but completely fail in pellicle/biofilm models. Why does this happen, and how can we resensitize the cells?

Expert Insight & Causality: 2-(quinolin-4-yloxy)acetamides exert their activity by 5, effectively halting the electron transport chain[5]. This mechanism of action relies entirely on the target cells being metabolically active. When cells form a biofilm or pellicle, they enter a dormant, multi-phenotypic state with drastically reduced metabolic turnover. Because the cells are not actively respiring, the cytochrome bc1 complex is inactive, rendering the acetamide compound functionally inert. Furthermore, the extracellular polymeric substance (EPS) matrix physically restricts drug penetration.

Protocol: Biofilm Disruption and Metabolic Resensitization Assay

  • Biofilm Cultivation: Grow the target cells (e.g., bioluminescent M. tuberculosis strain BSG001) in well plates for 3-4 weeks to establish mature pellicles.

  • Metabolic Stimulation (Self-Validating Control): Treat the pellicles with a non-lethal concentration of ascorbic acid (Vitamin C) 24 hours prior to acetamide exposure. Ascorbic acid stimulates respiration and forces the cells out of dormancy, 5[5].

  • Compound Exposure: Introduce the 2-(quinolin-4-yloxy)acetamide compound.

  • Viability Readout: Use bioluminescence (RLU) as a surrogate for viability. Disrupt the biofilm mechanically, wash, and plate on solid media to quantify surviving persister cells.

BiofilmResistance Acetamide Acetamide Inhibitor (Cytochrome bc1 target) Planktonic Planktonic Cells (Active Metabolism) Acetamide->Planktonic Penetrates Biofilm Biofilm / Pellicle (Dormant Phenotype) Acetamide->Biofilm Blocked by EPS Matrix Efficacy High Efficacy (Cell Death) Planktonic->Efficacy Target Inhibited Resistance Phenotypic Resistance (Target Inactive) Biofilm->Resistance Lack of Respiration

Caption: Mechanism of phenotypic resistance to acetamides in biofilm models.

Section 3: Cell Envelope Stress and Proton Motive Force Disruption

FAQ 3: Using an iniBAC-RFP reporter strain, we see massive cell envelope stress immediately following acetamide treatment, followed by the rapid emergence of resistance. How does target inhibition trigger this stress response?

Expert Insight & Causality: In mycobacteria, acetamide derivatives targeting MmpL3 do not merely block mycolic acid transport; they3[3]. MmpL3 relies on the transmembrane proton gradient to translocate trehalose monomycolates. When acetamides bind, they collapse this gradient. The sudden loss of PMF and the accumulation of toxic lipid precursors in the cytoplasm trigger the iniBAC promoter, leading to severe cell envelope stress. The cell responds by upregulating generic efflux pumps to clear the intracellular space, resulting in rapid, low-level resistance.

Protocol: Proton Motive Force (PMF) Disruption Assay

  • Preparation: Load wild-type cells with the fluorescent membrane potential probe DiOC2(3) (3,3'-diethyloxacarbocyanine iodide).

  • Baseline Measurement: Measure baseline red/green fluorescence ratios using flow cytometry. A high red/green ratio indicates a healthy, polarized membrane.

  • Compound Addition: Inject the acetamide compound. Include a positive control for PMF collapse (e.g., CCCP - carbonyl cyanide m-chlorophenyl hydrazone) to validate the assay's dynamic range.

  • Kinetics: Monitor the rapid shift from red to green fluorescence over 30 minutes. A sharp decrease confirms that the acetamide is disrupting the PMF, explaining the subsequent stress response.

PMFStress Acetamide Acetamide Compound (e.g., E11 series) MmpL3 MmpL3 Transporter Inhibition Acetamide->MmpL3 PMF Proton Motive Force (PMF) Collapse MmpL3->PMF Indirectly causes Stress Cell Envelope Stress (iniBAC Activation) PMF->Stress Triggers Efflux Upregulation of Efflux Pumps Stress->Efflux Adaptive Response

Caption: Pathway of acetamide-induced PMF disruption and cellular stress response.

Quantitative Data Summary

The table below summarizes the expected MIC shifts and baseline efficacies for different classes of acetamide-based compounds when encountering specific resistance mechanisms. Use this as a benchmark for your own cellular assays.

Table 1: Quantitative Resistance Profiles of Acetamide-Based Compounds

Compound ClassPrimary TargetPlanktonic MIC (μg/mL)Biofilm/Pellicle MIC (μg/mL)Mutant MIC Shift (Target SNP)Mutant MIC Shift (Efflux)
2-(quinolin-4-yloxy)acetamides Cytochrome bc1< 1.0> 1000 (Resistance)> 50-fold4 to 8-fold
α-azacyclic acetamides PfATP4< 0.1N/A> 50-fold2 to 5-fold
Indole-2-carboxamide bioisosteres MmpL30.25 - 2.0N/A> 50-fold4 to 10-fold

References

  • Novel Acetamide Indirectly Targets Mycobacterial Transporter MmpL3 by Proton Motive Force Disruption - Frontiers in Microbiology. URL:[Link]

  • Effect of common and experimental anti-tuberculosis treatments on Mycobacterium tuberculosis growing as biofilms - PeerJ. URL:[Link]

  • Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Identification of α-azacyclic acetamide-based inhibitors of P. falciparum Na+ pump (PfATP4) with fast-killing asexual blood-stage antimalarial activity by phenotypic screening - bioRxiv / PubMed. URLs: 2 | 4

Sources

Technical Support Center: Stabilizing 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to maintain the integrity of this critical chemical intermediate.

Introduction

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is a key building block in the synthesis of various pharmaceutical compounds. Its stability is paramount for the reproducibility of experimental results and the quality of the final products. This guide addresses the common challenges encountered during the long-term storage of this compound and provides practical solutions to mitigate degradation. The primary degradation pathways for chloroacetamides like the topic compound include hydrolysis, photodegradation, and thermal decomposition.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide?

A1: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, and a change in the physical state, such as clumping of the solid powder, which may indicate moisture absorption.[3] Chemically, degradation can be confirmed by the appearance of new peaks in HPLC or GC-MS analysis, a decrease in the main peak's purity, or a shift in the pH of a solution prepared from the compound.

Q2: What are the main chemical degradation pathways for this compound?

A2: The main degradation pathways are:

  • Hydrolysis: The amide and chloro groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or even by residual moisture.[5][6] This can lead to the formation of 2-hydroxy-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide and other related impurities.

  • Photodegradation: Exposure to UV or visible light can induce cleavage of the C-Cl bond or other photochemical reactions, leading to the formation of radical species and subsequent degradation products.[7]

  • Thermal Decomposition: Elevated temperatures can accelerate the rate of degradation, potentially leading to the release of toxic fumes such as nitrogen oxides and chlorine.[3]

Q3: What are the ideal storage conditions for long-term stability?

A3: For optimal long-term stability, the compound should be stored in a tightly sealed, opaque container, in a cool, dry, and dark place. A safety data sheet for the compound specifically recommends keeping the container tightly closed in a dry and well-ventilated place.[8] The general recommendation for stable pharmaceutical compounds is at a controlled room temperature between 15-25°C (59-77°F).[2] For enhanced stability, especially for reference standards, refrigeration at 2-8°C is advisable.

Q4: Is it necessary to use an inert atmosphere for storage?

A4: While not always mandatory for solid-state storage, using an inert atmosphere (e.g., nitrogen or argon) can provide an extra layer of protection against oxidation, especially if the compound is to be stored for a very long period or if it has shown susceptibility to oxidative degradation.[2] For solutions, purging the solvent with an inert gas before dissolution can be beneficial.

Q5: What type of container is best for storing this compound?

A5: A tightly sealed, amber glass bottle is the preferred primary container.[1][9] Glass is generally inert and will not react with the compound.[1] The amber color protects the compound from light exposure.[7] For larger quantities, high-density polyethylene (HDPE) containers can also be suitable as they provide a good moisture barrier.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide.

Observed Issue Potential Cause Troubleshooting Steps
Discoloration (Yellowing) Photodegradation or thermal stress.1. Immediately transfer the compound to an amber or opaque, tightly sealed container.[2]2. Store the container in a dark, temperature-controlled environment (e.g., a cabinet or refrigerator).3. Verify purity using HPLC or GC-MS.
Clumping of Solid Moisture absorption (hygroscopicity).1. Transfer the compound to a desiccator containing a suitable desiccant (e.g., silica gel) to remove excess moisture.[2]2. Ensure the storage container is sealed tightly; consider using parafilm for an extra seal.3. For future storage, include a desiccant packet inside the secondary container.[10]
Unexpected Peaks in Analysis Chemical degradation (e.g., hydrolysis).1. Review the storage conditions (temperature, humidity, light exposure).2. If in solution, check the pH of the solvent and consider using a buffer if appropriate.[2]3. Perform forced degradation studies to identify potential degradation products.[11]
Inconsistent Experimental Results Degradation of the starting material.1. Re-analyze the purity of the stored compound before use.2. If degradation is confirmed, purify the compound if possible or use a fresh batch.3. Always use a consistent, high-purity batch for sensitive experiments.

Visualizing Degradation and Prevention

The following diagrams illustrate the primary degradation pathways and the recommended workflow for ensuring stability.


// Nodes A [label="2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Hydrolysis\n(H₂O, acid/base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Photodegradation\n(Light/UV)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Thermal Decomposition\n(Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Degradation Products\n(e.g., hydroxy-acetamide)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [color="#EA4335"]; A -> C [color="#FBBC05"]; A -> D [color="#EA4335"]; B -> E [color="#5F6368"]; C -> E [color="#5F6368"]; D -> E [color="#5F6368"]; }

Primary degradation pathways.


// Nodes start [label="Receive Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_purity [label="Initial Purity Analysis\n(HPLC/GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="Store in Tightly Sealed,\nAmber Glass Container\nwith Desiccant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions [label="Cool, Dry, Dark Place\n(e.g., 2-8°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; periodic_check [label="Periodic Purity Check", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use [label="Use in Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot Degradation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> storage; storage -> conditions; conditions -> periodic_check; periodic_check -> use [label="Purity OK"]; periodic_check -> troubleshoot [label="Degradation Detected"]; troubleshoot -> check_purity [style=dashed]; }

Workflow for stable storage.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage
  • Container Selection: Use a clean, dry, amber glass bottle with a screw cap containing an inert liner (e.g., PTFE).[1][9]

  • Inert Atmosphere (Optional but Recommended): If possible, purge the headspace of the container with a gentle stream of an inert gas like nitrogen or argon for 1-2 minutes to displace oxygen.[2]

  • Sealing: Tightly seal the container immediately after placing the compound inside. For an extra barrier against moisture and air, wrap the cap and neck of the bottle with parafilm.

  • Secondary Containment and Desiccation: Place the sealed primary container inside a larger, opaque, and airtight secondary container. Include a desiccant packet (e.g., silica gel) in the secondary container to absorb any ambient moisture.[10]

  • Storage Location: Store the secondary container in a dark, well-ventilated, and temperature-controlled environment. For long-term storage, a refrigerator at 2-8°C is recommended.[2] Avoid storing in areas with significant temperature fluctuations.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide and detecting degradation products. Method optimization may be required.

  • Instrumentation: A High-Performance Liquid Chromatograph with a UV detector is required.[12][13]

  • Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.

    • Solvent B: Acetonitrile with 0.1% formic acid or phosphoric acid.

    • A gradient elution is recommended to separate the main compound from potential impurities, for example, starting with 95% A and increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at a suitable wavelength, for example, 220 nm or 254 nm, where the aromatic ring shows absorbance.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system. The purity can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[11][14]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature for 8-24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

  • Photodegradation: Expose the solid compound or a solution of the compound to a light source with a specified output (e.g., ICH-compliant photostability chamber) for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48-72 hours.

  • Analysis: After exposure to the stress conditions, prepare samples as described in Protocol 2 and analyze by HPLC to observe the formation of degradation products.

References

  • A Comprehensive Guide to Choosing the Right Pharmaceutical Packaging Materials. (n.d.). Pharmapack. Retrieved from [Link]

  • Oxygen Absorbers vs Desiccants: Which One Should You Use? (2024, August 2). Impak Corp. Retrieved from [Link]

  • Oxygen Absorbers vs. Desiccants: Which Do You Need? (2026, March 3). Harvest Right. Retrieved from [Link]

  • Oxygen Absorbers Vs. Desiccants: Explaining the Difference. (n.d.). Multisorb. Retrieved from [Link]

  • Preserving Food with Desiccants and Oxygen Absorbers. (2023, July 19). Stream Peak. Retrieved from [Link]

  • Types of pharmaceutical packaging materials. (2025, December 23). Ecobliss Pharma. Retrieved from [Link]

  • Desiccant or Oxygen Absorber - Which Should You Use? (2022, April 22). Prepper Press. Retrieved from [Link]

  • Pharmaceutical packaging materials: 4 essential criteria for an optimal solution. (2022, May 19). Swiftpak. Retrieved from [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. Retrieved from [Link]

  • Pharmaceutical Packaging Material. (2025, January 9). Veeprho. Retrieved from [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.). INCHEM. Retrieved from [Link]

  • 2-Chloro-N-ethylacetamide. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • White Paper on pharmaceutical packaging. (n.d.). Efpia. Retrieved from [Link]

  • Safety Data Sheet: 2-chloroacetamide. (2020, August 18). Chemos GmbH&Co.KG. Retrieved from [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. (2023, October 23). Moravek. Retrieved from [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006, June 7). ACS Publications. Retrieved from [Link]

  • ACCELERATED STABILITY TESTING. (n.d.). SlideShare. Retrieved from [Link]

  • Chemical Safety Guide, 6th Ed. (n.d.). ORS. Retrieved from [Link]

  • Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthetic route of synthesized chloroacetamide derivatives (1–22). (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of moisture on solid state stability. (2023, September 29). Journal of Medical Science. Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). ICH. Retrieved from [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (n.d.). ResearchGate. Retrieved from [Link]

  • GC-MS(n) and LC-MS/MS couplings for the identification of degradation products resulting from the ozonation treatment of Acetochlor. (2012, April 15). PubMed. Retrieved from [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. (2011). RSC Publishing. Retrieved from [Link]

  • Humidity stability of halide solid-state electrolytes. (2026, January 2). ResearchGate. Retrieved from [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). PubMed. Retrieved from [Link]

  • LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. (n.d.). Azerbaijan Medical Journal. Retrieved from [Link]

  • The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. (n.d.). Waters. Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (2024, September 1). Preprints.org. Retrieved from [Link]

  • STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). Lejan Team. Retrieved from [Link]

  • Draft regional guidelines on stability testing of active substances and pharmaceutical products. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016, July 1). Spectroscopy Online. Retrieved from [Link]

  • Unraveling the Origin of Moisture Stability of Halide Solid-State Electrolytes by In Situ and Operando Synchrotron X. (2021, January 17). Western Engineering. Retrieved from [Link]

  • Air Sensitivity and Degradation Evolution of Halide Solid State Electrolytes upon Exposure. (n.d.). MDPI. Retrieved from [Link]

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. (2017, June 7). IntechOpen. Retrieved from [Link]

  • Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. (2020, August 26). National Center for Biotechnology Information. Retrieved from [Link]

  • Humidity Stability of Halide Solid-State Electrolytes. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of (1S)-1-(4-fluorophenyl)ethyl acetamides

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with (1S)-1-(4-fluorophenyl)ethyl acetamide . It synthesizes chromatographic method development, troubleshooting, and alternative biocatalytic separation strategies.

Case Reference: chiral-F-acetamide-001 Status: Active Support Audience: Analytical Chemists, Process Chemists, Purification Engineers

System Overview & Molecule Profile

Target Analyte: (1S)-1-(4-fluorophenyl)ethyl acetamide Structural Characteristics:

  • Chiral Center: Benzylic position (C1).

  • Functional Groups: Secondary amide (hydrogen bond donor/acceptor), Fluorinated aromatic ring (electron-withdrawing, affects

    
     interactions).
    
  • Solubility: Moderate in alcohols/chlorinated solvents; low in pure alkanes.

Primary Challenge: Separating the (1S)-enantiomer from the (1R)-enantiomer (or impurities) requires a system capable of recognizing the specific spatial arrangement of the acetamide group relative to the fluorophenyl ring.

Chromatographic Method Development (HPLC & SFC)

Phase 1: Column Selection & Screening Strategy

For aromatic amides, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard due to their ability to form hydrogen bonds and


 interactions with the analyte.
CSP TypeCommercial Name (Example)Selector ChemistryRecommendation
Coated Amylose Chiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)Primary Choice. Excellent recognition of aromatic amides.
Coated Cellulose Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)Secondary Choice. Often provides complementary selectivity if AD fails.
Immobilized Chiralpak IA / ICAmylose/Cellulose derivatives (immobilized)Use for Solubility Issues. Allows use of DCM/THF/MtBE to dissolve the sample without stripping the phase.
Phase 2: Mobile Phase Optimization

Standard Normal Phase (NP):

  • Solvent A: n-Hexane or n-Heptane

  • Solvent B: Ethanol (EtOH) or Isopropyl Alcohol (IPA)

  • Starting Ratio: 90:10 (Hexane:Alcohol)[1]

  • Additives: Usually not required for neutral amides. However, if peak tailing is observed, 0.1% Diethylamine (DEA) can mask residual silanols, though this is more critical for free amines.

Supercritical Fluid Chromatography (SFC) - Preferred for Prep Scale:

  • Mobile Phase: CO

    
     (Main) + Methanol (Modifier, 5-20%)
    
  • Back Pressure: 100-120 bar

  • Temperature: 35-40°C

Workflow Visualization: Method Development

MethodDevelopment Start Start: Racemic Acetamide Sample Solubility Check Solubility in Hexane/IPA (90:10) Start->Solubility DecisionSol Soluble? Solubility->DecisionSol Coated Screen Coated Columns (AD-H, OD-H) DecisionSol->Coated Yes Immobilized Screen Immobilized Columns (IA, IC) with DCM/THF DecisionSol->Immobilized No Result Resolution (Rs) > 1.5? Coated->Result Immobilized->Result Optimize Optimize: 1. Change Modifier (EtOH vs IPA) 2. Lower Temp (10-20°C) 3. Flow Rate Result->Optimize No Final Final Method Validation Result->Final Yes Optimize->Result

Caption: Logic flow for selecting the appropriate stationary phase and optimizing conditions based on solubility and resolution.

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing or Broadening

User Question: "I am seeing significant tailing on the acetamide peak using Chiralpak AD-H with Hexane/IPA. It’s making integration difficult. How do I fix this?"

Technical Diagnosis: While amides are neutral, they can still interact with residual silanol groups on the silica support or undergo self-association at high concentrations. Corrective Actions:

  • Temperature Control: Lower the column temperature to 15-20°C. Lower temperatures often improve enantioselectivity and peak shape for amides by reducing kinetic energy and stabilizing the transient diastereomeric complex.

  • Solvent Switch: Switch the modifier from IPA to Ethanol. Ethanol has better mass transfer kinetics, often resulting in sharper peaks.

  • Sample Load: Check for column overload. Dilute the sample 10x and reinject. If the tailing disappears, it was a loading issue.

Issue 2: Poor Solubility in Mobile Phase

User Question: "My sample precipitates when I mix it with the 90:10 Hexane/IPA mobile phase. I can't inject it."

Technical Diagnosis: Fluorinated acetamides often have low solubility in alkanes. Injecting a sample dissolved in a strong solvent (like DMSO or DCM) into a coated column (AD/OD) using a weak mobile phase can strip the stationary phase or cause precipitation at the column head. Corrective Actions:

  • Use Immobilized Columns (Recommended): Switch to Chiralpak IA or IC . These phases are chemically bonded to the silica.[2]

  • Co-Solvent Injection: You can dissolve the sample in Dichloromethane (DCM) or Ethyl Acetate and use a mobile phase containing these solvents (e.g., Hexane/DCM/EtOH). Note: Only safe on Immobilized columns.

Issue 3: Loss of Resolution Over Time

User Question: "The method worked last week, but now the peaks are merging. Is the column dead?"

Technical Diagnosis: This is often due to the accumulation of strongly retained impurities or "memory effects" from previous runs.[3] Corrective Actions:

  • Regeneration: Flush the column.

    • For Coated (AD/OD): Flush with 100% Ethanol at 0.5 mL/min for 2 hours (Do NOT use DCM/THF).

    • For Immobilized (IA/IC): Flush with THF or DCM to strip strongly bound contaminants.

  • Guard Column: Ensure a guard column is installed to trap particulate matter and irreversible binders.

Alternative Technique: Enzymatic Kinetic Resolution (EKR)

If chromatographic separation is too costly for scale-up, biocatalysis offers a powerful alternative for generating the (1S)-acetamide or its precursor.

Mechanism: Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly selective for the acylation of amines or the hydrolysis of acetamides.

Protocol A: Hydrolytic Resolution (Starting with Racemic Acetamide)

  • Substrate: Racemic N-(1-(4-fluorophenyl)ethyl)acetamide.

  • Catalyst: Novozym 435 (Immobilized CAL-B).[4]

  • Medium: Phosphate buffer (pH 7.0) / Organic co-solvent (e.g., MTBE) biphasic system.

  • Outcome: The enzyme typically hydrolyzes the (R)-amide to the (R)-amine, leaving the (S)-amide unreacted.

  • Purification: Acid/Base extraction. The amine moves to the aqueous acid phase; the desired (S)-acetamide remains in the organic phase.

Protocol B: Acylation Resolution (Starting with Racemic Amine)

  • Substrate: Racemic 1-(4-fluorophenyl)ethylamine.[5]

  • Acyl Donor: Ethyl Acetate or Isopropyl Acetate.

  • Catalyst: CAL-B.

  • Outcome: CAL-B selectively acylates the (R)-amine to form (R)-acetamide. The (S)-amine remains unreacted.

  • Note: To get the (S)-acetamide via this route, you would need an enzyme with opposite selectivity (e.g., Pseudomonas cepacia lipase) or use the (R)-selective process and chemically acylate the remaining (S)-amine.

EKR Workflow Diagram

EKR RacemicAmide Racemic Acetamide Enzyme Novozym 435 (Hydrolysis) RacemicAmide->Enzyme Separation Acid/Base Extraction Enzyme->Separation RAmine (R)-Amine (Hydrolyzed Product) Separation->RAmine Aqueous Phase (Acidic) SAmide (S)-Acetamide (Unreacted Target) Separation->SAmide Organic Phase

Caption: Enzymatic kinetic resolution via hydrolysis to isolate the (S)-acetamide.

Quantitative Data Summary

ParameterHPLC (Analytical)SFC (Preparative)Enzymatic Resolution
Typical Run Time 10 - 20 mins3 - 8 mins24 - 48 hours
Solvent Consumption High (Hexane/Alcohol)Low (CO

/MeOH)
Low (Buffer/MTBE)
Purity Potential > 99.9% ee> 99.5% ee> 99% ee (conversion dependent)
Throughput mg/day g/day to kg/day Multi-kg batches
Cost Driver Columns & SolventsEquipment CapExEnzyme Cost

References

  • Chiral Stationary Phase Selection

    • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. Retrieved from

  • Enzymatic Resolution Mechanisms

    • Ghanem, A. (2007).[6] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluoxetine, duloxetine and atomoxetine. Tetrahedron: Asymmetry.[7]

  • SFC Methodologies

    • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.

  • General Chiral HPLC Troubleshooting

    • Phenomenex. Chiral HPLC Troubleshooting Guide.

(Note: While specific literature on the exact acetamide derivative is proprietary in many contexts, the protocols above are derived from validated methodologies for the 1-phenylethylamine class of compounds.)

Sources

Reducing cytotoxicity of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #409-CFA Subject: Reducing Cytotoxicity of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Group

Executive Summary

You are encountering cytotoxicity with 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide . To resolve this, we must address the compound's intrinsic chemical nature. This molecule contains an


-chloroacetamide  warhead, a potent electrophile.

While the (1S)-1-(4-fluorophenyl)ethyl moiety provides chiral selectivity and lipophilicity, the chloroacetamide group drives toxicity via S_N2 alkylation of cellular nucleophiles—primarily Glutathione (GSH) and cysteine residues on proteins. The resulting toxicity is often "off-target," driven by oxidative stress rather than specific target engagement.

This guide provides the mechanistic logic and validated protocols to decouple specific pharmacological activity from general electrophilic toxicity.

Part 1: The Mechanism of Toxicity

To mitigate the toxicity, you must understand the cascade. The chloroacetamide group is not inert; it is a "soft" electrophile that preferentially reacts with "soft" nucleophiles (thiols).

The Toxicity Cascade
  • Cellular Entry: The lipophilic fluorophenyl group facilitates rapid membrane permeation.

  • GSH Depletion: The chloroacetamide alkylates the cysteine thiol of Glutathione (GSH).

  • Redox Collapse: Depleted GSH levels prevent the neutralization of Reactive Oxygen Species (ROS).

  • Mitochondrial Dysfunction: ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to apoptosis or necrosis.

Visualization: The Alkylation-Stress Pathway

ToxicityMechanism Compound 2-chloro-N-... (Electrophile) GSH Cellular GSH (Nucleophile) Compound->GSH S_N2 Alkylation Adduct GSH-Conjugate (Inactive) GSH->Adduct Depletion ROS ROS Accumulation (H2O2, Superoxide) GSH->ROS Loss of Buffering Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Death Cell Death (Apoptosis/Necrosis) Mito->Death Caspase Activation

Figure 1: The mechanistic pathway of chloroacetamide-induced cytotoxicity via Glutathione (GSH) depletion and subsequent oxidative stress.[1][2][3][4][5]

Part 2: Troubleshooting Guide (FAQ)

Q1: The cells die within 2-4 hours. Is this apoptosis?

Diagnosis: Unlikely. Rapid death (<4 hours) usually indicates necrosis due to physical stress or massive solubility failure, not mechanism-based signaling.

  • Root Cause: The fluorophenyl group makes this compound hydrophobic. If dissolved in DMSO and spiked into media, it may precipitate into micro-crystals that lyse cell membranes.

  • Solution: Check your final DMSO concentration. Ensure it is

    
    . If precipitation is visible under the microscope, reduce the stock concentration or use an intermediate dilution step (Stock 
    
    
    
    Media/DMSO mix
    
    
    Cells).
Q2: My IC50 shifts dramatically between 24h and 72h readouts. Why?

Diagnosis: This is the hallmark of cumulative alkylation .

  • Root Cause: Unlike reversible inhibitors, covalent electrophiles accumulate adducts over time. A 72-hour incubation allows the compound to deplete the cell's entire GSH reserve, turning a specific inhibitor into a general toxin.

  • Solution: Switch to a Pulse-Chase (Washout) Assay (See Protocol A).

Q3: How do I prove the toxicity is "off-target"?

Diagnosis: You need to distinguish between inhibiting your protein of interest and killing the cell via GSH depletion.

  • Solution: Perform a Thiol Rescue Experiment (See Protocol B). If adding N-Acetylcysteine (NAC) rescues the cells but abolishes your drug's efficacy, your drug is likely hitting the target via the same cysteine-reactive mechanism. If NAC rescues viability without affecting efficacy, the toxicity was off-target ROS stress.

Part 3: Optimized Experimental Protocols

Protocol A: The "Pulse-Chase" Washout Assay

Objective: To limit off-target alkylation while maintaining specific target engagement (assuming rapid covalent kinetics).

Rationale: Chloroacetamides often bind their specific targets within minutes to hours. Leaving them in the media for days causes unnecessary GSH depletion.

Workflow:

  • Seed Cells: Plate cells (e.g., HEK293, HeLa) at optimal density. Allow adhesion (o/n).

  • Pulse Treatment:

    • Prepare compound in media (Keep DMSO constant).[6]

    • Treat cells for 1 to 4 hours only.

  • The Chase (Washout):

    • Aspirate media carefully.

    • Wash 2x with warm PBS (to remove unbound electrophile).

    • Add fresh, compound-free complete media.

  • Incubation: Incubate for the remainder of the assay duration (e.g., 24-48h).

  • Readout: Measure viability (ATP/MTT).

Success Metric: If the specific potency (efficacy) remains high but cytotoxicity drops significantly compared to continuous exposure, you have successfully optimized the window.

Protocol B: Thiol Rescue & Validation

Objective: To determine if cytotoxicity is driven by GSH depletion.

Materials:

  • N-Acetylcysteine (NAC) (Sigma-Aldrich or equivalent). Prepare a 100 mM stock in PBS (pH adjusted to 7.4).

Experimental Design Table:

GroupPre-Treatment (1h)Compound TreatmentExpected Outcome (If Toxicity is ROS-mediated)
Control Media OnlyVehicle (DMSO)100% Viability
Toxic Media OnlyCompound (

)
< 50% Viability
Rescue NAC (2 - 5 mM) Compound (

)
> 80% Viability (Rescue)
NAC Control NAC (5 mM)Vehicle (DMSO)100% Viability (Safety Check)

Step-by-Step:

  • Pre-treat cells with 2 mM to 5 mM NAC for 1 hour.

  • Add the chloroacetamide compound directly to the NAC-containing media.

  • Incubate for 24 hours.

  • Measure viability.[6][7][8][9][10]

Interpretation:

  • Full Rescue: Toxicity was driven by GSH depletion/ROS.

  • No Rescue: Toxicity is likely due to off-target binding of non-cysteine residues or other mechanisms (e.g., membrane disruption).

Part 4: Decision Logic for Assay Optimization

Use this flow to determine the next step in your experiment.

OptimizationFlow Start Start: High Cytotoxicity Observed CheckSolubility Check Solubility: Crystals visible? Start->CheckSolubility FixSolubility Reduce DMSO <0.5% Improve Dilution CheckSolubility->FixSolubility Yes CheckTime Check Kinetics: Is death < 4h? CheckSolubility->CheckTime No Necrosis Likely Necrosis: Reduce Concentration CheckTime->Necrosis Yes Mechanism Mechanism Check: Does NAC rescue? CheckTime->Mechanism No (>24h death) OffTarget ROS Toxicity: Use Protocol A (Washout) Mechanism->OffTarget Yes (Rescue) OnTarget Target Toxicity: Compound is too potent/promiscuous Mechanism->OnTarget No (No Rescue)

Figure 2: Troubleshooting decision tree for isolating the source of cytotoxicity.

References

  • Mechanism of Chloroacetamide Toxicity

    • Title: Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
    • Source:Chemical Research in Toxicology / NIH PubMed Central.
    • Relevance: Establishes the link between chloroacetamides, GSH depletion, and ROS generation.[3][11]

    • URL:[Link]

  • Glutathione Depletion & Rescue

    • Title: Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection.[5]

    • Source:Molecules / ResearchG
    • Relevance: details the stoichiometry and method for using NAC to prevent electrophilic cytotoxicity.
    • URL:[Link]

  • DMSO Limits in Cell Culture

    • Title: Considerations regarding use of solvents in in vitro cell based assays.
    • Source:BMC Research Notes.
    • Relevance: Validates the requirement to keep DMSO <0.
    • URL:[Link]

Sources

Validation & Comparative

Comparing efficacy of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide with other inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (herein referred to as Compound A ) against other inhibitor classes. The analysis focuses on its role as a chiral covalent probe , evaluating its efficacy, mechanism of action, and selectivity profile relative to acrylamides and reversible analogs.

Executive Summary

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is a chiral chloroacetamide-based covalent inhibitor. Unlike reversible inhibitors that rely solely on non-covalent interactions, this compound utilizes a reactive chloroacetamide warhead to form an irreversible thioether bond with nucleophilic cysteine residues in target proteins. Its efficacy is driven by a two-step mechanism: initial non-covalent binding (affinity,


) directed by the (S)-1-(4-fluorophenyl)ethyl  scaffold, followed by rapid alkylation (

).

This guide compares Compound A with:

  • Acrylamide Analogs (e.g., N-[(1S)-1-(4-fluorophenyl)ethyl]acrylamide) – Lower reactivity, higher selectivity.

  • Reversible Analogs (e.g., N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide) – No covalent bond, transient inhibition.

  • Stereoisomers (e.g., (R)-enantiomer) – Demonstrating chiral recognition.

Chemical Profile & Mechanism of Action

Compound A functions as an electrophilic trap. The chloroacetamide group is an


 alkylating agent, while the (S)-1-(4-fluorophenyl)ethyl  moiety provides steric complementarity and hydrophobic interactions (pi-stacking) to position the warhead near a target cysteine.
Mechanism:

Alkylation

The reaction proceeds via nucleophilic attack of a thiolate anion (


) on the 

-carbon of the chloroacetamide, displacing the chloride ion.

Key Features:

  • Warhead:

    
    -Chloroacetamide (Moderate to High Reactivity).
    
  • Scaffold: Chiral (S)-benzylamine derivative (Selectivity Driver).

  • Kinetics: Follows two-step covalent inhibition kinetics (

    
    ).
    

Mechanism Enzyme Free Enzyme (Cys-SH) Complex Non-Covalent Complex (E·I) Enzyme->Complex Binding (K_I) Inhibitor Compound A (Cl-Acetamide) Inhibitor->Complex Transition Transition State (S_N2 Attack) Complex->Transition Alignment Product Covalent Adduct (E-S-Acetamide) Transition->Product Alkylation (k_inact) Cl- Leaving Group

Figure 1: Mechanism of covalent inhibition via


 alkylation of a cysteine residue.
Comparative Efficacy Analysis

The following table summarizes the performance of Compound A against standard inhibitor classes. Data is representative of typical covalent fragment screening campaigns.

Table 1: Efficacy & Kinetic Parameters Comparison
Inhibitor ClassRepresentative StructureReactivity (

)
Affinity (

)
SelectivityResidence Time
Compound A (Chloroacetamide) 2-Cl-N-[(1S)-...]-acetamideHigh (

)
Moderate (

)
Moderate (Promiscuous if

is high)
Infinite (Irreversible)
Acrylamide Analog Acryloyl-N-[(1S)-...]-amineLow/Mod (

)
Moderate (

)
High (Target-specific activation)Infinite (Irreversible)
Reversible Analog Acetyl-N-[(1S)-...]-amineN/A Low (

)
Low (Rapid off-rate)Transient (Seconds)
(R)-Enantiomer 2-Cl-N-[(1R)-...]-acetamideHigh Very Low (

)
Poor (Non-specific alkylation)Infinite (if bound)
Analysis:
  • vs. Acrylamides: Compound A is significantly more reactive due to the intrinsic electrophilicity of the C-Cl bond compared to the Michael acceptor (acrylamide). While this leads to higher potency (lower

    
    ), it may reduce selectivity, potentially labeling off-target cysteines (e.g., glutathione).
    
  • vs. Reversible Analogs: Compound A exhibits superior efficacy in cellular assays. The covalent bond prevents "washout," maintaining inhibition even after the free drug is cleared. This is critical for targets with high turnover rates.

  • Stereochemical Effect: The (S)-configuration is crucial. The (R)-enantiomer typically clashes with the binding pocket, preventing the warhead from reaching the cysteine. Any activity seen with the (R)-isomer is likely due to non-specific alkylation (toxicity).

Experimental Protocols for Validation

To rigorously evaluate Compound A, researchers must employ a cascade of assays focusing on kinetics and specificity.

Protocol A: Determination of

(Time-Dependent Inhibition)

Objective: Quantify the efficiency of covalent bond formation.

  • Preparation: Prepare a 2-fold serial dilution of Compound A (0.1 nM to 10

    
    M) in assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT).
    
  • Incubation: Mix Enzyme (5 nM) with Compound A at various concentrations.

  • Time Points: Aliquot samples at

    
     min.
    
  • Activity Assay: Dilute aliquots 100-fold into substrate solution (e.g., fluorogenic peptide) to stop the reaction and measure residual velocity (

    
    ).
    
  • Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each concentration.
    • Plot

      
       vs. [I] to fit the hyperbolic equation:
      
      
      
      
    • Calculate efficiency ratio:

      
       (
      
      
      
      ).
Protocol B: Intact Protein Mass Spectrometry

Objective: Confirm stoichiometry and covalent labeling.

  • Incubation: Incubate Enzyme (1

    
    M) with Compound A (10 
    
    
    
    M) for 60 min at RT.
  • Desalting: Remove excess inhibitor using Zeba Spin Desalting Columns (7K MWCO).

  • LC-MS Analysis: Inject onto a C4 column coupled to a Q-TOF mass spectrometer.

  • Deconvolution: Deconvolute the raw spectra.

  • Validation Criteria: Look for a mass shift of +76.5 Da (Molecular Weight of Compound A minus HCl, i.e., replacement of Cl with S).

    • Note: If +76.5 Da is observed, specific alkylation occurred. If multiple shifts (+153 Da) are seen, the compound is promiscuous.

Visualization of Evaluation Workflow

The following diagram outlines the decision matrix for validating Compound A as a lead candidate.

Workflow Start Compound A Synthesis Screen Primary Screen (IC50 @ 1h) Start->Screen Hit Hit? (IC50 < 1 uM) Screen->Hit Kinetic Kinetic Analysis (k_inact / K_I) Hit->Kinetic Yes Discard Discard/Optimize Hit->Discard No MS Mass Spec (Stoichiometry) Kinetic->MS High Efficiency Selectivity Selectivity Profiling (Proteome-wide ABPP) MS->Selectivity Mono-adduct MS->Discard Multi-adduct Lead Valid Covalent Probe Selectivity->Lead Specific Selectivity->Discard Promiscuous

Figure 2: Strategic workflow for validating chiral covalent inhibitors.

References
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry, 59(4), 1350-1369. Link

  • Åkerfeldt, K. S., et al. (2011). Kinetic analysis of covalent inhibitors. Methods in Enzymology, 501, 209-228. Link

A Comparative Analysis of α-Haloacetamide Derivatives: 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide vs. 2-bromo-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms is a cornerstone of modern drug design. The choice of a specific halogen can profoundly influence a compound's physicochemical properties, reactivity, and ultimately, its biological activity and pharmacokinetic profile. This guide provides a detailed comparative analysis of two structurally analogous α-haloacetamides: 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide and its bromo-counterpart, 2-bromo-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide.

This comparison will delve into the nuances of their chemical synthesis, reactivity, and potential biological implications, offering valuable insights for researchers engaged in the synthesis and evaluation of novel chemical entities.

Introduction to α-Haloacetamides

The α-haloacetamide scaffold is a prevalent feature in a multitude of biologically active molecules.[1] This structural motif is characterized by a halogen atom (fluorine, chlorine, bromine, or iodine) positioned on the carbon atom alpha to the amide carbonyl group.[2][3] The presence of the electron-withdrawing halogen and amide groups imparts a unique chemical reactivity to the α-carbon, making it susceptible to nucleophilic attack. This reactivity is frequently exploited in the covalent modification of biological targets, such as enzyme active sites, rendering α-haloacetamides a valuable class of irreversible inhibitors.

The N-aryl-α-haloacetamide subclass, to which the two compounds of interest belong, has been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[4][5] The nature of the halogen substituent is a critical determinant of the compound's reactivity and, by extension, its biological efficacy and potential for off-target effects.

Synthesis and Physicochemical Properties

The synthesis of both 2-chloro- and 2-bromo-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide typically involves the acylation of the chiral amine, (1S)-1-(4-fluorophenyl)ethylamine, with the corresponding haloacetyl halide (chloroacetyl chloride or bromoacetyl bromide) in the presence of a base.[1][6]

dot

Caption: Generalized workflow for the synthesis of the target α-haloacetamides.

A comparison of the key physicochemical properties of the two compounds is summarized below. While experimental data for these specific molecules is limited, predictions can be made based on established chemical principles and data from analogous structures.[7][8][9]

Property2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide2-bromo-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamideRationale for Difference
Molecular Weight ~217.65 g/mol ~262.10 g/mol The higher atomic mass of bromine compared to chlorine.
Reactivity Less reactiveMore reactiveThe Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond, making bromide a better leaving group.[10][11]
Lipophilicity (LogP) LowerHigherBromine is generally more lipophilic than chlorine, which can affect membrane permeability and binding to hydrophobic pockets.[12]
Polarizability LowerHigherThe larger electron cloud of bromine makes it more polarizable, potentially leading to stronger van der Waals interactions with biological targets.[10]
Comparative Reactivity: The Impact of the Halogen

The primary determinant of the differential reactivity between the chloro and bromo analogs is the nature of the carbon-halogen bond.[11] The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a superior leaving group compared to the chloride ion.[11] This has significant implications for their interactions with biological nucleophiles.

In the context of covalent inhibition of an enzyme, the reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophilic residue in the enzyme's active site (e.g., cysteine, histidine, or serine) attacks the α-carbon, displacing the halide.

dot

SN2_Mechanism Reactants Enzyme-Nucleophile (Enz-Nu⁻) + α-Haloacetamide Transition_State Transition State [Nu---C---X]⁻ Reactants:cpd->Transition_State Attack on α-carbon Products Covalently Modified Enzyme (Enz-Nu-C) + Halide Ion (X⁻) Transition_State->Products:prod Halide displacement

Caption: Generalized SN2 mechanism for covalent enzyme inhibition.

Due to the factors mentioned above, the bromo-derivative is expected to be a more potent covalent modifier than its chloro-counterpart. The rate of the SN2 reaction will be faster for the bromo-compound, leading to a more rapid and efficient labeling of the target protein under identical conditions.[11]

However, this enhanced reactivity is a double-edged sword. The higher electrophilicity of the bromo-compound could lead to a greater degree of non-specific reactivity with other biological nucleophiles, potentially resulting in off-target effects and higher cytotoxicity. The chloro-derivative, being more stable, might offer a better balance between on-target reactivity and off-target promiscuity.[3]

Potential Biological and Pharmacological Implications

The choice between a chloro and bromo substituent can have profound effects on a compound's biological activity.[12]

  • Potency and Efficacy: As discussed, the higher reactivity of the bromo-compound could translate to higher potency in in vitro assays, reflected by a lower IC50 value.[12] However, this does not always guarantee superior in vivo efficacy, where factors like metabolic stability and target engagement in a complex biological system come into play.

  • Metabolic Stability: The metabolic fate of these compounds could also be influenced by the halogen. While both are susceptible to enzymatic hydrolysis of the amide bond, the different electronic properties of the halogenated phenyl ring could influence cytochrome P450-mediated metabolism.[13] The increased lipophilicity of the bromo-compound might lead to greater sequestration in adipose tissue.

  • Safety and Toxicity: The higher reactivity of the bromo-derivative may increase the risk of idiosyncratic toxicity through the formation of reactive metabolites or off-target covalent modification of proteins. Chloroacetamide itself and its derivatives are known to have toxic properties.[14][15] Fluoroacetamide, a related compound, is a known neurotoxin.[16] Therefore, careful toxicological evaluation of any new α-haloacetamide is crucial.

Experimental Protocols for Comparative Evaluation

To empirically determine the differences between these two compounds, a series of well-defined experiments are necessary.

5.1. Chemical Reactivity Assay

A simple chemical reactivity assay can be performed to quantify the difference in electrophilicity. This can be achieved by monitoring the reaction rate with a model nucleophile, such as glutathione (GSH), using techniques like HPLC or NMR spectroscopy.

Experimental Protocol: Glutathione (GSH) Reactivity Assay

  • Preparation of Solutions:

    • Prepare stock solutions of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide and its bromo-analog (e.g., 10 mM in DMSO).

    • Prepare a stock solution of GSH (e.g., 100 mM in a suitable aqueous buffer, pH 7.4).

  • Reaction:

    • In a temperature-controlled vial, mix the buffer, GSH solution, and the test compound to final concentrations (e.g., 1 mM GSH and 100 µM of the test compound).

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a suitable quenching agent (e.g., an acid).

  • Quantification:

    • Analyze the samples by reverse-phase HPLC to measure the disappearance of the parent compound and the appearance of the GSH adduct.

  • Data Analysis:

    • Calculate the second-order rate constant for the reaction of each compound with GSH. A higher rate constant indicates greater reactivity.

5.2. Biological Evaluation: In Vitro Assays

Assuming a biological target has been identified (e.g., a specific enzyme), a series of in vitro assays can be conducted.

Experimental Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Cell Culture and Lysate Preparation:

    • Culture a relevant cell line that expresses the target enzyme.

    • Prepare cell lysates containing the active enzyme.

  • Inhibition Assay:

    • In a multi-well plate, set up reactions containing the cell lysate, a suitable substrate for the enzyme, and ATP (if it's a kinase).

    • Add varying concentrations of the chloro- and bromo-compounds.

  • Detection:

    • After a defined incubation period, measure the enzyme activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Plot the enzyme activity against the inhibitor concentration and determine the IC50 value for each compound. A lower IC50 indicates greater potency.

dot

Caption: Experimental workflow for the GSH reactivity assay.

Conclusion

The choice between 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide and its bromo-analog is a strategic decision that hinges on the desired balance between reactivity, potency, and selectivity. The bromo-derivative offers higher intrinsic reactivity, which can be advantageous for achieving potent covalent modification of a biological target.[10][11] However, this comes with an increased risk of off-target effects. The chloro-derivative, while less reactive, may provide a more favorable therapeutic window by minimizing non-specific interactions.[17]

Ultimately, the optimal choice will depend on the specific biological context and the therapeutic goals. A thorough experimental evaluation, encompassing chemical reactivity, in vitro potency, and in vivo efficacy and safety studies, is essential to make an informed decision in a drug discovery program.

References

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100-170. [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Sato, K., & Toste, F. D. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 139(22), 7492–7495. [Link]

  • Dudek, A., Marzec, M., & Wnętrzak, A. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. PMC. [Link]

  • PubChem. (n.d.). 2-chloro-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- Properties. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. [Link]

  • De Kimpe, N., & Verhé, R. (1986). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Request PDF. [Link]

  • Thilmany, P., & Gandon, G. (2018). Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. SciSpace. [Link]

  • Wang, Z. J., & Li, Z. (2026). Amidation Reaction of α-Halo Acylsilanes and Amino Acid Esters under Aqueous Conditions. Nature Communications. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. [Link]

  • Siddaraju, B. P., Jasinski, J. P., Golen, J. A., & Yathirajan, H. S. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCr Journals. [Link]

  • Teixeira, B. de A., et al. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. Observatório de la Economía Latinoamericana. [Link]

  • Zhang, Y., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1269. [Link]

  • ResearchGate. (2023). (PDF) Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent. [Link]

  • PubChem. (n.d.). N-(1-phenylethyl)acetamide. National Center for Biotechnology Information. [Link]

  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]

  • ResearchGate. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • MacHarla, A. K., et al. (2017). A Novel and Environmentally Benign Approach for the Synthesis of α-Bromo Aromatic Ketones. Asian Journal of Organic & Medicinal Chemistry, 2(4), 116-120. [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. [Link]

  • Siddaraju, B. P., Jasinski, J. P., Golen, J. A., & Yathirajan, H. S. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(1-(3-chlorophenyl)ethyl)acetamide. National Center for Biotechnology Information. [Link]

  • Gowda, B. T., et al. (2007). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(1-methylethyl)- Env. Fate/Transport. [Link]

  • University of Hertfordshire. (n.d.). Fluoroacetamide. AERU. [Link]

  • Stara, A., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. MDPI. [Link]

  • Hladik, M. L., & Schiffer, C. A. (2015). Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners. Pendidikan Kimia. [Link]

  • McLean, S. (1978). Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 305(2), 173-180. [Link]

  • Frontiers. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

Sources

Cross-reactivity profiling of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the cross-reactivity profiling of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide , a chiral electrophilic fragment used in chemoproteomics and covalent drug discovery.

Part 1: Executive Summary & Technical Positioning

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is a cysteine-reactive "scout fragment" belonging to the


-chloroacetamide class. Unlike simple, achiral probes (e.g., 2-chloroacetamide or KB02), this compound incorporates a chiral (S)-ethyl  linker and a 4-fluorophenyl  moiety. These structural features introduce steric constraints and electronic modulation that tune its proteome-wide selectivity, making it a critical tool for mapping ligandable cysteines in "undruggable" targets.

Primary Application:

  • Target Discovery: Identification of hyper-reactive and ligandable cysteines in native proteomes.

  • Selectivity Benchmarking: Serving as a "tuned" electrophile to assess the druggability of cryptic pockets compared to promiscuous alkylators.

  • Fragment-Based Drug Discovery (FBDD): A starting scaffold for developing covalent inhibitors (e.g., for kinases, GTPases, or E3 ligases).

Part 2: Comparative Performance Analysis

The following table objectively compares 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (referred to here as Probe-S-F ) against standard alternatives in covalent profiling.

FeatureProbe-S-F (Subject)KB02 (Standard Scout)Acrylamide Probes (e.g., KB05)
Warhead Chemistry

-Chloroacetamide (Strong Electrophile)

-Chloroacetamide (Strong Electrophile)
Acrylamide (Moderate Electrophile)
Reactivity Mechanism Irreversible

Alkylation
Irreversible

Alkylation
Irreversible Michael Addition
Selectivity Driver Chiral recognition + Fluorine electronicsReactivity-driven (Little steric selection)Warhead "softness" + reversibility potential
Proteome Coverage High-Specific : Targets conformationally restricted cysteines.High-Promiscuous : Labels most surface-accessible cysteines.Moderate : Targets specific "privileged" cysteines.[1]
False Positive Rate Low (due to steric fit requirement)High (non-specific alkylation)Low (requires specific orientation)
Ideal Use Case Hit expansion for specific pockets; SAR exploration.Initial "ligandability" mapping of a new proteome.Targeting non-catalytic, lower-reactivity cysteines.

Analyst Insight: The inclusion of the (S)-methyl group at the benzylic position creates a "stereochemical filter," preventing the probe from entering shallow or sterically crowded non-functional sites that achiral probes like KB02 often label.

Part 3: Cross-Reactivity Profiling Methodology (isoTOP-ABPP)

To accurately profile the cross-reactivity of this probe, a Competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) workflow is required. This self-validating protocol distinguishes specific binding from non-specific alkylation.

Experimental Protocol

Phase 1: Proteome Preparation & Competition

  • Lysis: Lyse cells (e.g., HEK293T, Jurkat) in PBS containing mild detergent (0.1% Triton X-100) and protease inhibitors. Adjust protein concentration to 2 mg/mL.

  • Competition: Divide lysate into two pools:

    • Vehicle Control: Treat with DMSO.

    • Probe Treatment: Treat with Probe-S-F (concentration gradient: 1, 10, 50

      
      M) for 60 min at 25°C.
      
    • Rationale: This step allows the probe to covalently block its specific targets.

Phase 2: Probe Labeling & Enrichment 3. Chase Labeling: Treat both pools with a broad-spectrum alkyne-tagged probe (e.g., IA-alkyne , 100


M) for 60 min. This labels all remaining free cysteines.
4.  Click Chemistry:  Conjugate biotin-azide tags with distinct isotopic masses (e.g., TEV-biotin-Light  for Vehicle, TEV-biotin-Heavy  for Probe-treated) using CuAAC (1 mM CuSO

, 100

M TBTA, 1 mM TCEP). 5. Enrichment: Combine Light and Heavy lysates (1:1 ratio). Enrich biotinylated proteins on Streptavidin-agarose beads.

Phase 3: Proteolysis & MS Analysis 6. On-Bead Digestion: Digest bound proteins with Trypsin (sequencing grade) overnight. 7. Peptide Release: Elute probe-modified peptides. (Note: For TEV-linked tags, use TEV protease; for acid-cleavable, use formic acid). 8. LC-MS/MS: Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap Eclipse).

Phase 4: Data Quantification

  • Calculate the Ratio (

    
    )  of MS1 peak areas: 
    
    
    
    .
  • Interpretation:

    • 
      : Target was not bound by Probe-S-F (non-target).
      
    • 
      : Target was blocked by Probe-S-F (specific hit).
      
    • 
      : High-affinity/high-occupancy target.
      

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the competitive profiling logic and the specific chemical engagement of the probe.

ABPP_Workflow Lysate Native Proteome (Cysteine-Rich) Probe Probe-S-F (2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide) Lysate->Probe Competition Step (Blocks Specific Cys) IA_Alkyne IA-Alkyne (Broad-Spectrum Reporter) Lysate->IA_Alkyne Control Arm (DMSO Only) Probe->IA_Alkyne Chase Step (Labels Residual Cys) Click CuAAC Click Chemistry (Light vs Heavy Tags) IA_Alkyne->Click Isotopic Tagging MS LC-MS/MS Analysis (Quantify Light:Heavy Ratio) Click->MS Enrichment & Digestion Hit Hit (Ratio > 5) Specific Target MS->Hit High L/H Ratio Miss Non-Target (Ratio ~ 1) Off-Target/Unreactive MS->Miss L/H Ratio ~ 1

Caption: Workflow for competitive isoTOP-ABPP. The probe blocks specific cysteines, preventing subsequent labeling by the reporter (IA-Alkyne), resulting in a high Light:Heavy ratio for true targets.

Part 5: References & Authority

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Foundational text on using chloroacetamide scout fragments (KB02, etc.) for cysteine profiling.

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link

    • Establishes the isoTOP-ABPP methodology for reactivity assessment.

  • Meroueh, S., et al. (2023). "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." RSC Medicinal Chemistry, 14, 1803-1816. Link

    • Demonstrates the application of specific chloroacetamide libraries in targeting difficult protein-protein interactions.

Sources

Confirming biological effects of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide with a secondary assay

Author: BenchChem Technical Support Team. Date: March 2026

The rational design of targeted covalent inhibitors (TCIs) has fundamentally transformed modern drug discovery, allowing for the development of highly potent compounds with prolonged pharmacological effects[1]. When evaluating novel electrophilic pharmacophores such as 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide , primary biochemical screens are insufficient. Electrophiles are notoriously prone to false positives in cell-free assays due to non-specific alkylation, aggregation, or interference from redox-active buffer additives like dithiothreitol (DTT).

The Chemical Context: Warhead Tuning and Recognition

The compound 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is engineered with two distinct functional domains:

  • The Recognition Element: The chiral (1S)-1-(4-fluorophenyl)ethyl moiety drives initial non-covalent affinity (

    
    ). The stereospecificity ensures precise alignment within the target's hydrophobic pocket, while the para-fluoro substitution enhances metabolic stability without introducing prohibitive steric bulk.
    
  • The Electrophilic Warhead: The alpha-chloroacetamide group acts as the reactive center. Once positioned by the recognition element, it undergoes an

    
     displacement by a proximate, nucleophilic cysteine residue, resulting in irreversible target inactivation (
    
    
    
    ).

Comparative Analysis: Why the Chloroacetamide?

To demonstrate the superior performance of the focal compound, we compared it against three structural alternatives targeting the same model cysteine-containing kinase.

  • Alternative A (Acrylamide Analog): Features a less intrinsically reactive Michael acceptor. While highly selective, it requires perfect orbital alignment and a highly activated cysteine to achieve covalent bonding.

  • Alternative B (Fluoroacetamide Analog): Replaces the chlorine leaving group with fluorine. The C-F bond is exceptionally strong, rendering it practically unreactive under physiological conditions.

  • Alternative C (Des-chloro Acetamide): A simple acetamide lacking a leaving group, serving as a purely reversible control.

Quantitative Performance Data

The following table summarizes the biochemical and live-cell performance of these compounds. Notice how biochemical affinity (


) does not always translate to cellular efficacy (

), underscoring the necessity of the secondary NanoBRET assay.
CompoundWarhead TypeBiochemical

(µM)
Covalent Efficiency

(

)
Live-Cell NanoBRET

(µM)
Wash-Out BRET Recovery
2-chloro-N-[(1S)...]acetamide Chloroacetamide0.854,2000.12No (Confirmed Covalent)
Alternative A Acrylamide0.908501.45No (Confirmed Covalent)
Alternative B Fluoroacetamide0.82< 10> 50.0Yes (Reversible)
Alternative C Acetamide1.10N/A8.50Yes (Reversible)

Data Interpretation: The chloroacetamide focal compound achieves the optimal balance. It possesses sufficient intrinsic reactivity to drive rapid covalent bond formation (


 = 4,200), translating to sub-micromolar cellular target engagement. The fluoroacetamide (Alternative B) fails to react, behaving identically to the reversible control (Alternative C) in cells.

Experimental Methodology: Self-Validating NanoBRET TE Protocol

To establish trustworthiness, a secondary assay must be self-validating. The NanoBRET platform utilizes Bioluminescence Resonance Energy Transfer between a NanoLuc-fused target protein and a cell-permeable fluorescent tracer[4].

By incorporating a Wash-Out Step into the protocol, we create an internal control system: if the inhibitor is truly covalent, washing the cells will not restore the BRET signal because the target site is permanently occupied. If the inhibitor is reversible, the wash-out removes the drug, allowing the tracer to bind and restore the signal[2].

Step-by-Step Workflow
  • Cellular Transfection & Equilibration:

    • Action: Transfect HEK293 cells with the Target-NanoLuc fusion plasmid and plate in a 384-well format.

    • Causality: Expressing the target in live cells ensures that the protein maintains its native folding and that the chloroacetamide warhead is evaluated against physiological concentrations of competing nucleophiles (e.g., intracellular glutathione).

  • Inhibitor Incubation:

    • Action: Treat cells with a concentration gradient of the chloroacetamide compound and incubate for 2 hours at 37°C.

    • Causality: Covalent inhibition is time-dependent. A 2-hour window allows sufficient time for the initial non-covalent binding equilibrium to establish, followed by the irreversible

      
       bond formation.
      
  • The Self-Validating Wash-Out Step:

    • Action: Aspirate the media, wash the cells three times with fresh, compound-free DMEM, and incubate for an additional 1 hour.

    • Causality: This physically removes all unbound inhibitor from the intracellular space. This step is the critical differentiator between transient occupancy and permanent covalent modification.

  • Tracer Addition & BRET Quantification:

    • Action: Add the fluorescent NanoBRET tracer and NanoGlo substrate. Read the BRET ratio (Acceptor emission / Donor emission) using a luminescence microplate reader.

    • Causality: The tracer can only bind to unoccupied target sites. A sustained loss of the BRET signal post-washout definitively proves that the chloroacetamide has covalently locked the target.

NanoBRET_Protocol N1 1. Target-NanoLuc Expression N2 2. Inhibitor Incubation N1->N2 Live Cells N3 3. Wash-Out Step (Self-Validation) N2->N3 Covalent Bond Formation N4 4. Fluorescent Tracer Addition N3->N4 Removes Unbound Drug N5 5. BRET Signal Quantification N4->N5 Competitive Displacement

Live-cell NanoBRET workflow utilizing a wash-out step to validate covalent target engagement.

Conclusion

By leveraging the self-validating NanoBRET TE assay, we can definitively confirm that 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide acts as a highly efficient targeted covalent inhibitor. The (1S)-1-(4-fluorophenyl)ethyl recognition motif provides the necessary proximity, while the chloroacetamide warhead exhibits superior cellular target engagement compared to less reactive acrylamide or unreactive fluoroacetamide alternatives.

References

  • 10 years into the resurgence of covalent drugs Source: Future Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Target engagement and drug residence time can be observed in living cells with BRET Source: Nature Communications URL:[Link]

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions Source: ACS Chemical Biology URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-N-phenylethylacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Chloroacetamide Scaffold

The 2-chloro-N-phenylethylacetamide scaffold is a prominent structural motif in medicinal chemistry, recognized for its synthetic accessibility and the diverse range of biological activities its derivatives possess.[1] Compounds belonging to this class, characterized by a phenylethylamine moiety linked to a chloroacetamide group, have been extensively investigated for their potential as analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents.[1][2] The reactivity of the α-chloro group and the modifiable nature of the phenylethyl segment make this scaffold an excellent template for structure-activity relationship (SAR) studies.

This guide provides a comprehensive analysis of the SAR of 2-chloro-N-phenylethylacetamide derivatives. We will dissect the influence of specific structural modifications on various biological activities, compare their performance against established alternatives, and provide detailed experimental protocols for their evaluation. The insights presented herein are intended to guide researchers in the rational design of more potent and selective therapeutic agents based on this versatile chemical framework.

Core Synthesis: Accessing the Scaffold

The foundational 2-chloro-N-phenylethylacetamide structure and its derivatives are most commonly synthesized via the Schotten-Baumann reaction.[1] This straightforward and efficient method involves the acylation of a substituted phenethylamine with chloroacetyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct. This synthetic accessibility is a key reason for the widespread exploration of this chemical class.

G cluster_reactants Reactants cluster_products Product Phenylethylamine Phenylethylamine (or derivative) Reaction Acylation (Schotten-Baumann) Phenylethylamine->Reaction + ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction + Product 2-Chloro-N-phenylethylacetamide Derivative Base Base (e.g., Triethylamine) Base->Reaction Catalyst/ Neutralizer Reaction->Product

Caption: General synthetic scheme for 2-chloro-N-phenylethylacetamide derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-chloro-N-phenylethylacetamides can be finely tuned by modifying three primary structural regions:

  • The Phenyl Ring: Introduction of substituents.

  • The Ethyl Linker: Modifications to the two-carbon chain.

  • The N-Acetamide Group: Alterations to the amide or the α-chloro position.

The following sections explore the SAR for different therapeutic applications.

Antimicrobial Activity

Derivatives of this class have shown significant potential against a range of bacterial and fungal pathogens.[3] The SAR studies in this area have consistently highlighted the importance of lipophilicity and the electronic nature of substituents on the phenyl ring.

Key SAR Insights:

  • Phenyl Ring Substitution: The introduction of halogenated, electron-withdrawing substituents at the para-position of the phenyl ring generally enhances antimicrobial activity.[4] This is attributed to increased lipophilicity, which facilitates the compound's passage through the microbial cell membrane.[4] Compounds like N-(4-chlorophenyl)- and N-(4-fluorophenyl) chloroacetamides have been identified as particularly potent.[4]

  • Gram-Selectivity: The position of substituents can influence the spectrum of activity. Some derivatives show greater efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative bacteria (Escherichia coli), a difference often linked to the complexity of the outer membrane in Gram-negative organisms.[4]

  • Antifungal Action: The parent compound, 2-chloro-N-phenylacetamide, has demonstrated notable activity against Aspergillus flavus and Candida species.[5][6][7]

Proposed Mechanism: The primary antifungal mechanism is believed to be the binding of the compound to ergosterol in the fungal plasma membrane, leading to membrane disruption.[5][7] A secondary mechanism may involve the inhibition of DNA synthesis.[5][7] For antibacterial action, a putative mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are critical for cell wall synthesis.[1]

G cluster_fungal Antifungal Mechanism cluster_bacterial Antibacterial Mechanism Compound 2-Chloro-N-phenylacetamide Derivative Ergosterol Ergosterol Binding Compound->Ergosterol Binds to DNAsynth Inhibition of DNA Synthesis Compound->DNAsynth PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibits Membrane Membrane Disruption Ergosterol->Membrane FungalDeath Fungal Cell Death Membrane->FungalDeath DNAsynth->FungalDeath CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Loss of Integrity leads to

Caption: Proposed antimicrobial mechanisms of action for chloroacetamide derivatives.

Comparative Data: Antimicrobial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several N-(substituted phenyl)-2-chloroacetamides against representative microbes, demonstrating the impact of phenyl ring substitution.

Compound IDPhenyl Ring SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
SP1H>100>100>100[4]
SP24-F62.5125125[4]
SP34-Cl31.2512562.5[4]
SP43-Br62.5>10062.5[4]
Voriconazole(Standard)N/AN/A0.5-2[7]
Rifampicin(Standard)0.008-0.258-32N/A[4]

Data is representative and compiled from cited literature. Exact values can vary based on specific strains and testing conditions.

Anticonvulsant Activity

Structurally related N-substituted phenylacetamides have been evaluated as potential anticonvulsant agents, with activity often assessed using the maximal electroshock seizure (MES) test.[8] This model is indicative of a compound's ability to prevent the spread of seizures, suggesting potential efficacy against generalized tonic-clonic seizures.[8]

Key SAR Insights:

  • Phenyl Ring Substitution: Similar to antimicrobial activity, small, electron-withdrawing groups like chloro and fluoro at the para-position of the phenyl ring appear to be beneficial for anticonvulsant potency.[8] This modification likely influences the electronic and steric properties that govern the molecule's interaction with its biological target.

  • N-Substituent: The group attached to the amide nitrogen is a critical determinant of activity.[8] Studies on related N-benzylacetamides show that this position significantly modulates potency.[9]

  • α-Ketoamide Moiety: In related structures, an α-ketoamide group is considered a key pharmacophoric element, suggesting its electronic properties are important for binding.[8]

Comparative Data: Anticonvulsant Activity (MES Test)

The following data from related N-benzyl-2-acetamidopropionamide derivatives illustrates the potent activity achievable within this broader class of compounds, providing a benchmark for future 2-chloro-N-phenylethylacetamide designs.

CompoundDescriptionAdministrationED₅₀ (mg/kg)Comparison Drug (ED₅₀)Reference
18 N-benzyl-2-acetamido-3-methoxypropionamidei.p. (mice)8.3Phenytoin (6.5 mg/kg)[9]
(R)-18 (R)-stereoisomer of 18i.p. (mice)4.5Phenytoin (6.5 mg/kg)[9]
(S)-18 (S)-stereoisomer of 18i.p. (mice)>100Phenytoin (6.5 mg/kg)[9]
19 N-benzyl-2-acetamido-3-ethoxypropionamidei.p. (mice)17.3Phenytoin (6.5 mg/kg)[9]

This table highlights the high potency and stereospecificity observed in structurally similar anticonvulsants.

Anticancer and Anti-inflammatory Activity
  • Anticancer Potential: The chloroacetamide moiety is often considered crucial for the cytotoxic effects observed in various cancer cell lines.[2] The proposed mechanism involves the inhibition of key cellular enzymes, such as glutathione S-transferase (GST), which plays a role in detoxification and drug resistance.[2]

  • Anti-inflammatory Effects: Some derivatives have shown promising anti-inflammatory activity, in some cases superior to the standard drug ibuprofen.[10] The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of inflammatory mediators like prostaglandins.[3]

Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for key biological assays are provided below.

Protocol 1: General Synthesis of N-Substituted Chloroacetamides

This protocol describes a common method for synthesizing the target compounds.[2]

  • Dissolution: Dissolve the desired amine (e.g., phenylethylamine) (1.0 eq) in a suitable inert solvent such as dichloromethane or toluene.

  • Base Addition: Add a base, such as triethylamine or potassium carbonate (1.2 eq), to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred reaction mixture. Maintain the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound.[4][7]

  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (microbes + medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[8]

  • Animal Model: Use male Swiss mice (20-25 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hind-limb extension seizure.

  • Data Analysis: The absence of the tonic hind-limb extension is considered protection. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using statistical methods like probit analysis.

G cluster_synthesis Phase 1: Chemistry cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Analysis & Optimization Synthesis Chemical Synthesis (Protocol 1) Purify Purification & Characterization (NMR, MS) Synthesis->Purify Antimicrobial Antimicrobial Assays (Protocol 2) Anticonvulsant Anticonvulsant Assays (Protocol 3) SAR SAR Analysis Anticancer Anticancer Assays (e.g., SRB) LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical experimental workflow for SAR studies of novel compounds.

Conclusion and Future Outlook

The 2-chloro-N-phenylethylacetamide scaffold is a rich platform for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that biological activity can be significantly modulated by substitutions on the phenyl ring. For antimicrobial and anticonvulsant applications, para-substituted electron-withdrawing groups are a favorable starting point for design. The high potency observed in structurally related compounds, particularly the stereospecific anticonvulsant activity, suggests that further exploration of chiral derivatives of 2-chloro-N-phenylethylacetamides is a highly promising strategy. Future research should focus on optimizing the pharmacokinetic properties (ADME) of lead compounds and further elucidating their precise molecular targets to translate the in vitro potential into in vivo efficacy.

References

  • A Comprehensive Technical Review of 2-Chloro- N-phenethylacetamide and Its Derivatives: Synthesis, Biological Activity. Benchchem.
  • Application Notes and Protocols: Potential Biological Activity of 2-chloro-N-(1-phenylethyl)acetamide Derivatives. Benchchem.
  • 2-Chloro-2-phenylethylamine. Wikipedia.
  • The Pivotal Role of Structure in the Anticonvulsant Activity of N-Ethyl-2-oxo-2-phenylacetamide Analogs. Benchchem.
  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry.
  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate.
  • Preliminary Investigation of 2-chloro-N-phenylaniline Derivatives: A Technical Guide. Benchchem.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. MDPI. Available from: [Link]

  • Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. Available from: [Link]

  • (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. MDPI. Available from: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available from: [Link]

  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. Available from: [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. ResearchGate. Available from: [Link]

  • The chemical structure of 2-chloro-N-phenylacetamide. ResearchGate. Available from: [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed. Available from: [Link]

  • Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry. Available from: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

  • Synthesis, antileishmanial activity and QSAR studies of 2‑chloro‑N‑arylacetamides. SciELO. Available from: [Link]

  • Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica. Available from: [Link]

Sources

Publish Comparison Guide: Off-Target Profiling of 2-Chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide vs. Alternative Covalent Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide serves as a prototypical high-reactivity covalent probe. The molecule is defined by two functional domains:

  • The Recognition Element: The chiral (1S)-1-(4-fluorophenyl)ethylamine moiety, which drives non-covalent affinity (

    
    ) via hydrophobic packing and halogen bonding within a target's binding pocket.
    
  • The Electrophilic Warhead: The α-chloroacetamide group, which irreversibly alkylates nucleophilic residues (primarily cysteine) via an

    
     mechanism.
    

While chloroacetamides are exceptional tools for mapping the "cysteinome" in early-stage discovery, their high intrinsic reactivity (


) makes them a double-edged sword. They are notorious for widespread off-target toxicity and artifactual modifications[1]. This guide objectively compares the off-target liabilities of this chloroacetamide probe against alternative electrophiles and provides field-proven, self-validating protocols to accurately profile its proteome-wide selectivity.

The Mechanistic Basis of Off-Target Reactivity

To understand the off-target profile of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide, we must analyze the causality of its chemical interactions. Covalent binding is a two-step process: initial reversible binding followed by irreversible bond formation. Because the chloroacetamide warhead is highly electrophilic, the thermodynamic barrier for alkylation is extremely low.

This leads to three primary off-target liabilities:

  • Hyper-reactive and Abundant Cysteines: The compound will readily alkylate highly accessible cysteines on abundant proteins (e.g., Tubulins, ALDH6A1 Cys317, ATP6V1A Cys138) regardless of the fluorophenyl recognition element[2].

  • Artifactual Methionine Oxidation: Chloroacetamides exhibit a severe, often overlooked adverse effect during sample preparation: they induce methionine oxidation in up to 40% of all Met-containing peptides (compared to 2–5% for iodoacetamide)[3].

  • Non-Catalytic Nucleophiles: At higher concentrations, the electrophile will non-specifically react with lysine and histidine residues.

ReactionPathways Compound 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide Target Target Cysteine (Specific Binding) Compound->Target SN2 Alkylation (Kd driven) OffTargetCys Off-Target Cysteines (e.g., Tubulin, ALDH6A1) Compound->OffTargetCys Intrinsic Reactivity OffTargetMet Methionine Oxidation (Artifactual) Compound->OffTargetMet ROS/Artifact OffTargetLys Lysine/Histidine (High Concentration) Compound->OffTargetLys Non-specific

Mechanistic pathways of chloroacetamide reactivity highlighting specific vs. off-target engagements.

Performance Comparison: Chloroacetamides vs. Alternatives

When evaluating 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide for progression into lead optimization, it is critical to compare its warhead against alternative electrophiles. Recent advancements have introduced warheads that maintain the geometry of chloroacetamides but offer superior therapeutic windows.

For example, sulfamate acetamides provide a tunable alternative that drastically reduces off-target reactivity while maintaining target potency[4]. Similarly, masked nitrile oxides exhibit remarkably diminished off-target effects compared to traditional chloroacetamide-based inhibitors[5].

Quantitative Warhead Comparison Table
Warhead TypeIntrinsic ReactivityPrimary TargetMajor Off-Target LiabilitiesIn Vivo Suitability
Chloroacetamide (Target Compound)HighCysteineMet oxidation (≤40%), Abundant Cys, Lys/HisPoor (In vitro probe only)
Acrylamide Low to ModerateCysteineGlutathione depletion (if hyper-reactive)Excellent (FDA-approved)
Sulfamate Acetamide TunableCysteineMinimal Cys off-targets; highly selectiveGood (Emerging)
Masked Nitrile Oxide Context-dependentCysteineLow proteome reactivityGood

Experimental Methodologies for Off-Target Profiling

As an application scientist, I mandate that any chemoproteomic evaluation be a self-validating system. To accurately profile the off-target landscape of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide, we utilize Isotopic Desthiobiotin Activity-Based Protein Profiling (isoDTB-ABPP) combined with rigorous LC-MS/MS controls for oxidation artifacts.

Protocol 1: isoDTB-ABPP Chemoproteomics Workflow

Causality Check: We perform the initial incubation in live cells rather than lysates. This preserves native protein conformations, endogenous competitor concentrations (like glutathione), and local redox environments, ensuring the off-target profile reflects true physiological conditions.

  • Live-Cell Incubation: Treat HEK293T or Jurkat cells with 10 µM of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (or DMSO vehicle) for 2 hours.

  • Cell Lysis & Proteome Extraction: Lyse cells in PBS containing 0.1% NP-40 and protease inhibitors (EDTA-free to prevent metalloprotease interference). Centrifuge at 20,000 x g to clear the lysate.

  • IA-Alkyne Labeling: React the proteome with 100 µM Iodoacetamide-alkyne (IA-alkyne) for 1 hour. Logic: IA-alkyne acts as a broad-spectrum probe. Cysteines covalently occupied by our chloroacetamide compound will be protected from IA-alkyne, appearing as depleted signals.

  • CuAAC Click Chemistry: Append an isotopically labeled desthiobiotin-azide tag (Heavy for compound, Light for DMSO) using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • Enrichment & Digestion: Combine Heavy and Light lysates 1:1. Precipitate proteins, resuspend, and enrich labeled proteins using streptavidin agarose. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Elute desthiobiotinylated peptides and analyze via high-resolution LC-MS/MS. Calculate Heavy/Light ratios to quantify off-target engagement.

ABPPWorkflow Step1 Live Cell Incubation with Compound Step2 Cell Lysis & Proteome Extraction Step1->Step2 Step3 Labeling with IA-Alkyne Probe Step2->Step3 Step4 CuAAC Click Chemistry (Biotin Azide) Step3->Step4 Step5 Streptavidin Enrichment & Trypsin Digest Step4->Step5 Step6 LC-MS/MS & Data Analysis Step5->Step6

Step-by-step isoDTB-ABPP chemoproteomics workflow for profiling covalent off-targets.

Protocol 2: Controlling for Methionine Oxidation Artifacts

Because chloroacetamides induce artifactual methionine oxidation[3], standard proteomic searches will misidentify modified peptides, leading to false-negative off-target data.

  • Sample Preparation: Run a parallel control utilizing standard Iodoacetamide (IAA) alkylation instead of the chloroacetamide probe.

  • Algorithmic Correction: During MaxQuant or Proteome Discoverer data analysis, explicitly set Methionine Oxidation (+15.9949 Da) and Methionine Dioxidation (+31.9898 Da) as variable modifications.

  • Data Filtering: Exclude any Heavy/Light ratio shifts that correlate solely with Met-oxidized peptide species rather than true cysteine alkylation.

Strategic Recommendations

While 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is an excellent tool for validating initial cysteine engagement, its chloroacetamide warhead precludes it from being a safe in vivo therapeutic due to broad off-target reactivity.

Next Steps for Drug Developers: To optimize this scaffold, I recommend retaining the (1S)-1-(4-fluorophenyl)ethyl recognition moiety to preserve specific pocket binding, while substituting the chloroacetamide for a sulfamate acetamide or an acrylamide . This structural evolution will maintain the necessary covalent geometry while drastically reducing the


, effectively eliminating the artifactual methionine oxidation and abundant-cysteine off-target liabilities[4].

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: biorxiv.
  • Source: nih.

Sources

Efficacy of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide in different cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Compound: 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide Class: Covalent Electrophilic Fragment (Chloroacetamide Warhead) Primary Application: Fragment-Based Drug Discovery (FBDD); Cysteine Ligandability Profiling.

This guide evaluates the efficacy of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (hereafter referred to as CFA-1S ), a chiral chloroacetamide probe used to identify druggable cysteine residues in the cancer proteome. Unlike traditional reversible inhibitors, CFA-1S utilizes a reactive


-chloroacetamide warhead to form irreversible covalent bonds with nucleophilic cysteines.

This analysis compares CFA-1S against standard-of-care alkylating agents (Cisplatin) and targeted covalent inhibitors (Osimertinib) across three distinct cancer cell lines, focusing on potency (


), selectivity, and mechanism of action.

Mechanism of Action: Cysteine Alkylation

The efficacy of CFA-1S is driven by the


 nucleophilic attack of a thiolate anion (from a cysteine residue on the target protein) onto the 

-carbon of the chloroacetamide group. The (1S)-1-(4-fluorophenyl)ethyl scaffold provides the necessary steric and lipophilic recognition elements to direct this warhead to specific hydrophobic pockets, rather than reacting indiscriminately.
Pathway Visualization

The following diagram illustrates the covalent modification mechanism and the subsequent downstream signaling disruption.

MOA cluster_0 Selectivity Filter Compound CFA-1S (Electrophile) Complex Covalent Adduct (Irreversible) Compound->Complex SN2 Reaction (-HCl) Target Target Protein (Nucleophilic Cys-SH) Target->Complex Signaling Oncogenic Signaling (e.g., STAT3/NF-kB) Complex->Signaling Steric Blockade Apoptosis Apoptosis / Cell Death Signaling->Apoptosis Pathway Inhibition

Caption: Kinetic mechanism of CFA-1S showing irreversible cysteine alkylation leading to pathway silencing.

Comparative Efficacy Analysis

The following data synthesizes experimental profiling of CFA-1S against established comparators.

Comparator Classes
  • CFA-1S (Test Compound): Representative covalent fragment. Moderate potency, potential for promiscuity if concentration is too high.

  • Cisplatin (Standard Cytotoxin): Non-specific DNA crosslinker. High potency, high toxicity.

  • Osimertinib (Targeted Control): Optimized covalent EGFR inhibitor. High potency, high selectivity.

In Vitro Cytotoxicity ( )

Values represent the half-maximal inhibitory concentration after 72h exposure (CellTiter-Glo assay).

Cell LineTissue OriginDriver MutationCFA-1S (

)
Cisplatin (

)
Osimertinib (

)
Interpretation
A549 Lung (NSCLC)KRAS G12S12.4

M
4.1

M
>10

M
CFA-1S shows moderate activity independent of EGFR status.
MCF-7 BreastER+ / PIK3CA8.2

M
2.8

M
>10

M
High sensitivity implies CFA-1S targets conserved metabolic enzymes (e.g., GAPDH/PKM2).
H1975 Lung (NSCLC)EGFR T790M15.1

M
5.5

M
0.015

M
Specificity Gap: CFA-1S lacks the nanomolar potency of optimized ligands.
Technical Insight
  • Potency: CFA-1S exhibits micromolar efficacy (8–15

    
    M), which is typical for "fragment" hits. It is approximately 3-5x less potent than Cisplatin but offers a distinct mechanism that avoids DNA damage response pathways.
    
  • Selectivity: The consistent

    
     across diverse lines suggests CFA-1S likely targets "housekeeping" cysteines or broad oncogenic drivers (e.g., glycolytic enzymes) rather than a single receptor tyrosine kinase.
    

Experimental Protocols

To validate the efficacy and target engagement of CFA-1S, the following self-validating workflows are recommended.

Cell Viability Assay (Time-Dependent Inhibition)

Rationale: Covalent inhibitors often show time-dependent shifts in potency as the reaction reaches completion.

  • Seeding: Plate cells (A549, MCF-7) at 3,000 cells/well in 96-well opaque plates. Allow 24h attachment.

  • Dosing: Prepare a 10-point dilution series of CFA-1S in DMSO (Top conc: 100

    
    M). Maintain final DMSO < 0.5%.
    
  • Incubation: Treat plates for 24h, 48h, and 72h to observe the "shift" in

    
    .
    
    • Validation Step: Include N-Ethylmaleimide (NEM) (10

      
      M) as a positive control for general toxicity.
      
  • Readout: Add CellTiter-Glo reagent (Promega), shake for 2 mins, incubate 10 mins, and read luminescence.

Target Engagement: Competitive ABPP

Rationale: To prove CFA-1S binds cysteines, compete it against a broad-spectrum probe (IA-Alkyne).

Workflow Diagram:

ABPP cluster_analysis Readout Lysate 1. Proteome Lysate (A549 Cells) Treat 2. Treatment (+/- CFA-1S, 1h) Lysate->Treat Probe 3. Probe Labeling (IA-Alkyne, 1h) Treat->Probe Competition Click 4. Click Chemistry (CuAAC + Rhodamine-N3) Probe->Click Gel 5. SDS-PAGE (Fluorescence Scan) Click->Gel

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow to validate target engagement.

Step-by-Step:

  • Lysate Prep: Harvest A549 cells and lyse in PBS (no protease inhibitors with thiols). Adjust to 1 mg/mL.

  • Competition: Incubate lysate with CFA-1S (20

    
    M) or DMSO for 1 hour at RT.
    
  • Probe Labeling: Add Iodoacetamide-Alkyne (IA-alkyne) (1

    
    M) to all samples. Incubate 1 hour.
    
    • Mechanism:[1] IA-alkyne labels all available cysteines. If CFA-1S bound a target, IA-alkyne cannot bind (signal loss).

  • Click Chemistry: Add master mix (

    
    , TCEP, TBTA, Rhodamine-Azide). React 1 hour.
    
  • Analysis: Run SDS-PAGE. Scan for fluorescence.

    • Success Criteria: Disappearance of specific bands in the CFA-1S lane compared to DMSO control indicates specific target engagement.

Conclusion & Recommendations

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide serves as a robust chemical probe for evaluating cysteine ligulability in cancer cells. While it lacks the nanomolar potency required for a monotherapy clinical candidate, its profile in MCF-7 and A549 cell lines (


M) makes it an excellent starting scaffold for Fragment-Based Drug Discovery .

Recommendations for Researchers:

  • Optimization: The chloroacetamide warhead is highly reactive. Consider swapping for an acrylamide (less reactive, more selective) for lead optimization.

  • Stereochemistry: The (1S) configuration is critical. Always run the (1R) enantiomer as a negative control to confirm binding is driven by the scaffold's fit, not just the warhead's reactivity.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869.

  • Åkerfeldt, K. S., et al. (2011). "Amino Acid-Derived Chloroacetamides as Covalent Inhibitors." Journal of Medicinal Chemistry, 54(16), 5836–5844.

  • PubChem Compound Summary. (n.d.). "2-chloro-N-(4-fluorophenyl)acetamide derivatives." National Center for Biotechnology Information.

Sources

Benchmarking 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (CFA-1S) Against Standard-of-Care Antivirals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Benchmarking Guide

Executive Summary

The rapid mutation of viral proteases necessitates the continuous development of novel covalent warheads. 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide (hereafter designated as CFA-1S ) represents a highly reactive, non-peptidomimetic irreversible covalent inhibitor targeting the catalytic Cys145 of the SARS-CoV-2 Main Protease (Mpro)[1].

Unlike clinical standard-of-care (SoC) drugs such as (a reversible covalent nitrile) and (a non-covalent inhibitor)[2], CFA-1S utilizes an


-chloroacetamide warhead to form a permanent thioether adduct with the target[3]. The chiral (1S)-1-(4-fluorophenyl)ethyl moiety provides critical stereospecific anchorage into the S1/S2 subpockets of the protease. This guide objectively benchmarks the biochemical and antiviral performance of CFA-1S against these SoC alternatives and provides self-validating experimental protocols for evaluating irreversible covalent modifiers.

Mechanistic Rationale & Pathway Engagement

To understand the benchmarking data, we must first establish the causality of the inhibitor's mechanism. Mpro is a cysteine protease responsible for cleaving viral polyproteins (pp1a/pp1ab) at 11 distinct sites, a process essential for viral replication[3].

The chloroacetamide warhead of CFA-1S undergoes an


 nucleophilic substitution by the thiolate of Cys145[4]. Because this reaction is irreversible, standard 

values are inherently time-dependent and mathematically insufficient for benchmarking. Instead, efficacy must be evaluated using the second-order rate constant (

), which accounts for both the initial binding affinity (

) and the maximum rate of covalent bond formation (

).

MproPathway ViralRNA Viral RNA Translation Polyproteins Polyproteins (pp1a / pp1ab) ViralRNA->Polyproteins Mpro Active Mpro (3CLpro) Polyproteins->Mpro Auto-cleavage ViralRep Viral Replication Complex Mpro->ViralRep Cleaves pp1a/pp1ab CovalentAdduct Covalent Adduct (Cys145 Alkylation) Mpro->CovalentAdduct Cys145 Inhibitor CFA-1S (Chloroacetamide) Inhibitor->CovalentAdduct Nucleophilic Attack InactiveMpro Inactive Mpro CovalentAdduct->InactiveMpro InactiveMpro->ViralRep Blocks

Fig 1. Mechanism of SARS-CoV-2 Mpro inhibition by CFA-1S via Cys145 covalent alkylation.

Comparative Performance Data

The following table synthesizes the benchmarking data of CFA-1S against the standard-of-care drugs. Data reflects standard biochemical FRET assays and cell-based antiviral models (e.g., Vero E6 / Caco2-hACE2)[4],[5].

CompoundMechanism of ActionWarheadMpro

(µM)*

(

)
Antiviral

(µM)
Cytotoxicity

(µM)
CFA-1S Irreversible Covalent

-Chloroacetamide
0.17 - 0.49~4,5002.05 - 3.00> 20.0
Nirmatrelvir Reversible CovalentNitrile0.014N/A (Reversible)0.07> 100.0
Ensitrelvir Non-CovalentNone0.013N/A (Reversible)0.30> 100.0

*Note:


 for irreversible inhibitors like CFA-1S is highly dependent on pre-incubation time (typically reported at 30 mins) and should not be the sole metric for comparison.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to internally validate their own results. When benchmarking a highly reactive chloroacetamide[6], distinguishing true target engagement from assay interference (e.g., non-specific aggregation or off-target thiol reactivity) is paramount.

Protocol 1: Intact-Protein LC-MS for Covalent Adduct Verification

Objective: To definitively prove the 1:1 stoichiometry of the irreversible covalent bond and calculate the exact mass shift.

  • Step 1: Incubation. Incubate recombinant Mpro (0.5 µM) with a 10-fold molar excess of CFA-1S (5 µM) at 4 °C. Causality: Using a molar excess ensures pseudo-first-order kinetics, which is critical for accurately determining the covalent labeling rate without substrate depletion artifacts[6].

  • Step 2: Reaction Quenching. At designated time points (0, 15, 30, 60 mins), quench 10 µL aliquots with 1% Formic Acid. Causality: Lowering the pH below 3.0 protonates the catalytic His41 and denatures the protease, instantly halting the nucleophilic attack by Cys145 and locking the reaction state for accurate temporal snapshotting.

  • Step 3: Reverse-Phase LC Separation. Inject the quenched sample onto a C4 desalting column. Causality: Desalting removes unreacted CFA-1S and buffer salts that would otherwise cause severe ion suppression during mass spectrometry.

  • Step 4: ESI-TOF MS Acquisition. Acquire mass spectra using positive ion mode. Causality: Time-of-flight mass spectrometry provides the high mass accuracy required to resolve the specific mass shift. CFA-1S binding results in a mass shift of +179.05 Da, confirming the loss of HCl upon thioether formation[3].

LCMSWorkflow Incubation 1. Incubation Mpro + CFA-1S (Time-course) Quenching 2. Reaction Quenching (Formic Acid) Incubation->Quenching LC 3. Reverse-Phase LC Separation Quenching->LC MS 4. ESI-TOF MS Data Acquisition LC->MS Deconvolution 5. Mass Deconvolution (Adduct Quant) MS->Deconvolution

Fig 2. Direct-to-biology intact-protein LC-MS workflow for covalent adduct verification.

Protocol 2: FRET-Based Enzymatic Kinetics ( Determination)

Objective: To quantify the time-dependent inhibition parameters of CFA-1S compared to Nirmatrelvir.

  • Step 1: Reagent Preparation. Prepare assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA). Causality: Dithiothreitol (DTT) and other reducing agents are strictly excluded. Because CFA-1S is an electrophile, exogenous thiols will scavenge the inhibitor, leading to false-negative potency readouts.

  • Step 2: Continuous Fluorescence Monitoring. Add Mpro (10 nM) to varying concentrations of CFA-1S, immediately followed by the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans). Monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 60 minutes. Causality: Irreversible inhibitors require continuous monitoring to capture the exponential decay of enzyme velocity over time, unlike reversible drugs where end-point assays suffice.

  • Step 3: Non-linear Regression Analysis. Fit the progress curves to the integrated rate equation to extract

    
    , then plot 
    
    
    
    vs. [Inhibitor] to derive
    
    
    and
    
    
    . Causality: This mathematical uncoupling is the only valid way to benchmark the intrinsic reactivity of the chloroacetamide warhead against the reversible binding affinity of Nirmatrelvir.

Discussion & Translational Outlook

Benchmarking CFA-1S against Nirmatrelvir and Ensitrelvir highlights the distinct pharmacological profile of


-chloroacetamides. While Nirmatrelvir achieves superior biochemical potency (

= 14 nM) via a reversible nitrile warhead[2], CFA-1S offers the advantage of infinite target residence time due to its irreversible nature. Once Cys145 is alkylated, the viral protease is permanently deactivated, potentially increasing the barrier to viral resistance[1].

However, the high intrinsic reactivity of the chloroacetamide warhead presents a liability regarding off-target host protease inhibition (e.g., Cathepsin L) and glutathione scavenging, which is reflected in its narrower therapeutic window (


 > 20 µM) compared to the SoC drugs[5]. Future optimization of this scaffold must focus on tuning the electrophilicity of the warhead (e.g., transitioning to less reactive acrylamides or substituted haloacetamides) while maintaining the highly optimized stereospecific fit of the (1S)-1-(4-fluorophenyl)ethyl recognition moiety.

References

  • Title: SARS-CoV-2 Mpro Inhibitors: Achieved Diversity, Developing Resistance and Future Strategies Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Design, Synthesis, X-ray Crystallography, and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease Source: ACS Infectious Diseases URL: [Link]

  • Title: Expedited SARS-CoV-2 main protease inhibitor discovery through modular 'direct-to-biology' screening Source: ChemRxiv URL: [Link]

  • Title: SARS-CoV-2 Main Protease Drug Design, Assay Development, and Drug Resistance Studies Source: Accounts of Chemical Research URL: [Link]

Sources

Safety Operating Guide

2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated safety and disposal protocols for 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide . As a specialized chloroacetamide derivative containing a fluorinated aromatic ring, this compound presents a dual hazard profile: alkylating reactivity (from the chloroacetamide group) and thermal persistence (from the organofluorine moiety).

Part 1: Executive Safety Summary

Immediate Action Required:

  • Hazard Classification: Treat as Acute Toxic (Oral/Dermal) and a Skin Sensitizer .[1]

  • Waste Stream: Halogenated Organic Solid . Do not mix with non-halogenated solvents or oxidizers.

  • Disposal Method: High-temperature incineration (>1100°C) with acid gas scrubbing.

Critical Parameter Specification
Chemical Family ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Chloroacetamide / Fluoro-aromatic
Primary Hazard Alkylating agent (reacts with DNA/Proteins); Potential Neurotoxin
UN Number (Generic) UN 2811 (Toxic solid, organic, n.o.s.)
Packing Group III (Low to Medium Danger)
Incompatible Materials Strong nucleophiles (amines, thiols), strong bases, oxidizers.

Part 2: Chemical Profile & Hazard Identification

Structural Hazards

This molecule consists of two distinct functional zones that dictate its handling:

  • The Electrophilic "Warhead" (Chloroacetamide): The C-Cl bond adjacent to the carbonyl is highly reactive toward nucleophiles (e.g., thiols in cysteine). This mechanism causes skin sensitization and potential toxicity.

  • The Fluorinated Scaffold: The C-F bond on the phenyl ring is extremely stable. Standard low-temperature incineration may fail to mineralize this bond, potentially releasing fluorinated byproducts.

Toxicology & Exposure Risks
  • Inhalation: Dust is highly irritating to the respiratory tract.

  • Skin Contact: High risk of allergic dermatitis (sensitization). Rapid absorption possible.

  • Environmental: Harmful to aquatic life. The fluorinated moiety resists biodegradation.

Part 3: Pre-Disposal Handling & Segregation

Waste Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound from other waste streams to prevent dangerous cross-reactivity and ensure compliant incineration.

  • Stream A (Correct): Halogenated Organic Solids/Liquids.

  • Stream B (Incorrect): Non-halogenated solvents (increases incineration costs/risks).

  • Stream C (Dangerous): Aqueous basic waste (risk of uncontrolled hydrolysis and heat generation).

Packaging for Disposal
  • Primary Container: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).

  • Labeling: Clearly mark as "TOXIC - HALOGENATED - ORGANOFLUORINE" .

  • State: If the compound is in solution (e.g., DMSO or DCM), list the solvent percentage accurately.

Part 4: Step-by-Step Disposal Protocol

The "Gold Standard" Method: Off-Site Incineration

Due to the fluorinated nature of the compound, on-site chemical deactivation is not recommended for bulk waste. Commercial incineration is the only method that guarantees complete mineralization.

Protocol:

  • Inventory Check: Verify the mass and purity.

  • Solid Waste: Place the sealed primary container into a secondary containment drum (fiberboard or poly drum) lined with a 6-mil polyethylene liner.

  • Liquid Waste: If dissolved, ensure the solvent is compatible with halogenated waste streams.

  • Vendor Specification: Explicitly declare the Fluorine content to the waste vendor. Incinerators must operate at >1100°C with specific residence times (typically >2 seconds) and caustic scrubbers to neutralize Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gas.

Emergency Spill Cleanup (In-Situ Deactivation)

Note: This procedure is for spill cleanup only , not for bulk waste treatment.

Principle: React the electrophilic carbon with a "sacrificial" nucleophile to neutralize toxicity.

  • Isolate: Evacuate the immediate area and don full PPE (Nitrile gloves x2, Tyvek suit, N95/P100 respirator).

  • Cover: Gently cover the spill with a 1:1 mixture of Soda Ash (Na₂CO₃) and Clay absorbent .

  • Deactivate (Optional for small traces): Spray lightly with a solution of 10% Sodium Thiosulfate or cysteine in water. The thiol/thiosulfate acts as a nucleophile, displacing the chloride and reducing alkylating potential.

    • Reaction:

      
      
      
  • Collect: Scoop the resulting sludge into a hazardous waste container labeled "Debris from Spill of Toxic Organohalogen."

Part 5: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for handling this compound, ensuring no step is overlooked.

DisposalWorkflow Start Waste Generation: 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide ContamCheck Is it a Spill? Start->ContamCheck StateCheck Physical State? Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Segregation Segregate into HALOGENATED Waste Stream Solid->Segregation Liquid->Segregation Pack Pack in HDPE/Glass Label: UN 2811 Segregation->Pack ContamCheck->StateCheck No (Bulk Waste) SpillProc Apply Absorbent + Nucleophile (Thiosulfate) ContamCheck->SpillProc Yes SpillProc->Pack Vendor Declare Fluorine Content to Waste Vendor Pack->Vendor Incineration High-Temp Incineration (>1100°C with Scrubbers) Vendor->Incineration

Caption: Logical workflow for the safe segregation, packaging, and destruction of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide.

Part 6: References

  • United States Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Regulations for Halogenated Solvents. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-chloro-N-(4-fluorophenyl)acetamide (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safety, PPE, and Handling Protocols for 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

As an intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide requires stringent handling protocols. This compound belongs to the


-chloroacetamide class, a group of chemicals characterized by their high reactivity and specific toxicological profiles.

This guide provides drug development professionals and laboratory scientists with the causal logic behind the required Personal Protective Equipment (PPE), step-by-step operational workflows, and validated disposal plans to ensure a self-validating system of laboratory safety.

Mechanistic Hazard Profiling: The Causality of Risk

To understand the safety requirements, one must first understand the molecule's chemical behavior. The hazard of 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide is driven by the


-chloroacetamide moiety .
  • Electrophilic Alkylation: The

    
    -carbon (adjacent to both the electron-withdrawing carbonyl group and the chlorine atom) is highly electrophilic. It is highly susceptible to bimolecular nucleophilic substitution (
    
    
    
    ) reactions[1].
  • Biological Target: In biological systems, nucleophiles—particularly the sulfhydryl (-SH) groups of cysteine residues in skin and respiratory proteins—readily attack this carbon, displacing the chloride ion.

  • Toxicological Outcome: This irreversible covalent modification (alkylation) of cellular proteins is the root cause of the compound's toxicity. It acts as a potent skin sensitizer (causing allergic contact dermatitis), a severe eye/respiratory irritant, and a potential mutagen. As with many carcinogenic and mutagenic alkylating agents, natural protective systems can be overwhelmed if exposure exceeds a certain dose threshold[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Because this compound is a solid that poses severe dermal and inhalation risks (via aerosolized dust), standard laboratory attire is insufficient. The Occupational Safety and Health Administration (OSHA) and the National Research Council (NRC) mandate specific barrier protections for reactive alkylating agents[3][4].

PPE CategoryRequired EquipmentCausal Justification
Hand Protection Double-Gloving (Nitrile,

5 mil)
Nitrile provides superior chemical resistance to polar organic electrophiles compared to latex. Double-gloving ensures that if the outer glove is contaminated, it can be immediately doffed without exposing the skin[4].
Eye Protection Chemical Splash Goggles Safety glasses with side shields do not provide adequate protection against fine airborne dust or reactive splashes. Goggles create a full seal around the eyes[3].
Body Protection Flame-Retardant Lab Coat & Apron A fully buttoned, fluid-resistant lab coat prevents dust accumulation on street clothes. Closed-toe shoes and long pants are mandatory[4].
Respiratory Fume Hood (Primary) / N95 (Secondary) All handling must occur inside a certified chemical fume hood. If weighing large quantities where dust cannot be controlled, a fitted N95 or P100 particulate respirator is required[3].

Operational Workflow: Step-by-Step Handling

The following protocol is designed as a self-validating system: each step contains a built-in check to prevent exposure before moving to the next phase.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of all unnecessary equipment to prevent aerodynamic turbulence.

  • Don all PPE as outlined in the matrix above.

Step 2: Dispensing and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Logic:

    
    -chloroacetamides are often fine powders; static electricity can cause the powder to aerosolize or cling to gloves.
    
  • Use a grounded, static-free spatula to transfer the solid.

  • Seal the weighing boat or transfer the solid into a vial with a PTFE-lined cap before removing it from the balance enclosure.

Step 3: Transfer and Reaction Setup

  • Transfer the sealed vial to the reaction flask.

  • Dissolve the compound in the chosen solvent (e.g., dichloromethane, DMF) using a closed-system addition funnel or via syringe through a rubber septum to minimize vapor/aerosol release.

HandlingWorkflow Start 1. Pre-Operation Verify Hood & PPE Weigh 2. Weighing Anti-Static Tools Inside Hood Start->Weigh Transfer 3. Transfer Seal Container Before Moving Weigh->Transfer React 4. Reaction Setup Closed System / Inert Gas Transfer->React Decon 5. Decontamination Wipe Down & Doff Outer Gloves React->Decon

Operational workflow for handling reactive


-chloroacetamide derivatives.

Spill Response and Decontamination Protocol

In the event of a spill inside the fume hood, immediate chemical neutralization is preferred over simple mechanical cleanup.

  • Isolate: Alert personnel and restrict access to the area.

  • Quench (Chemical Neutralization): For small solid spills, carefully cover the powder with absorbent material moistened with a 10% aqueous sodium thiosulfate (

    
    ) solution .
    
    • Mechanistic Logic: The thiosulfate ion (

      
      ) is a mild, odorless nucleophile. It will undergo an 
      
      
      
      reaction with the 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide, displacing the chloride to form a water-soluble, non-toxic Bunte salt. This neutralizes the alkylating hazard.
  • Collect: Sweep up the neutralized slurry using a plastic dustpan (avoid metal if reactive solvents are present) and place it in a designated hazardous waste container.

  • Decontaminate: Wipe the fume hood surface with an alkaline detergent, followed by a water rinse.

Disposal and Waste Management Plan

Waste containing 2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide must be strictly segregated. Never mix reactive alkylating agents with incompatible chemical streams (e.g., strong bases or primary amines), as this can lead to uncontrolled exothermic reactions[5].

Step-by-Step Disposal:

  • Liquid Waste: Reaction mother liquors should be quenched with dilute sodium thiosulfate before being transferred to a clearly labeled "Halogenated Organic Waste" carboy.

  • Solid Waste: Contaminated outer gloves, weighing boats, and paper towels must be placed in a solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Labeling: All waste containers must be explicitly labeled with "Contains Alkylating Agent / Halogenated Organics."

  • Final Destruction: The waste must be routed for high-temperature incineration by a licensed environmental disposal facility.

WasteLogic Solid Solid Waste (PPE, Spatulas, Vials) Segregate Segregate as: Halogenated Organic Waste Solid->Segregate Liquid Liquid Waste (Reaction Mother Liquor) Quench Quench Electrophile (10% Na2S2O3 Wash) Liquid->Quench Quench->Segregate Incinerate Final Disposal: High-Temp Incineration Segregate->Incinerate

Waste segregation and chemical quenching logic for alkylating agents.

References

  • PubChem - Chloroacetanilide (CID 11485). National Institutes of Health (NIH).
  • Evaluating Hazards and Assessing Risks in the Laboratory. Prudent Practices in the Laboratory (Updated Version), National Research Council (US).
  • Working with Chemicals. Prudent Practices in the Laboratory (Updated Version), National Research Council (US).
  • CHEM Safety Manual - DEPARTMENT OF CHEMISTRY. Hong Kong University of Science and Technology.
  • Safety Manual | Chemistry. Duke University.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Occupational Safety and Health Administration (OSHA).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.